2-(5-Chloro-2-nitrophenyl)acetic acid
Description
Properties
IUPAC Name |
2-(5-chloro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSGDBWGQCOTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344576 | |
| Record name | 2-(5-chloro-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22908-28-7 | |
| Record name | 2-(5-chloro-2-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(5-Chloro-2-nitrophenyl)acetic acid CAS number 22908-28-7
An In-depth Technical Guide to 2-(5-Chloro-2-nitrophenyl)acetic acid (CAS: 22908-28-7) for Advanced Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical overview of this compound, a pivotal intermediate in modern medicinal chemistry. We will move beyond basic data, exploring its synthesis, characterizing its spectral properties, and elucidating its strategic application in the construction of complex pharmaceutical agents. This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile building block. We will detail field-proven experimental protocols and underscore the causality behind key procedural choices, ensuring a blend of theoretical understanding and practical applicability.
Core Molecular Characteristics
This compound is a substituted phenylacetic acid derivative. Its structure is distinguished by two key functional groups on the aromatic ring: an electron-withdrawing nitro group positioned ortho to the acetic acid moiety and a chloro group at the para position relative to the nitro group. This specific arrangement dictates the molecule's reactivity and makes it a highly valuable precursor for various transformations.
The presence of the nitro group significantly influences the molecule's chemical behavior. It deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. However, its most critical role in drug synthesis is its capacity to be selectively reduced to an amine, which then serves as a handle for constructing a wide array of heterocyclic systems.[1][2]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 22908-28-7 | [3] |
| Molecular Formula | C₈H₆ClNO₄ | [3] |
| Molecular Weight | 215.59 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid (Typically a pale yellow or off-white powder) | [1][4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
| SMILES | C1=CC(=C(C=C1Cl)CC(=O)O)[O-] | [3] |
| InChIKey | ISSGDBWGQCOTNA-UHFFFAOYSA-N | [3] |
| Monoisotopic Mass | 214.9985354 Da | [3] |
| XLogP3 (Computed) | 1.8 | [3] |
Synthesis and Manufacturing Process
The most common laboratory-scale synthesis of this compound involves the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 2-(5-chloro-2-nitrophenyl)acetonitrile.[5] This method is efficient and proceeds with high yield.
The causality behind this choice of pathway is rooted in the stability of the nitrile group under various conditions and its clean conversion to a carboxylic acid. The reaction is typically performed under reflux in a biphasic system of a strong mineral acid (like HCl) and an organic acid (like acetic acid), which aids in the solubility of the organic starting material.[5]
Sources
- 1. This compound [myskinrecipes.com]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 22908-28-7 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-(5-Chloro-2-nitrophenyl)acetic Acid
Foreword: The Strategic Importance of 2-(5-Chloro-2-nitrophenyl)acetic Acid
This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its molecular architecture, featuring a phenylacetic acid moiety substituted with both a chloro and a nitro group, offers a versatile scaffold for medicinal chemists. The electron-withdrawing nature of the nitro and chloro groups, and their specific substitution pattern, allows for a range of further chemical modifications, such as reduction of the nitro group to an amine and various nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of the predominant synthesis pathway for this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights.
Physicochemical Properties and Spectral Data
A thorough understanding of the target compound's properties is essential for its successful synthesis, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | [2] |
| Molecular Weight | 215.59 g/mol | [2] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 22908-28-7 | [2][3] |
Spectral data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive set of spectra should be acquired for each synthesized batch, typical data conforms to the expected structure.[1]
Primary Synthesis Pathway: A Two-Step Approach
The most direct and widely utilized method for the preparation of this compound involves a two-step sequence commencing with the readily available starting material, 4-chloro-1-nitrobenzene. This pathway is favored for its operational simplicity and relatively high yields.
Sources
Physical and chemical characteristics of 2-nitro-5-chlorophenylacetic acid
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Nitro-5-chlorophenylacetic Acid
Abstract: This technical guide provides a comprehensive examination of 2-nitro-5-chlorophenylacetic acid, a pivotal intermediate in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical sectors. This document elucidates the compound's core physicochemical properties, detailed spectral characteristics, and its fundamental chemical reactivity. Furthermore, it presents robust, field-proven analytical methodologies designed for purity assessment and structural confirmation, emphasizing the scientific rationale behind procedural choices. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the use and analysis of this compound.
Introduction
2-Nitro-5-chlorophenylacetic acid, systematically named 2-(5-chloro-2-nitrophenyl)acetic acid, is a substituted aromatic carboxylic acid.[1] Its molecular architecture, featuring a phenylacetic acid core functionalized with both a strongly electron-withdrawing nitro group and a halogen (chloro) substituent, confers a unique profile of reactivity and physicochemical behavior.[1] These characteristics make it a valuable precursor in the synthesis of a variety of complex organic molecules, including heterocyclic compounds and active pharmaceutical ingredients. A thorough understanding of its properties is therefore critical for optimizing reaction conditions, developing purification strategies, and ensuring the quality of downstream products.
Molecular Structure and Physicochemical Properties
The spatial arrangement and electronic nature of the functional groups in 2-nitro-5-chlorophenylacetic acid are the primary determinants of its physical and chemical identity.
Sources
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(5-Chloro-2-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5-Chloro-2-nitrophenyl)acetic acid is a key pharmaceutical intermediate, notably utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its molecular architecture, characterized by a phenylacetic acid core bearing both a chloro and a nitro substituent, dictates its reactivity and utility as a versatile building block in medicinal chemistry. This guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic characteristics of this compound, offering insights into its chemical behavior and synthetic applications.
Molecular and Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | PubChem[2] |
| Molecular Weight | 215.59 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 22908-28-7 | ChemicalBook[3] |
| Physical Description | Solid (predicted) | |
| XLogP3 | 1.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
Elucidation of Molecular Structure and Bonding
The molecular structure of this compound is defined by the interplay of its constituent functional groups: a carboxylic acid, a nitro group, and a chloro-substituted phenyl ring.
Spectroscopic Analysis
1. Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for this compound are expected as follows:
-
O-H Stretch (Carboxylic Acid): A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected around 1700 cm⁻¹. Conjugation with the aromatic ring may slightly lower this frequency.
-
N-O Stretch (Nitro Group): Two distinct, strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.
-
C-Cl Stretch: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Peaks corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring will be observed in the 1450-1600 cm⁻¹ region.
A vapor phase IR spectrum is available for this compound, which can be accessed through public databases for detailed analysis.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain, as well as a broad singlet for the carboxylic acid proton. The aromatic region will display a complex splitting pattern due to the substitution on the phenyl ring. The electron-withdrawing nature of the nitro and chloro groups will generally shift the aromatic protons downfield.
-
¹³C NMR: The carbon spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >170 ppm). The aromatic carbons will resonate in the 120-150 ppm range, with the carbons directly attached to the electron-withdrawing nitro and chloro groups being deshielded.
3. Mass Spectrometry (MS):
The mass spectrum of this compound has been documented by the NIST Mass Spectrometry Data Center.[2] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 215, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will reveal the presence of one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da).
Crystallographic and Bonding Insights
Although a crystal structure for this compound is not publicly available, analysis of the crystal structure of a closely related compound, 3-nitrophenylacetic acid, provides valuable insights into the likely solid-state conformation and intermolecular interactions.[4]
In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. This is a dominant feature that dictates the packing in the crystal lattice.
Caption: Intermolecular hydrogen bonding in a carboxylic acid dimer.
The presence of the nitro group at the ortho position to the acetic acid side chain may lead to intramolecular interactions. However, studies on o-nitrobenzoic acid suggest that intermolecular hydrogen bonding to form dimers is generally more favorable than the formation of a seven-membered intramolecular hydrogen-bonded ring.[5] The steric hindrance and electronic effects of the chloro and nitro groups will influence the dihedral angle between the plane of the phenyl ring and the carboxylic acid group.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the aromatic nitro group, and the aromatic chloro group.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
-
Amide Formation: Treatment with an amine, often in the presence of a coupling agent, will produce the corresponding amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol.
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Key reactions of the nitro group include:
-
Reduction: The nitro group can be selectively reduced to an amine group using various reagents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This transformation is crucial for introducing an amino functionality, which can then be further modified, for example, through diazotization or acylation.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group ortho to the acetic acid side chain and para to the chlorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The chlorine atom can be displaced by a variety of nucleophiles.
Caption: General mechanism for Nucleophilic Aromatic Substitution.
This reactivity allows for the introduction of various substituents at the 5-position of the phenyl ring, further enhancing the synthetic utility of this molecule as a scaffold for drug design.
Synthesis
A common synthetic route to this compound involves the hydrolysis of 2-(5-chloro-2-nitrophenyl)acetonitrile.[3]
Experimental Protocol: Synthesis from 2-(5-chloro-2-nitrophenyl)acetonitrile
-
Reaction Setup: Dissolve one equivalent of 2-(5-chloro-2-nitrophenyl)acetonitrile in a mixture of acetic acid and concentrated hydrochloric acid (1:5 v/v).
-
Heating: Heat the reaction mixture to reflux for 4 hours.
-
Extraction: Upon completion of the reaction, cool the mixture and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate (Na₂SO₄) and remove the solvent by evaporation under reduced pressure to yield the target compound.
Conclusion
This compound is a molecule of significant interest in the field of medicinal chemistry. Its structural features, characterized by the strategic placement of chloro, nitro, and carboxylic acid functionalities on a phenylacetic acid framework, provide a rich platform for synthetic modification. A thorough understanding of its molecular structure, bonding, and reactivity, as detailed in this guide, is essential for its effective utilization in the development of novel therapeutic agents.
References
- PubChem. This compound.
- PubChem. 3-Nitrophenylacetic acid.
- MySkinRecipes. This compound. [Link]
- Quora. How do o-nitrobenzoic acid form its intramolecular H-bonding? [Link]
Sources
Literature review on substituted 2-nitrophenylacetic acids
An In-Depth Technical Guide to Substituted 2-Nitrophenylacetic Acids: Synthesis, Reactivity, and Applications
Introduction: The Versatility of a Core Scaffold
Substituted 2-nitrophenylacetic acids (2-NPAAs) represent a class of organic compounds whose unassuming structure belies a remarkable versatility in modern chemical science. At its core, the 2-NPAA scaffold is a derivative of phenylacetic acid, distinguished by an ortho-positioned nitro group.[1] This specific arrangement of a carboxylic acid, an activated methylene bridge, and an electron-withdrawing nitro group on a phenyl ring creates a unique electronic and steric environment. This environment is the source of its utility as a pivotal building block in fields ranging from medicinal chemistry and total synthesis to materials science and chemical biology.[2][3]
The strategic placement of the nitro group ortho to the acetic acid side-chain is critical. It enables a suite of powerful chemical transformations, most notably intramolecular cyclizations upon reduction and photochemically induced cleavage. These two capabilities have established 2-NPAA and its derivatives as indispensable tools for the construction of complex heterocyclic systems and as highly controllable photolabile protecting groups.[4][5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, core reactivity, and key applications of this powerful chemical scaffold, grounding theoretical principles in practical, field-proven methodologies.
Part 1: Synthesis of Substituted 2-Nitrophenylacetic Acids
The accessibility of diversely substituted 2-NPAAs is crucial for their application. While the parent compound is commercially available, functional group tolerance and specific substitution patterns often necessitate de novo synthesis. A common and industrially adaptable strategy involves a multi-step sequence starting from appropriately substituted halogenated benzenes.[6]
A representative synthetic pathway begins with the nitration of a 4-substituted halobenzene. The resulting nitroaromatic compound then undergoes a substitution reaction with a cyanoacetate ester, followed by hydrolysis and decarboxylation to yield the target 2-nitrophenylacetic acid derivative. This method offers a high degree of flexibility in introducing substituents at the 4-position (para to the acetic acid side-chain).[6][7]
Experimental Protocol: Synthesis of 2-Nitro-4-Substituted Phenylacetic Acid[6][7]
-
Nitration: A 4-substituted halobenzene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent like dichloromethane. The reaction temperature is carefully controlled to ensure selective mono-nitration ortho to the activating acetic acid precursor group.
-
Substitution: The resulting 2-halo-5-substituted nitrobenzene is reacted with an excess of ethyl cyanoacetate under basic conditions (e.g., potassium carbonate). This nucleophilic aromatic substitution reaction introduces the two-carbon side chain.
-
Hydrolysis & Decarboxylation: The intermediate product is then subjected to harsh hydrolytic conditions using a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide). This step hydrolyzes both the ester and the nitrile functionalities, followed by decarboxylation of the resulting malonic acid derivative to afford the final 2-nitro-4-substituted phenylacetic acid.
The overall yields for this process are reported to be in the range of 40-70%, making it a viable route for producing these intermediates on a larger scale.[6]
Caption: General workflow for the synthesis of 4-substituted 2-NPAAs.
Part 2: Core Reactivity and Mechanistic Insights
The synthetic power of 2-NPAAs stems primarily from the cooperative reactivity of the ortho-nitro and acetic acid groups.
Reductive Cyclization: A Gateway to Heterocycles
The most significant reaction of 2-NPAAs is their reductive cyclization. The reduction of the nitro group to an amino group generates an intermediate that is perfectly poised for intramolecular cyclization with the adjacent carboxylic acid side-chain. The specific outcome of this reaction is highly dependent on the choice of reducing agent.[4]
-
Complete Reduction: Using strong reducing agents, the nitro group is fully reduced to an amine. This amine rapidly undergoes intramolecular amidation with the carboxylic acid to form a stable lactam (an oxindole).[4]
-
Partial Reduction: Weaker reducing agents can selectively reduce the nitro group to the hydroxylamine oxidation state. This intermediate also cyclizes, but in this case, it forms a hydroxamic acid.[4]
Both lactams and hydroxamic acids are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active molecules. This dual reactivity makes 2-NPAAs valuable precursors for generating diverse molecular libraries. For instance, derivatives of quindoline, which can be synthesized from 2-NPAA, have been investigated as enzyme inhibitors and anticancer agents.[4]
Caption: Reductive cyclization pathways of 2-nitrophenylacetic acid.
The Reissert Indole Synthesis
While not a direct reaction of 2-NPAA itself, the classical Reissert indole synthesis shares a common strategic foundation: the use of an ortho-nitro-substituted aromatic precursor for heterocycle formation. The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide.[8][9] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization, typically using zinc in acetic acid, to furnish the indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole.[8][10] This powerful reaction provides a robust route to the indole core, a ubiquitous motif in pharmaceuticals and natural products.
Part 3: Key Applications in Research and Development
The unique reactivity of 2-NPAAs translates into several high-value applications for scientific research and drug development.
Application I: Photolabile Protecting Groups (PPGs)
The ortho-nitrobenzyl scaffold is one of the most widely used classes of photolabile protecting groups (PPGs), often referred to as "caging" groups.[5][11] These groups allow researchers to mask a reactive functional group, rendering a molecule biologically inactive. The active molecule can then be released with precise spatial and temporal control by irradiation with light, typically in the UV range (300-400 nm).[5][12] This "traceless" deprotection requires no chemical reagents, making it ideal for use in sensitive biological systems.[5]
The mechanism of photocleavage for 2-nitrobenzyl-based PPGs is a Norrish Type II reaction.[5] Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments, releasing the protected functional group (e.g., an alcohol, amine, or carboxylic acid) and generating a 2-nitrosobenzaldehyde or related byproduct.[5]
Caption: Mechanism of a 2-nitrobenzyl-based photolabile protecting group.
Derivatives of 2-NPAA, such as the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, have been developed to fine-tune these properties. NPPOC and its analogs are extensively used in the light-directed synthesis of DNA microarrays and for caging biologically active molecules like nucleotides and amino acids.[12][13][14]
Table 1: Properties of Selected 2-Nitrobenzyl-Based Photolabile Protecting Groups
| Protecting Group | Abbreviation | Typical Deprotection Wavelength (nm) | Key Feature/Application |
| Nitroveratryloxycarbonyl | NVOC | ~365 | Early generation PPG for peptides and nucleotides.[13] |
| 2-(α-Methyl-2-nitropiperonyl)oxycarbonyl | MeNPOC | ~365 | Used in early DNA microarray synthesis.[13] |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~365 | High quantum yield, widely used in oligonucleotide synthesis.[12][13] |
| Benzoyl-NPPOC | Bz-NPPOC | ~365 | ~2x more efficient photodeprotection than NPPOC.[13] |
| Thiophenyl-NPPOC | SPh-NPPOC | ~365 | ~12x more efficient photodeprotection than NPPOC.[13] |
Application II: Precursor in Total Synthesis
The ability of 2-NPAA derivatives to facilitate the construction of complex heterocyclic ring systems makes them valuable in the total synthesis of natural products. A notable example is their use as a precursor in the synthesis of (−)-phaitanthrin D, a molecule isolated from the Phaius mishmensis orchid.[4] The synthesis involves protecting the carboxylic acid of a 2-NPAA derivative and then using a series of reductions and amide couplings to build the complex heterocyclic core of the natural product.[4]
Conclusion
Substituted 2-nitrophenylacetic acids are far more than simple aromatic building blocks. The unique interplay between the ortho-nitro group and the acetic acid side-chain provides a powerful platform for advanced organic synthesis. Their role in the construction of medicinally relevant heterocycles through reductive cyclization and their application as precisely controllable photolabile protecting groups highlight their importance in drug discovery, chemical biology, and materials science. As researchers continue to seek modular and efficient synthetic tools, the strategic utility of the 2-NPAA scaffold ensures it will remain a cornerstone of chemical innovation.
References
- (2-Nitrophenyl)acetic acid - Wikipedia. [Link]
- (2-Nitrophenyl)acetic acid - Wikiwand. [Link]
- Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google P
- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH. [Link]
- Reissert Indole Synthesis. [Link]
- CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google P
- The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides - Bio-Synthesis. [Link]
- Photolabile protecting group - Wikipedia. [Link]
- Reissert indole synthesis - Wikipedia. [Link]
- Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl) - RSC Publishing. [Link]
- Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen
- Reissert indole synthesis - chemeurope.com. [Link]
- Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC - NIH. [Link]
- Reissert indole synthesis | Request PDF - ResearchG
- New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC)
- (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem - NIH. [Link]
Sources
- 1. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 6. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 7. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Reissert_indole_synthesis [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 13. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Spectroscopic Investigation of 2-(5-Chloro-2-nitrophenyl)acetic acid: A Comprehensive Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-chloro-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the underlying principles, experimental protocols, and expert interpretation of the spectral data, ensuring a thorough understanding of the compound's molecular architecture.
Molecular Structure and Properties
This compound is a substituted phenylacetic acid derivative with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[2][3] Its structure, characterized by a benzene ring substituted with a chloro group, a nitro group, and an acetic acid moiety, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid group, and the acidic proton of the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.5 - 7.7 | d | ~ 8.0 |
| H-4 | ~ 7.3 - 7.5 | dd | ~ 8.0, 2.0 |
| H-6 | ~ 7.9 - 8.1 | d | ~ 2.0 |
| -CH₂- | ~ 3.8 - 4.0 | s | - |
| -COOH | ~ 10.0 - 12.0 | br s | - |
-
Aromatic Protons (H-3, H-4, H-6): The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield. The proton at the 6-position is expected to be the most deshielded due to the ortho-nitro group. The coupling pattern (doublet, doublet of doublets, and doublet) arises from the spin-spin coupling between adjacent protons.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. Their proximity to the electron-withdrawing phenyl ring and carboxylic acid group shifts their signal downfield.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation:
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 170 - 175 |
| C-2 | ~ 148 - 152 |
| C-5 | ~ 135 - 138 |
| C-1 | ~ 133 - 136 |
| C-4 | ~ 128 - 132 |
| C-6 | ~ 125 - 128 |
| C-3 | ~ 122 - 125 |
| -CH₂- | ~ 35 - 40 |
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon and appears at the lowest field.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the nitro group (C-2) and the carbon bearing the chloro group (C-5) will be significantly downfield. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.
-
Methylene Carbon (-CH₂-): The carbon of the methylene group will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
A solid sample of this compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Data Interpretation:
The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, nitro group, and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| ~ 3100 | C-H stretch (aromatic) | Medium |
| ~ 2900 | C-H stretch (aliphatic) | Medium |
| ~ 1700 | C=O stretch (carboxylic acid) | Strong |
| ~ 1580, 1480 | C=C stretch (aromatic) | Medium |
| 1530 - 1500 | N-O asymmetric stretch (nitro) | Strong |
| 1350 - 1330 | N-O symmetric stretch (nitro) | Strong |
| ~ 1250 | C-O stretch (carboxylic acid) | Medium |
| ~ 850 | C-H out-of-plane bend (aromatic) | Strong |
| ~ 750 | C-Cl stretch | Medium |
-
O-H Stretch: The broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.
-
N-O Stretches: The two strong absorptions for the nitro group (asymmetric and symmetric stretching) are key identifiers for this functional group.
-
Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
-
C-Cl Stretch: The presence of the chloro substituent is confirmed by a medium intensity band in the lower frequency region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol:
A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
Data Interpretation:
The mass spectrum will show the molecular ion peak and several fragment ion peaks. The fragmentation pattern is a unique characteristic of the molecule's structure.
Predicted Fragmentation Pathway:
Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.
-
Molecular Ion Peak ([M]⁺˙): The mass spectrum is expected to show a molecular ion peak at m/z 215 and an isotope peak at m/z 217 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.
-
Loss of Carboxylic Acid Group ([M - COOH]⁺): A common fragmentation pathway for carboxylic acids is the loss of the -COOH group as a radical, leading to a fragment ion at m/z 170/172.
-
Loss of Nitro Group ([M - NO₂]⁺): The nitro group can also be lost as a radical, resulting in a fragment at m/z 169/171.
-
Further Fragmentation: The fragment at m/z 169/171 can undergo further fragmentation, such as the loss of carbon monoxide (CO), to yield an ion at m/z 141/143. Subsequent fragmentations can lead to the formation of the chlorophenyl cation at m/z 111/113.
Conclusion
The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern. This guide serves as a valuable resource for scientists working with this important pharmaceutical intermediate, enabling its confident identification and use in further research and development.
References
- PubChem. This compound.
- SpectraBase. Phenylacetic acid. [Link]
- NIST WebBook. Acetic acid, chloro-, p-nitrophenyl ester. [Link]
- Google Patents.
- PubChemLite. This compound (C8H6ClNO4). [Link]
- MySkinRecipes. This compound. [Link]
- PubChem. 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid.
- Wikipedia. (2-Nitrophenyl)acetic acid. [Link]
- ACS Publications. Resolution and configuration of .alpha.-substituted phenylacetic acids. The Journal of Organic Chemistry. [Link]
- mzCloud. Phenylacetic acid. [Link]
- CP Lab Safety. This compound, 95% Purity, C8H6ClNO4, 1 gram. [Link]
- SpringerLink. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]
- NIST WebBook. 2-Chloro-5-nitrobenzoic acid. [Link]
- PubChem. (2-Nitrophenyl)acetic acid.
Sources
Solubility of 2-(5-Chloro-2-nitrophenyl)acetic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-(5-Chloro-2-nitrophenyl)acetic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword
In the landscape of pharmaceutical research and drug development, the characterization of a compound's physicochemical properties is a cornerstone of successful formulation and delivery. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. This guide provides a comprehensive exploration of the solubility of this compound, a key intermediate in the synthesis of various pharmacologically active molecules. While specific experimental data for this compound is not extensively published, this paper will leverage data from its parent compound, 2-Nitrophenylacetic acid, to provide a robust predictive framework. Furthermore, we will detail the requisite experimental protocols for researchers to determine the solubility of this compound in their own laboratories, ensuring a scientifically rigorous approach to this crucial measurement.
Understanding the Molecule: Physicochemical Properties of this compound
Before delving into its solubility, it is essential to understand the key physicochemical properties of this compound, as these intrinsically govern its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | PubChem[1] |
| Molecular Weight | 215.59 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 22908-28-7 | PubChem[1] |
| Appearance | Solid (predicted) | |
| pKa (predicted) | ~3.5-4.0 | |
| LogP (predicted) | ~1.8 | PubChem[1] |
The presence of a carboxylic acid group, a nitro group, and a chloro group on the phenyl ring all contribute to the molecule's polarity and its potential for hydrogen bonding, which are key factors influencing its solubility. The predicted pKa suggests it is a weak acid, and the predicted LogP indicates a moderate lipophilicity.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid into the solvent equals the rate of precipitation of the solute from the solution. This equilibrium is influenced by several factors:
-
"Like Dissolves Like": This principle suggests that solutes tend to dissolve in solvents with similar polarity. Therefore, polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.
-
Intermolecular Forces: The strength of the interactions between the solute and solvent molecules (solute-solvent interactions) must overcome the interactions between solute molecules (solute-solute) and solvent molecules (solvent-solvent). Key interactions include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
-
pH of the Solution: For ionizable compounds like this compound, the pH of the solvent can significantly impact solubility. In a basic environment, the carboxylic acid group will deprotonate, forming a more soluble salt.
Predictive Solubility Profile Based on 2-Nitrophenylacetic Acid
While direct experimental data for this compound is scarce, a 2020 study published in the Journal of Chemical & Engineering Data provides a comprehensive analysis of the solubility of its parent compound, 2-Nitrophenylacetic acid, in thirteen different organic solvents at various temperatures.[2] This data serves as an excellent predictive tool.
The mole fraction solubility of 2-Nitrophenylacetic acid was found to decrease in the following order of solvents: N,N-dimethylformamide (DMF) > 1,4-dioxane > methanol > ethanol > ethyl acetate > n-propanol > n-butanol > isopropanol > ethylene glycol > acetonitrile > isobutanol > water > cyclohexane.[2]
Expected Influence of the Chloro Group:
The addition of a chlorine atom at the 5-position of the phenyl ring in this compound is expected to have the following effects on its solubility compared to the parent compound:
-
Increased Lipophilicity: The chloro group will slightly increase the overall lipophilicity of the molecule, which may lead to a slight decrease in solubility in highly polar solvents like water and a potential increase in solubility in less polar organic solvents.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid group and the overall charge distribution of the molecule, which may subtly alter its interactions with different solvents.
Based on this, a similar trend in solubility across the range of organic solvents is anticipated for this compound, with the highest solubility expected in polar aprotic solvents like DMF and good solubility in alcohols and esters.
Experimental Determination of Equilibrium Solubility
To obtain precise solubility data for this compound, a well-designed experimental protocol is essential. The equilibrium solubility method is the gold standard for this purpose.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Step-by-Step Protocol
-
Materials and Equipment:
-
This compound (purity >95%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system with a UV-Vis or PDA detector or a UV-Vis spectrophotometer
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. A good starting point is to add enough solid to be visibly present after equilibration.
-
Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to allow them to reach equilibrium. A common timeframe is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the analyte in the samples.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)
-
Analytical Methodologies for Quantification
A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of this compound.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax) should be used. The λmax can be determined by running a UV-Vis scan of a standard solution.
-
Injection Volume: 10-20 µL.
UV-Vis Spectrophotometry
For a preliminary or less complex analysis, UV-Vis spectrophotometry can be employed.
-
Procedure:
-
Determine the λmax of this compound in the solvent of interest.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve (Beer-Lambert plot).
-
Measure the absorbance of the appropriately diluted, filtered samples and determine their concentration from the calibration curve.
-
-
Limitations: This method is less specific than HPLC and may be prone to interference from other components in the sample that absorb at the same wavelength.
Data Interpretation and Factors Influencing Solubility
The experimentally determined solubility data should be tabulated and analyzed to understand the structure-solubility relationship.
Logical Relationship in Solubility Analysis
Caption: Factors Influencing the Solubility of an API.
Analysis of Trends
By comparing the solubility of this compound across a range of solvents with varying polarities and hydrogen bonding capabilities, researchers can gain insights into the dominant intermolecular forces governing the dissolution process. For instance, high solubility in alcohols would suggest the importance of hydrogen bonding, while good solubility in aprotic polar solvents like DMF would indicate the significance of dipole-dipole interactions.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in pharmaceutical synthesis and formulation. While direct published data is limited, a predictive understanding can be derived from the behavior of its parent compound, 2-Nitrophenylacetic acid. This guide has provided the theoretical foundation, a predictive framework, and detailed, actionable experimental protocols for researchers to determine the solubility of this compound with scientific rigor. By following the outlined methodologies, scientists and drug development professionals can generate the high-quality data necessary to make informed decisions in their research and development endeavors.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 597995, this compound". PubChem. [Link]
- Journal of Chemical & Engineering Data.
- World Health Organization. Guidance on the design and conduct of equilibrium solubility studies. [Link]
- ResearchGate. How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]
Sources
Methodological & Application
Application Note: Reductive Cyclization of 2-(5-Chloro-2-nitrophenyl)acetic Acid to 5-Chlorooxindole
Abstract and Introduction
The oxindole scaffold is a privileged heterocyclic motif integral to a multitude of natural products and pharmacologically active compounds, exhibiting diverse biological activities including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] 5-Chlorooxindole, in particular, serves as a critical building block in the synthesis of several notable drugs. This application note provides a comprehensive technical guide for its synthesis from 2-(5-Chloro-2-nitrophenyl)acetic acid via reductive cyclization. We will explore the underlying chemical principles, compare various synthetic methodologies, and present a detailed, field-proven protocol using iron in acidic media—a method prized for its efficiency, cost-effectiveness, and scalability. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Mechanistic Rationale: The Tandem Reduction-Lactamization Cascade
The conversion of 2-(ortho-nitrophenyl)acetic acids to their corresponding oxindoles is a classic and powerful transformation in organic synthesis. The reaction proceeds through a tandem sequence involving two key steps:
-
Reduction of the Nitro Group: The aromatic nitro group, a strong electron-withdrawing group, is first reduced to a primary amine (aniline derivative). This is the rate-determining step and the choice of reducing agent is critical for the reaction's success and chemoselectivity.[3] The reduction typically proceeds through nitroso and hydroxylamine intermediates.[4]
-
Intramolecular Cyclization (Lactamization): The newly formed nucleophilic amino group is positioned ortho to the acetic acid side chain. Under the reaction conditions (often acidic or neutral), it readily undergoes an intramolecular condensation reaction with the carboxylic acid's electrophilic carbonyl carbon. This nucleophilic acyl substitution results in the elimination of a water molecule and the formation of the stable, five-membered lactam ring characteristic of the oxindole core.
The overall transformation is highly efficient due to the favorable proximity of the reacting functional groups, which drives the intramolecular cyclization forward following the initial reduction.
Caption: General mechanism of oxindole synthesis.
Comparative Analysis of Reducing Agents
The choice of reducing agent is the most critical parameter in this synthesis. It directly influences reaction efficiency, yield, purity profile, cost, and safety. While numerous methods exist for the reduction of aromatic nitro compounds, not all are suitable for this tandem reaction.[5][6] The ideal reagent should be selective for the nitro group, leaving the carboxylic acid and the aryl chloride intact, and should facilitate the subsequent cyclization.
| Reducing System | Typical Conditions | Advantages | Disadvantages & Causality |
| Iron / Acetic Acid | Fe powder, AcOH, 80-110 °C | Low cost, high yield, simple workup, highly reliable. The acidic medium protonates the intermediate amine, preventing side reactions, and activates the carboxyl group for cyclization.[7][8][9] | Requires filtration of iron salts; can be slow; strongly acidic conditions may not be suitable for highly sensitive substrates. |
| Catalytic Hydrogenation | H₂ (1-50 atm), Pd/C or PtO₂ | Very clean reaction (byproduct is water), high yields, catalyst can be recovered. | Potential for hydrodehalogenation (loss of the chlorine atom), especially with Pd/C.[10] Requires specialized pressure equipment. |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, aq. base or biphasic | Mild conditions, often performed at room temperature. Good for substrates with acid-sensitive groups.[11][12][13] | Can require phase-transfer catalysts for biphasic systems; workup can be complicated by sulfur byproducts. |
| Tin(II) Chloride (SnCl₂) | SnCl₂, HCl/EtOH | Effective and selective. | Generates stoichiometric tin waste, which is toxic and requires careful disposal; workup can be complex.[5][7] |
| Zinc / Acetic Acid | Zn dust, AcOH | Effective and inexpensive.[7] | Can be less selective than iron; generates zinc waste. |
Expert Recommendation: For general laboratory and pilot-scale synthesis of 5-chlorooxindole, the Iron/Acetic Acid method is superior due to its robustness, low cost, and high-fidelity outcome without the need for specialized equipment.
Field-Proven Protocol: Synthesis via Iron/Acetic Acid Reduction
This protocol is optimized for reliability and high yield on a standard laboratory scale.
4.1 Materials and Reagents
| Reagent | CAS No. | Grade | Typical Amount (10g scale) |
| This compound | 72301-65-6 | >98% | 10.0 g (46.4 mmol) |
| Iron Powder (<100 mesh) | 7439-89-6 | >99% | 10.4 g (186 mmol, 4.0 eq) |
| Glacial Acetic Acid | 64-19-7 | ACS Grade | 100 mL |
| Ethyl Acetate | 141-78-6 | ACS Grade | ~300 mL |
| Saturated Sodium Bicarbonate (aq.) | N/A | Lab Grade | As needed |
| Brine (Saturated NaCl aq.) | N/A | Lab Grade | ~50 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | Lab Grade | As needed |
| Celite® (Diatomaceous Earth) | 61790-53-2 | Lab Grade | ~10 g |
4.2 Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical or magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
4.3 Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add this compound (10.0 g, 46.4 mmol) and glacial acetic acid (100 mL). Stir to dissolve the starting material.
-
Addition of Iron: To the stirred solution at room temperature, add iron powder (10.4 g, 186 mmol) in portions over 10-15 minutes. The addition is exothermic, and the internal temperature may rise to 40-50 °C.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 90-95 °C using a heating mantle. The color will change from yellow to dark brown/black. Maintain this temperature for 2-3 hours.
-
Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material has a lower Rf than the product. The reaction is complete when the starting material spot is no longer visible.
-
-
Hot Filtration (Crucial Step): While the reaction mixture is still hot (~70-80 °C), filter it through a pad of Celite® in a Buchner funnel to remove the excess iron and iron(II) acetate salts.
-
Causality: Performing this filtration while hot is critical. The product, 5-chlorooxindole, has limited solubility in cold acetic acid and will precipitate prematurely if the mixture cools, leading to significant yield loss.
-
-
Rinsing: Wash the filter cake with a small amount of hot acetic acid (~20 mL), followed by ethyl acetate (~50 mL) to ensure complete transfer of the product.
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and ethyl acetate. A thick slurry or solid will remain.
-
Aqueous Workup: To the residue, add ethyl acetate (150 mL) and water (100 mL). Stir vigorously. Carefully add saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a solid. The crude 5-chlorooxindole can be purified by recrystallization from ethanol or an ethanol/water mixture to afford an off-white to pale brown crystalline solid.[14]
Caption: Step-by-step workflow for 5-chlorooxindole synthesis.
Product Characterization
The identity and purity of the synthesized 5-chlorooxindole should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to pale brown crystalline powder[14] |
| Molecular Formula | C₈H₆ClNO[15] |
| Molecular Weight | 167.60 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.45 (s, 1H, NH), 7.24 (d, J=8.2 Hz, 1H), 7.21 (d, J=2.0 Hz, 1H), 6.80 (dd, J=8.2, 2.0 Hz, 1H), 3.48 (s, 2H, CH₂) |
| MS (ESI+) | m/z 168.0 [M+H]⁺ |
Troubleshooting and Field Insights
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; poor quality iron powder. | Extend reaction time and monitor by TLC. Ensure the iron powder is finely divided and not passivated (oxidized). |
| Low Yield | Product precipitation during hot filtration; incomplete extraction. | Ensure the filtration is performed quickly while the solution is hot. Use an additional extraction with ethyl acetate. |
| Dark-colored Product | Residual iron complexes or baseline impurities. | Ensure thorough washing during workup. A charcoal treatment during recrystallization can be effective but may reduce yield. |
| Potential Dehalogenation | (Primarily with Pd/C hydrogenation) Over-reduction or catalyst activity. | Use a less active catalyst (e.g., PtO₂) or add a catalyst poison. This is rarely an issue with the Fe/AcOH method. |
References
- Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry (RSC Publishing).
- Sodium Dithionite Mediated One-pot, Tandem Chemoselective Reduction/Cyclization to the Synthesis of Pyrrole Fused N-Heterocycles.
- Reduction of nitro compounds. Wikipedia.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
- Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. PubMed.
- What is the best reagent for the selective reduction of a nitro group to amine?
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds C
- One-Pot Conversion of Nitroarenes into N-Arylamides.
- 5-Chlorooxindole | C8H6ClNO | CID 152801. PubChem - NIH.
- Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite). Sciencemadness.org.
- Synthesis of indoles by intermolecular cyclization of unfunctionalized nitroarenes and alkynes, catalyzed by palladium-phenanthroline complexes. PubMed.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
- A process for the preparation of oxindole derivatives.
- Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox C
- 5-Chlorooxindole, 98%. CymitQuimica.
- Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. PMC - NIH.
- Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. PMC - NIH.
Sources
- 1. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indoles by intermolecular cyclization of unfunctionalized nitroarenes and alkynes, catalyzed by palladium-phenanthroline complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite) - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. 5-Chlorooxindole, 98% | CymitQuimica [cymitquimica.com]
- 15. 5-Chlorooxindole | C8H6ClNO | CID 152801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 6-Chlorooxindole via Reductive Cyclization of 2-(5-Chloro-2-nitrophenyl)acetic acid: An Application Note and Detailed Protocol
For correspondence:
Abstract
This application note provides a comprehensive guide for the synthesis of 6-chlorooxindole, a key intermediate in the preparation of various pharmaceuticals, including the atypical antipsychotic drug Ziprasidone.[1][2] The protocol details a robust and scalable method for the reductive cyclization of 2-(5-Chloro-2-nitrophenyl)acetic acid. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a step-by-step experimental procedure, explains the underlying chemical principles, and outlines essential safety precautions and analytical monitoring techniques.
Introduction
Oxindoles are a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[3] Specifically, 6-chlorooxindole serves as a critical building block in the synthesis of numerous therapeutic agents.[1][2] The synthesis of this important intermediate is therefore of significant interest to the pharmaceutical industry.
The presented protocol focuses on the intramolecular reductive cyclization of this compound. This transformation involves the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular condensation with the adjacent carboxylic acid moiety to form the desired lactam, 6-chlorooxindole.[4] This method is advantageous due to the commercial availability of the starting material and the generally high yields and purity of the final product. Several methods can be employed for the reduction of the nitro group, including catalytic hydrogenation or the use of metallic reducing agents in acidic media.[5][6] This guide will primarily focus on a well-established and cost-effective method using a metal reductant.
Reaction Scheme and Mechanism
The overall transformation is a two-step process that occurs in a single pot: the reduction of the nitro group followed by intramolecular cyclization.
Overall Reaction
Caption: Overall reaction scheme for the synthesis of 6-chlorooxindole.
Mechanistic Insight
The reduction of an aromatic nitro group by a metal in acidic medium is a well-established transformation. The metal, such as iron or tin, acts as the reducing agent, transferring electrons to the nitro group. The acidic medium provides the necessary protons for the subsequent steps. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the corresponding aniline.
Once the 2-(2-amino-5-chlorophenyl)acetic acid intermediate is formed in situ, the nucleophilic amino group readily attacks the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a water molecule to form the stable five-membered lactam ring of the oxindole.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| This compound | 22908-28-7 | C₈H₆ClNO₄ | ≥98% | Major Chemical Supplier |
| Iron Powder (<100 mesh) | 7439-89-6 | Fe | ≥99% | Major Chemical Supplier |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | ACS Grade | Major Chemical Supplier |
| Methanol | 67-56-1 | CH₄O | ACS Grade | Major Chemical Supplier |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 37% | Major Chemical Supplier |
| Deionized Water | 7732-18-5 | H₂O | - | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | Major Chemical Supplier |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | ACS Grade | Major Chemical Supplier |
| Celite® (Diatomaceous Earth) | 61790-53-2 | - | - | Major Chemical Supplier |
Equipment
-
Three-necked round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Mechanical or magnetic stirrer with a stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
Experimental Protocol
This protocol is adapted from established procedures for the reductive cyclization of substituted 2-nitrophenylacetic acids.[1]
Reaction Setup
Caption: Diagram of the experimental setup.
Step-by-Step Procedure
-
Charging the Reactor: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add this compound (1.0 eq), glacial acetic acid (5-10 volumes), and methanol (5-10 volumes).
-
Initiating the Reaction: Begin stirring the mixture to obtain a suspension. Heat the mixture to 50-55 °C.
-
Addition of the Reducing Agent: To the heated suspension, add iron powder (3.0-5.0 eq) in portions over 30-60 minutes. The addition is exothermic, so control the rate to maintain the temperature within the desired range.
-
Reaction Monitoring: After the addition of iron powder is complete, slowly heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the excess iron powder and iron salts. Wash the filter cake with methanol.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold deionized water. This will cause the crude 6-chlorooxindole to precipitate.
-
Stir the suspension for 1-2 hours in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield 6-chlorooxindole as an off-white to tan crystalline solid.[1]
-
Dry the purified product under vacuum at 50-60 °C.
-
Expected Yield and Characterization
-
Yield: 75-95%[1]
-
Appearance: Off-white to tan crystalline powder[2]
-
Melting Point: 195-199 °C[2]
-
Spectroscopic Data: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Precautions and Waste Management
Hazard Identification and Personal Protective Equipment (PPE)
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
6-Chlorooxindole: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Iron Powder: Flammable solid.
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. The iron salts generated during the reaction should be treated as heavy metal waste. Organic solvents should be collected in designated waste containers.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add more iron powder or prolong the reaction time. Ensure the reaction temperature is maintained. |
| Low Yield | Product loss during work-up. | Ensure complete precipitation by cooling for a sufficient time. Use minimal solvent for washing the product. |
| Impure Product | Incomplete removal of iron salts or starting material. | Wash the crude product thoroughly. Optimize the recrystallization solvent system. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 6-chlorooxindole from this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in pharmaceutical and chemical synthesis.
References
- U.S. Patent No. 5,210,212. (1993). Process for 5-fluoro-6-chlorooxindole.
- Wikipedia. (2023, December 27). 2-Nitrophenylacetic acid.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- Google Patents. (n.d.). WO2003099198A2 - A process for the preparation of oxindole derivatives.
- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Reductive Cyclization.
- The Chemical Properties and Applications of 6-Chlorooxindole. (n.d.).
- Google Patents. (n.d.). WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof.
- ResearchGate. (n.d.). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Request PDF.
- ResearchGate. (n.d.). Optimization of Reaction Conditions. Download Table.
- PubMed Central (PMC). (2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
- Organic Syntheses. (n.d.). 4-nitroindole.
- PubMed. (1999, June). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.
- PubMed Central (PMC). (2023, May 11).
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Chlorooxindole(56341-37-8) IR2 [m.chemicalbook.com]
- 4. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Strategic Utility of 2-(5-Chloro-2-nitrophenyl)acetic Acid in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for High-Value Heterocycles
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of starting materials, 2-(5-Chloro-2-nitrophenyl)acetic acid has emerged as a particularly valuable and versatile precursor. Its inherent chemical architecture, featuring an ortho-nitro group poised for reductive cyclization and a strategically placed chloro substituent, offers a powerful handle for constructing a diverse range of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the applications of this compound, focusing on the synthesis of biologically relevant oxindoles and extending to the potential formation of other important heterocyclic systems such as quinolones. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer a comparative analysis of various synthetic strategies.
The core utility of this compound lies in the reductive cyclization of the nitro group, which, in concert with the adjacent acetic acid side chain, facilitates the formation of a new heterocyclic ring. The presence of the chloro group at the 5-position is not merely a point of substitution but a critical feature that can influence the electronic properties of the molecule and serve as a site for further functionalization in the final product. This makes the resulting heterocycles attractive intermediates for the synthesis of complex pharmaceutical agents.[1]
Core Application: The Synthesis of 6-Chlorooxindole via Reductive Cyclization
The most prominent application of this compound is in the synthesis of 6-chlorooxindole, a key intermediate in the production of several pharmaceuticals, including the atypical antipsychotic ziprasidone. The fundamental transformation is an intramolecular reductive cyclization, where the nitro group is reduced to an amine, which then undergoes a spontaneous intramolecular condensation with the carboxylic acid to form the lactam ring of the oxindole system.
Mechanistic Rationale: A Tale of Two Functional Groups
The success of this cyclization hinges on the ortho-positioning of the nitro and acetic acid moieties. The reduction of the nitro group to an aniline is the key triggering event. This can be achieved through various methods, each with its own mechanistic nuances, advantages, and limitations. The general pathway, however, follows the sequence of nitro reduction to a nitroso and then a hydroxylamine intermediate, which is further reduced to the corresponding aniline. Once the aniline is formed, the intramolecular cyclization to the oxindole is typically rapid and proceeds under the reaction conditions.
The chloro substituent at the 5-position of the phenyl ring is an electron-withdrawing group, which can influence the rate and efficiency of the nitro group reduction. Furthermore, its presence in the final 6-chlorooxindole product provides a handle for further synthetic modifications, a feature often exploited in drug discovery programs.[2]
Comparative Analysis of Reductive Cyclization Methodologies
The choice of reducing agent and conditions is critical for a successful and efficient synthesis of 6-chlorooxindole. Below is a comparative overview of common methodologies.
| Methodology | Reducing Agent/System | Typical Conditions | Advantages | Disadvantages | References |
| Classical Metal Reduction | Iron powder in acetic acid | Heating (50-110 °C) | Cost-effective, readily available reagents, robust. | Often requires harsh acidic conditions, can generate significant metal waste. | [3] |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Ru-complexes, Fe-complexes with a hydrogen donor (e.g., formic acid, ammonium formate, isopropanol) | Mild temperatures (often room temp. to 80 °C) | High chemoselectivity, mild conditions, avoids high-pressure hydrogenation. | Catalyst cost can be a factor, optimization of ligand and hydrogen donor may be required. | [4][5][6] |
| Direct Catalytic Hydrogenation | H₂ gas with a catalyst (e.g., Pd/C, PtO₂) | High pressure of H₂ | High efficiency and clean conversion. | Requires specialized high-pressure equipment. | [7] |
| Samarium(II) Iodide (SmI₂) | SmI₂ in a suitable solvent | Mild, neutral conditions | High chemoselectivity, proceeds under neutral conditions. | Stoichiometric use of the expensive reagent. | [8] |
Experimental Protocols
Protocol 1: Synthesis of 6-Chlorooxindole via Iron-Mediated Reductive Cyclization
This protocol outlines a classic and robust method for the synthesis of 6-chlorooxindole using iron powder in an acidic medium.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in a mixture of glacial acetic acid and methanol (e.g., a 1:1 v/v mixture).
-
To this stirred suspension, add iron powder (3-5 equivalents) portion-wise. The addition may be exothermic, so control the rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with methanol or ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the bulk of the solvents.
-
To the residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-chlorooxindole.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.
Expected Yield: 75-90%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow for Iron-Mediated Reductive Cyclization
Caption: Workflow for the synthesis of 6-chlorooxindole.
Protocol 2: Synthesis of 6-Chlorooxindole via Catalytic Transfer Hydrogenation
This protocol utilizes a milder and more chemoselective approach using a palladium catalyst and formic acid as the hydrogen donor.
Materials:
-
This compound
-
Palladium on carbon (10% w/w)
-
Formic acid (88-98%)
-
Triethylamine
-
Ethyl acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethyl acetate.
-
To this solution, add palladium on carbon (5-10 mol%).
-
With vigorous stirring, slowly add a mixture of formic acid (3-5 equivalents) and triethylamine (3-5 equivalents) dropwise. The addition is exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrate and washings and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization as described in Protocol 1.
Expected Yield: 80-95%
Expanding the Synthetic Horizon: Potential for Other Heterocyclic Systems
While the synthesis of oxindoles is a well-established application, the chemical nature of this compound suggests its potential as a precursor for other valuable heterocyclic scaffolds.
Proposed Synthesis of 6-Chloro-4-hydroxy-2-quinolone Derivatives
Quinolone and quinolinone cores are prevalent in a wide range of antibacterial and anticancer agents. A plausible synthetic route to 6-chloro-4-hydroxy-2-quinolone derivatives can be envisioned starting from this compound. This would likely involve an initial transformation of the acetic acid side chain, for instance, through a Claisen condensation or a similar reaction to introduce a β-keto ester functionality, followed by reductive cyclization.
The general strategy would involve:
-
Esterification: Protection of the carboxylic acid as a methyl or ethyl ester.
-
Side-Chain Elongation: Reaction of the ester with a suitable C1 synthon (e.g., another ester in a Claisen condensation) to form a β-keto ester.
-
Reductive Cyclization: Reduction of the nitro group to an amine, which would then undergo intramolecular cyclization with the newly formed β-keto ester to yield the 4-hydroxy-2-quinolone ring system.
Proposed Mechanistic Pathway for Quinolone Synthesis
Caption: Proposed pathway to 6-chloro-4-hydroxy-2-quinolone.
Conclusion: A Key Player in Heterocyclic Chemistry
This compound is a powerful and versatile building block in heterocyclic synthesis. Its primary application in the robust and high-yielding synthesis of 6-chlorooxindole underscores its importance in the pharmaceutical industry. The principles of reductive cyclization that govern this transformation are well-understood and can be executed through a variety of methodologies, from classical metal-acid systems to modern catalytic transfer hydrogenation. Furthermore, the potential to leverage this precursor for the synthesis of other high-value heterocyclic systems, such as quinolones, opens up exciting avenues for future research and drug discovery. The strategic placement of the chloro and nitro functionalities makes this compound a valuable asset for any synthetic chemist's toolkit.
References
- Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875–12879. [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Omair, M. A., Hassan, W. Y., & El-Enany, M. M. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. [Link]
- Li, X., He, L., He, D., & Chen, W. (2016).
- Dey, S., Mondal, P., & Maiti, D. (2016). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. Catalysis Science & Technology, 6(18), 6899-6908. [Link]
- Poblet, J. M., Lledós, A., & Safont, V. S. (2019). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. Dalton Transactions, 48(30), 11467-11476. [Link]
- Tuteja, J., Nishimura, S., & Ebitani, K. (2014). Base-Free Chemoselective Transfer Hydrogenation of Nitroarenes to Anilines with Formic Acid as Hydrogen Source by a Reusable Heterogeneous Pd/ZrP Catalyst. Chemistry Letters, 43(8), 1331-1333. [Link]
- Nasrollahzadeh, M., Issaabadi, Z., & Varma, R. S. (2019). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Scientific Reports, 9(1), 1-10. [Link]
- Wikipedia contributors. (2023, May 15). (2-Nitrophenyl)acetic acid. In Wikipedia, The Free Encyclopedia.
- Kumar, A., & Kumar, V. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5462. [Link]
- Wang, Z., & Tu, Y. (2007). Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids.
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
- Organic Reactions. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles.
- Al-Suwaidan, I. A., et al. (2020). N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 26(1), 73. [Link]
- Balasubramanian, M., & Keay, J. G. (1996). Synthesis of benzodiazepines.
- Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2019).
- Reductive cyclization of 2-nitrobyphenyls and 2-nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant. (n.d.).
- An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (2009).
- PubChem. (n.d.). This compound.
- Crossley, D. L., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(45), 16032-16043. [Link]
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]
- Sandelier, M. J., & DeShong, P. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Letters, 9(16), 3209-3212. [Link]
- The Reduction of Nitroarenes with Iron/Acetic Acid. (1977). Semantic Scholar. [Link]
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). PubMed Central. [Link]
- Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. (2005). PubMed. [Link]
- This compound. (n.d.). MySkinRecipes. [Link]
- Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[5][9]imidazo[1,2-c]quinazolines. (2018). Organic & Biomolecular Chemistry. [Link]
- Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.).
- Mechanisms of reductive nitrosylation in iron and copper models relevant to biological systems. (2005). PubMed. [Link]
- Correction to "Iron-Mediated Reductive Amidation of Triazine Esters with Nitroarenes". (2024).
- 5-chloro-4-hydroxy-3-methoxy-2-nitrobenzaldehyde. (n.d.). Chemsrc. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. d-nb.info [d-nb.info]
- 3. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2-(5-Chloro-2-nitrophenyl)acetic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(5-Chloro-2-nitrophenyl)acetic acid. This versatile chemical building block is a pivotal starting material in the synthesis of various heterocyclic scaffolds central to modern pharmaceuticals. Its intrinsic functionalities—a carboxylic acid, an activatable nitro group, and a strategically placed chlorine atom—offer a robust platform for complex molecular construction. The primary focus of these notes will be the synthesis of 5-chlorooxindole, a core structure present in numerous biologically active compounds. We will elucidate the chemical rationale, provide validated, step-by-step protocols, and discuss the critical parameters that ensure high-yield, high-purity outcomes.
Introduction: A Multifunctional Synthetic Platform
This compound (MW: 215.59 g/mol , CAS: 22908-28-7) is more than a simple substituted phenylacetic acid; it is a carefully orchestrated arrangement of functional groups designed for sequential, high-yield transformations.[1][2][3]
-
The Nitro Group: Positioned ortho to the acetic acid side chain, the nitro group serves as a masked amine. Its electron-withdrawing nature influences the reactivity of the aromatic ring, but its true synthetic power is unlocked upon reduction. This transformation is the linchpin of its utility, setting the stage for subsequent cyclization reactions.[4][5]
-
The Acetic Acid Moiety: This group is the second essential component for intramolecular reactions. Once the ortho-nitro group is converted to an amine, the carboxylic acid is perfectly positioned to act as an electrophile, enabling the formation of a lactam ring.
-
The Chlorine Atom: Located at the 5-position of the phenyl ring, the chloro-substituent is often a critical pharmacophore in the final drug molecule. It can enhance lipophilicity, modulate electronic properties, and provide a key binding interaction with biological targets. It remains intact during the primary reduction-cyclization sequence, making it an integral part of the final heterocyclic core.
The principal application, which we will detail extensively, is a two-step synthesis of 5-chloro-1,3-dihydro-2H-indol-2-one (5-chlorooxindole). This scaffold is fundamental to a range of therapeutic agents, including kinase inhibitors used in oncology and other drug candidates.[6][7]
Core Application: Synthesis of 5-Chloro-1,3-dihydro-2H-indol-2-one
The conversion of this compound to 5-chlorooxindole is a classic example of "reductive cyclization." The process involves two discrete, high-yielding steps: the reduction of the aromatic nitro group followed by an acid-catalyzed intramolecular amidation.
Overall Reaction Pathway
The synthetic workflow is designed for efficiency, often allowing for a "telescoped" procedure where the intermediate amino acid is not isolated but is directly converted to the final product.
Caption: Synthetic workflow for 5-chlorooxindole.
Protocol 1: Catalytic Reduction of the Nitro Group
Scientific Rationale: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions, which prevent unwanted side reactions.[8] Palladium on carbon (Pd/C) is a highly effective catalyst for reducing aromatic nitro groups.[8] The key is to achieve complete reduction without causing dehalogenation (removal of the chlorine atom). Using a robust catalyst like Raney Nickel can sometimes be an alternative if dehalogenation is a concern, though Pd/C is generally reliable under controlled conditions.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | Commercial | Starting Material |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercial | Catalyst |
| Methanol (MeOH) | Anhydrous | Commercial | Solvent |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Reducing Agent |
| Celite® 545 | N/A | Commercial | Filtration Aid |
| Parr Hydrogenation Apparatus | N/A | Equipment Supplier | Or a balloon hydrogenation setup |
| Rotary Evaporator | N/A | Equipment Supplier | For solvent removal |
Step-by-Step Methodology:
-
Vessel Preparation: To a suitable pressure vessel (e.g., a 500 mL Parr bottle), add this compound (10.0 g, 46.4 mmol).
-
Solvent Addition: Add anhydrous methanol (200 mL) to the vessel and stir until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Adding the catalyst last and under inert gas prevents it from becoming pyrophoric upon contact with the flammable solvent in the presence of air.
-
Hydrogenation: Secure the vessel to the Parr hydrogenation apparatus. Purge the system three times with hydrogen gas to remove all air.
-
Reaction Conditions: Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm) and begin vigorous shaking or stirring. The reaction is typically exothermic; maintain the temperature below 40°C if necessary.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For analytical confirmation, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC or LC-MS to confirm the disappearance of the starting material. The reaction is generally complete within 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product. Safety Note: The filtered catalyst pad should be kept wet with water and disposed of properly, as dry Pd/C can be pyrophoric.
-
Solvent Evaporation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield crude 2-(2-Amino-5-chlorophenyl)acetic acid as a solid, which is typically used directly in the next step.
Protocol 2: Intramolecular Cyclization to 5-Chlorooxindole
Scientific Rationale: This step is a classic lactamization, an intramolecular condensation reaction between the newly formed amine and the existing carboxylic acid.[4] The reaction is driven by heat, which facilitates the dehydration process. Using an acid like glacial acetic acid as the solvent also serves to catalyze the reaction by protonating the carboxylic acid carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| Crude 2-(2-Amino-5-chlorophenyl)acetic acid | N/A | From Protocol 1 | Intermediate |
| Glacial Acetic Acid (AcOH) | ACS Grade | Commercial | Solvent & Catalyst |
| Deionized Water | N/A | In-house | For precipitation |
| Ethanol | Reagent Grade | Commercial | For recrystallization |
| Buchner Funnel & Filter Flask | N/A | Equipment Supplier| For filtration |
Step-by-Step Methodology:
-
Reaction Setup: Place the crude 2-(2-Amino-5-chlorophenyl)acetic acid (theoretical yield from the previous step, ~8.6 g) into a round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add glacial acetic acid (80-100 mL).
-
Cyclization: Heat the mixture to reflux (approx. 118°C) with stirring. The cyclization reaction involves the elimination of a water molecule.
-
Monitoring: Monitor the reaction for completion by TLC (typically 2-3 hours). The disappearance of the amino acid intermediate and the appearance of the less polar oxindole product can be visualized.
-
Product Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water (400 mL) with vigorous stirring. The 5-chlorooxindole product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual acetic acid.
-
Drying & Purification: Dry the crude product in a vacuum oven. For higher purity, the 5-chlorooxindole can be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.
Data Summary & Expected Outcome
| Parameter | Step 1: Reduction | Step 2: Cyclization | Overall |
| Key Reagents | H₂, 10% Pd/C | Acetic Acid (Heat) | - |
| Solvent | Methanol | Glacial Acetic Acid | - |
| Temperature | 25-40 °C | Reflux (~118 °C) | - |
| Typical Time | 2-4 hours | 2-3 hours | 4-7 hours |
| Typical Yield | >95% (Crude) | 85-95% (from crude) | 80-90% |
| Purity (Post-Purification) | N/A | >99% (by HPLC) | >99% |
Alternative Synthetic Applications: A Broader Perspective
While the synthesis of 5-chlorooxindole is a primary application, the structural motifs within this compound hint at its potential for creating other important pharmaceutical cores.
-
Benzodiazepine Analogues: The 2-amino-5-chlorophenyl core is central to many benzodiazepine drugs like diazepam.[9][10] However, traditional syntheses typically start from 2-amino-5-chlorobenzophenone.[11] To utilize our title compound, the acetic acid side chain would need to be converted into a carbonyl group and then elaborated, representing a more circuitous route than established methods.
-
Diclofenac Analogues: Substituted phenylacetic acids are the defining feature of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac.[12][13][14] These syntheses generally involve coupling a substituted aniline (like 2,6-dichloroaniline) with a phenylacetic acid precursor.[15][16] Therefore, this compound represents the correct class of building block, although it is not the direct precursor to diclofenac itself.
Safety and Handling
Compound-Specific Hazards: this compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[1][17]
General Laboratory Precautions:
-
Always handle the chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Avoid inhalation of dust and contact with skin and eyes.
Process-Specific Hazards:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Always handle it under an inert atmosphere or as a wet slurry. Hydrogen gas is highly flammable and forms explosive mixtures with air; ensure the hydrogenation apparatus is leak-proof and operated in a well-ventilated area away from ignition sources.
-
Solvents: Methanol is flammable and toxic. Acetic acid is corrosive. Handle with care.
References
- Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry.
- Penning, T. D., et al. (2007).
- ECHEMI. (n.d.). 2-(5-chloro-2-nitrophenyl)
- PubChem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- ChemicalBook. (n.d.). This compound. ChemicalBook.
- Li, et al. (n.d.).
- Al-Gaready, K., et al. (2011). Synthesis and Preliminary Pharmacological Evaluation of New Analogues of Diclofenac as Potential Anti-inflammatory Agents.
- Gaponova, et al. (n.d.). Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. PMC - NIH.
- Fisher Scientific. (2025).
- Organic Chemistry Portal. (n.d.). Nitro Reduction. www.organic-chemistry.org.
- Google Patents. (n.d.). Synthesis of benzodiazepines - US5466799A.
- PubMed. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study.
- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia.
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
- Khatri, J. K., et al. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer. Acta Scientific Medical Sciences.
- Benchchem. (n.d.). A Comparative Guide to Benzodiazepine Synthesis: 2-Amino-5-chloro-2'-fluorobenzophenone vs. 2-amino-5-chlorobenzophenone. Benchchem.
- Gupta, M., Raman, S., & Srivastava, S. (2016). Synthesis of 1,3-dihydro-5-substituted-3-[[4-[1-(p-sulphamylphenylimino) ethyl] phenyl] imino]-2H-indol-2-ones and Their in vitro Antibacterial Screening. Asian Journal of Chemistry.
Sources
- 1. This compound | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 22908-28-7 [chemicalbook.com]
- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 10. actascientific.com [actascientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. infoscience.epfl.ch [infoscience.epfl.ch]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
Application Notes and Protocols for the Reduction of 2-(5-Chloro-2-nitrophenyl)acetic acid to 2-Amino-5-chlorophenylacetic acid
This document provides a detailed experimental guide for the reduction of the nitro group in 2-(5-Chloro-2-nitrophenyl)acetic acid, a key transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The resulting product, 2-Amino-5-chlorophenylacetic acid, is a valuable building block in medicinal chemistry.[1][2] This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction: The Significance of Nitro Group Reduction
The reduction of an aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis.[3] This reaction is pivotal as it converts a strongly electron-withdrawing and meta-directing nitro group into a strongly electron-donating and ortho-, para-directing amino group, thereby significantly altering the electronic properties and reactivity of the aromatic ring.[4] Aromatic amines are crucial intermediates in the production of a vast array of compounds, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[3][5]
The choice of reducing agent and reaction conditions is critical to ensure high yield and purity of the desired amine, while avoiding unwanted side reactions. For the substrate this compound, the presence of a chlorine atom and a carboxylic acid group necessitates a careful selection of the reduction method to prevent dehalogenation or other undesired transformations.[6] This guide will focus on two robust and commonly employed methods for this transformation: catalytic hydrogenation and metal-mediated reduction using iron in an acidic medium.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[6][7] Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.[6] However, a key consideration with substrates containing aromatic halogens is the potential for hydrodehalogenation. To minimize this side reaction, the reaction conditions must be carefully controlled.
Safety Precautions for Catalytic Hydrogenation
Hydrogenation reactions carry a significant risk of fire and explosion due to the use of flammable hydrogen gas and potentially pyrophoric catalysts like Palladium on carbon (Pd/C).[8][9] Adherence to strict safety protocols is mandatory.
-
Ventilation: All operations must be conducted in a well-ventilated fume hood.[10][11]
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[9][10]
-
Catalyst Handling: The Pd/C catalyst should be handled with care, preferably as a wet paste to minimize the risk of ignition.[9] Spent catalyst, which may have absorbed hydrogen, can be pyrophoric and should be quenched with water immediately after filtration.[8][9]
-
Pressure and Temperature: Never exceed the rated pressure and temperature limits of the reaction vessel.[10]
-
Leak Testing: Before introducing hydrogen, the apparatus should be leak-tested with an inert gas.[10]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C), 50% wet (1-5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Equipment:
-
Parr hydrogenator or a similar pressure vessel equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.
-
Round-bottom flask
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: To a pressure-rated reaction vessel, add this compound.
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol. The volume should be sufficient to ensure good stirring and dissolution of the starting material.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under a stream of nitrogen.[3]
-
Inerting the System: Seal the reaction vessel and purge the system by evacuating and backfilling with nitrogen at least three times to ensure a completely inert atmosphere.[3][10]
-
Hydrogenation: After the final nitrogen purge, carefully introduce hydrogen gas to the desired pressure (typically 50 psi).[3]
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. For more precise monitoring, an aliquot can be carefully removed (after purging the system with nitrogen) and analyzed by Thin Layer Chromatography (TLC).[3][8][12]
-
Reaction Completion and Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by TLC analysis showing the complete consumption of the starting material), carefully vent the excess hydrogen and purge the vessel with nitrogen three times.[3][10]
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-5-chlorophenylacetic acid. The product can be further purified by recrystallization if necessary.[3]
Method 2: Metal-Mediated Reduction with Iron in Acetic Acid
Reduction using iron metal in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to their corresponding amines. T[6][13]his method is often preferred when catalytic hydrogenation is not feasible or when dehalogenation is a significant concern. The use of iron is also advantageous due to its low cost and environmental friendliness.
[14]#### Experimental Protocol: Iron in Acetic Acid Reduction
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe), fine grade (3-5 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite®
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound in a mixture of ethanol and water or ethanol and acetic acid. 2[13][14]. Addition of Iron: To this suspension, add iron powder. 3[13][14]. Heating: Heat the reaction mixture to reflux with vigorous stirring. 4[3]. Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot typically indicates the completion of the reaction. T[3][12]his can be visualized by spotting the reaction mixture on a TLC plate against the starting material. 5[15][16]. Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. 6[3]. Filtration: Filter the mixture through a pad of Celite® to remove the iron salts and any unreacted iron. Wash the Celite® pad thoroughly with ethyl acetate. 7[3][14]. Extraction: Transfer the filtrate to a separatory funnel. The product may be in the aqueous or organic layer depending on the pH. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate. 8[14]. Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. 9[3]. Isolation: Remove the solvent under reduced pressure to obtain the crude 2-Amino-5-chlorophenylacetic acid. Further purification can be achieved through recrystallization or column chromatography.
[3]Workflow for Iron/Acetic Acid Reduction
Caption: Experimental workflow for the reduction of this compound using iron in an acidic medium.
Results and Analysis
The successful conversion of this compound to 2-Amino-5-chlorophenylacetic acid can be confirmed through various analytical techniques.
Table 1: Analytical Data for Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₈H₆ClNO₄ | 215.59 | Yellowish solid |
| 2-Amino-5-chlorophenylacetic acid | C₈H₈ClNO₂ | 185.61 | Off-white to light brown solid |
Characterization:
-
Thin Layer Chromatography (TLC): TLC is an excellent method for monitoring the reaction progress. T[12]he product, being more polar due to the amino group, will have a lower Rf value than the starting nitro compound in a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates a successful reaction. *[15] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product. Key changes to look for in the ¹H NMR spectrum include the disappearance of the aromatic protons deshielded by the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.
-
Infrared (IR) Spectroscopy: The conversion can be monitored by the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹). *[12] Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent/catalyst, low reaction temperature, or short reaction time. | Increase the amount of reducing agent/catalyst, increase the reaction temperature, or extend the reaction time. Monitor closely by TLC. |
| Dehalogenation (in Catalytic Hydrogenation) | Catalyst is too active, or reaction conditions are too harsh. | Use a less active catalyst, lower the hydrogen pressure, or add a catalyst poison in trace amounts. |
| Formation of Side Products (e.g., azo/azoxy compounds) | Reaction conditions are not optimal, particularly in metal-mediated reductions. | [17] Ensure adequate stirring and control of reaction temperature. In catalytic hydrogenation, ensure sufficient hydrogen supply to prevent the accumulation of intermediates. |
| Difficult Filtration of Iron Salts | Fine iron particles or gelatinous iron hydroxides formed during work-up. | Use a thick pad of Celite® for filtration. Ensure the solution is sufficiently acidic during filtration to keep iron salts dissolved. |
Conclusion
The reduction of the nitro group in this compound is a critical step in the synthesis of valuable chemical intermediates. Both catalytic hydrogenation and metal-mediated reduction with iron are effective methods for this transformation. The choice between these methods will depend on the available equipment, safety considerations, and the desired selectivity. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely perform this important chemical transformation.
References
- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Anonymous. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
- Gamble, A. B., Garner, J., Gordon, C. P., & O'Conner, S. M. J. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
- Anonymous. (n.d.). Hydrogenation SOP.
- Anonymous. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- Anonymous. (2025, December 30). What are the safety precautions for operating a Hydrogenation Test Unit? [Blog].
- Anonymous. (n.d.). Nitro Reduction - Common Conditions.
- FEDIOL. (2007, October 1). Guide to good practice on safe operation of Hydrogenation units.
- Anonymous. (n.d.). Solvent-Free Reduction of Nitro Compounds. Scribd.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE.
- Anonymous. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable. (2025, December 28). Sn2+ reduction. Wordpress.
- Filo. (2023, February 18). Reduction of aromatic nitro-compounds using Sn and HCl gives.
- MySkinRecipes. (n.d.). This compound.
- OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzophenone.
- Google Patents. (n.d.). EP0347136A2 - Method for reducing aromatic nitro groups.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Journal of the American Chemical Society. (2025, December 31). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams.
- Anonymous. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group?.
- Google Patents. (n.d.). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
- Google Patents. (n.d.). US4994576A - Method for reducing aromatic nitro groups.
- ResearchGate. (n.d.). 13 C NMR spectrum of compound 5. [Download Scientific Diagram].
- Benchchem. (n.d.). 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5.
- ChemicalBook. (n.d.). 2-Chlorophenylacetic acid synthesis.
- ResearchGate. (n.d.). Growth and characterization of 2-amino-5-chlorobenzophenone (2A-5CB) single crystals. [Request PDF].
- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). [Download scientific diagram].
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
- Patsnap. (2018, February 16). Preparation method of 2-amino-5-chlorobenzophenone. Eureka.
- Organic Syntheses Procedure. (n.d.). α-CHLOROPHENYLACETIC ACID.
- PubChem. (n.d.). 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid | C8H7ClN2O4.
- Cayman Chemical. (n.d.). 2-Amino-5-chlorobenzophenone (NSC 84157, CAS Number: 719-59-5).
- PubChem. (n.d.). 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870.
- PubChem. (n.d.). This compound | C8H6ClNO4 | CID 597995.
- Anonymous. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.
- Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150–157.
- ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Download scientific diagram].
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. njhjchem.com [njhjchem.com]
- 11. weihaicm.com [weihaicm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 14. scispace.com [scispace.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How To [chem.rochester.edu]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: A Stability-Indicating RP-HPLC Method for Quantification of 2-(5-Chloro-2-nitrophenyl)acetic acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(5-Chloro-2-nitrophenyl)acetic acid. The compound is a key intermediate in the synthesis of various pharmaceuticals, making its purity and stability critical for quality control[1]. The method was developed based on fundamental chromatographic principles to ensure optimal separation and peak morphology. The protocol detailed herein is suitable for routine quality control, purity assessment, and stability testing in research and drug development settings.
Introduction and Scientific Rationale
This compound is an organic compound characterized by a carboxylic acid moiety, a nitro group, and a chlorine atom attached to a phenyl ring[2]. The acidic nature of the molecule, conferred by the carboxylic acid group, is the primary factor influencing its chromatographic behavior. In reversed-phase chromatography, analyzing acidic compounds under neutral pH conditions often leads to poor peak shape, including significant fronting or tailing, due to the partial dissociation of the analyte into its ionized (more polar) and non-ionized (less polar) forms[3].
To achieve reliable and reproducible quantification, it is imperative to control the ionization state of the analyte. The guiding principle is to suppress the ionization of the acidic functional group by maintaining the mobile phase pH at least 2 units below the analyte's pKa[4]. This ensures the molecule exists predominantly in its non-ionized, more hydrophobic state, leading to stronger interaction with the C18 stationary phase, improved retention, and sharp, symmetrical peaks[3][5]. This method employs an acidified mobile phase to achieve this objective.
Furthermore, to be truly effective for quality control, an analytical method must be "stability-indicating." This means it must be able to unequivocally separate the intact active pharmaceutical ingredient (API) from any potential degradation products that may form under stress conditions[6][7]. This application note describes a forced degradation study protocol to validate the method's specificity and stability-indicating properties, in line with ICH guidelines[8][9].
Figure 1: Rationale for acidic mobile phase in the analysis of this compound.
Recommended HPLC Method
Chromatographic Conditions
All parameters have been optimized for the robust separation and quantification of the target analyte.
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV/PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Standard Preparation Protocol
-
Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated (85%) phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio. This ensures sample solvent compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
System Suitability Testing (SST)
Before initiating any analysis, the chromatographic system must be equilibrated and its performance verified. Equilibrate the column with the mobile phase for at least 30 minutes. Perform five replicate injections of the Working Standard Solution (100 µg/mL) and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | Not More Than 2.0% for 5 replicate injections |
| % RSD of Retention Time | Not More Than 1.0% for 5 replicate injections |
Protocol for Stability-Indicating Method Validation
To confirm that the method is fit for its intended purpose, a validation study should be conducted. The most critical component for a stability assay is specificity, which is demonstrated through a forced degradation study[6].
Figure 2: General workflow for the HPLC analysis and validation.
Forced Degradation Study Protocol
Expose a solution of this compound (approx. 100 µg/mL) to the following stress conditions to achieve 5-20% degradation[6]. A control sample (unstressed) should be analyzed concurrently.
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 9 mL of sample solution. Heat at 60°C for 4 hours. Cool and neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 9 mL of sample solution. Keep at room temperature for 2 hours. Cool and neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂) to 9 mL of sample solution. Keep at room temperature for 6 hours, protected from light.
-
Thermal Degradation: Store the sample solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours.
Analyze all stressed samples by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.
Validation Parameters and Expected Results
The following table summarizes key validation parameters and typical acceptance criteria based on ICH guidelines.
| Parameter | Protocol Summary | Expected Result / Acceptance Criteria |
| Specificity | Analyze stressed samples from the forced degradation study. | No interference from degradants at the retention time of the main peak. Resolution > 2.0 between the main peak and the closest eluting impurity. |
| Linearity | Analyze a minimum of five concentrations across the range of 25-150 µg/mL (25, 50, 75, 100, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (% RSD) | Repeatability: Six replicate analyses of the 100 µg/mL standard. Intermediate: Repeat on a different day with a different analyst. | Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 2.0%. |
Conclusion
The described RP-HPLC method provides a simple, precise, and accurate solution for the quantification of this compound. The use of an isocratic mobile phase with standard C18 column technology makes it easily transferable to most analytical laboratories. The rationale of suppressing analyte ionization through an acidified mobile phase is key to the method's robustness and excellent peak characteristics. The successful separation of the parent peak from its degradation products in forced degradation studies would confirm its utility as a stability-indicating assay, making it a valuable tool for quality assurance throughout the drug development lifecycle.
References
- PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study.
- PubChem. This compound. [Online] National Center for Biotechnology Information.
- Biotage. How does an acid pH affect reversed-phase chromatography separations?.
- PubChem. 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid. [Online] National Center for Biotechnology Information.
- Ngwa, G. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Online] Pharmaceutical Technology.
- Phenomenex. Reversed Phase HPLC Method Development.
- R Discovery. Forced Degradation Studies Research Articles.
- Wiczling, P., et al. (2006). pH/Organic solvent double-gradient reversed-phase HPLC. [Online] ResearchGate.
- Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Online] (2020).
- Alsante, K. M., et al. Forced degradation as an integral part of HPLC stability-indicating method development. [Online] ResearchGate.
- MySkinRecipes. This compound.
- SIELC Technologies. Separation of Acetic acid, 2-nitrophenyl ester on Newcrom R1 HPLC column.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. [Online] Journal of Pharmaceutical and Biomedical Analysis.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. [Online] Biomedical Journal of Scientific & Technical Research.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. library.dphen1.com [library.dphen1.com]
Introduction: The Unique Power of Samarium(II) Iodide in Complex Synthesis
An Application Note on the Reductive Cyclization of 2-(5-Chloro-2-nitrophenyl)acetic acid using Samarium(II) Iodide
Samarium(II) iodide (SmI₂), often referred to as Kagan's reagent, has become an indispensable tool in modern organic synthesis since its introduction by Kagan in the late 1970s.[1][2][3] As a powerful yet remarkably mild single-electron transfer (SET) reducing agent, SmI₂ offers a level of chemoselectivity that is often difficult to achieve with traditional hydride reagents or dissolving metal systems.[4][5][6] It is particularly effective for the reduction of a wide array of functional groups, including ketones, halides, esters, and, notably, aromatic nitro compounds.[7][8][9]
This application note provides a detailed guide for the use of SmI₂ in the reductive cyclization of this compound. This transformation is of significant interest to medicinal chemists and drug development professionals as it directly yields a substituted oxindole, a privileged scaffold found in numerous biologically active compounds. The reaction leverages the power of SmI₂ to not only reduce the nitro group to an amine but also to facilitate a subsequent intramolecular cyclization in a one-pot process, providing an efficient route to a valuable heterocyclic core. We will explore the underlying mechanism, provide a robust, step-by-step experimental protocol, and discuss critical parameters for success.
Reaction Mechanism: A Cascade of Electron Transfers
The conversion of this compound to 6-Chloro-2,3-dihydro-1H-indol-2-one is a multi-step process initiated by single-electron transfers from SmI₂.[2][7] The generally accepted mechanism for the reduction of an aromatic nitro group proceeds through a cascade of six electron transfers and subsequent protonations.[10][11][12]
-
Initial Reduction: The reaction begins with the transfer of an electron from SmI₂ to the nitroarene, forming a radical anion.
-
Stepwise Reduction Cascade: Through a series of further electron transfers and protonations (requiring a proton source like methanol), the nitro group is sequentially reduced to a nitroso species, then to a hydroxylamine, and ultimately to the corresponding primary amine.[7]
-
Deprotonation & Cyclization: Concurrently, the acidic proton of the carboxylic acid is abstracted. Once the amine is formed, the resulting amino-carboxylate undergoes a rapid intramolecular nucleophilic acyl substitution, displacing the hydroxyl group to form the thermodynamically stable five-membered lactam ring.
A total of at least seven equivalents of SmI₂ are theoretically required for this transformation: six to reduce the nitro group and one to deprotonate the carboxylic acid. In practice, a modest excess is recommended to ensure complete conversion.
Figure 1: Proposed mechanistic pathway for the SmI₂-mediated reductive cyclization.
Preparation and Handling of Samarium(II) Iodide
SmI₂ is most effectively used as a freshly prepared 0.1 M solution in anhydrous tetrahydrofuran (THF). The reagent is highly sensitive to both oxygen and moisture, necessitating the use of inert atmosphere techniques.
Protocol for 0.1 M SmI₂ Solution (50 mL)
-
Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum. Allow the flask to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagent Addition:
-
Quickly add samarium metal powder (0.83 g, 5.5 mmol, 1.1 equiv) to the flask.
-
In a separate, dry vial, dissolve 1,2-diiodoethane (1.41 g, 5.0 mmol, 1.0 equiv) in 50 mL of anhydrous, degassed THF.[13]
-
-
Formation of SmI₂: Using a syringe, add the 1,2-diiodoethane solution to the flask containing the samarium powder. The reaction is often initiated by gentle warming or sonication. A successful reaction is indicated by the rapid formation of a deep blue or blue-green solution.[3][14]
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the SmI₂ reagent before use.
Safety Considerations:
-
Samarium metal powder can be pyrophoric. Handle with care in an inert atmosphere.
-
THF is highly flammable and can form explosive peroxides. Always use freshly distilled, anhydrous THF.
-
If additives like HMPA are used, be aware of their specific hazards. HMPA is a known carcinogen and should be handled with extreme caution in a fume hood.[7]
Detailed Experimental Protocol: Synthesis of 6-Chloro-2,3-dihydro-1H-indol-2-one
This protocol details the reductive cyclization of the title compound.
Materials and Reagents:
-
This compound
-
Freshly prepared 0.1 M SmI₂ in THF
-
Anhydrous, degassed Methanol (MeOH)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous potassium sodium tartrate (Rochelle's salt)[15]
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Substrate Preparation: In a flame-dried 50 mL flask under argon, dissolve this compound (1.0 mmol) and anhydrous methanol (4.0 mmol, 4 equiv) in 10 mL of anhydrous THF.
-
Reaction Setup: Place the flask containing the freshly prepared SmI₂ solution (80 mL, 8.0 mmol, 8.0 equiv) in an ice bath and stir under argon.
-
Addition: Add the substrate solution dropwise via syringe to the stirring SmI₂ solution over 15-20 minutes. A distinct color change from deep blue to yellow-grey should be observed as the SmI₂ is consumed.[15]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent system) until the starting material is fully consumed (typically 1-3 hours).
-
Workup - Quenching: Once the reaction is complete, remove the argon inlet and quench the reaction by stirring it while open to the air until the dark color dissipates.
-
Workup - Extraction:
-
Dilute the mixture with 100 mL of ethyl acetate.
-
Add 100 mL of a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous Rochelle's salt.[15][16] Stir vigorously for 30-60 minutes. This step is crucial for chelating the samarium salts and preventing the formation of emulsions.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 6-Chloro-2,3-dihydro-1H-indol-2-one.
Figure 2: General experimental workflow for the SmI₂-mediated reductive cyclization.
Expected Results & Discussion
The described protocol is expected to provide the desired oxindole product in good to excellent yield. The table below summarizes key parameters and anticipated outcomes.
| Parameter | Recommended Value | Rationale |
| SmI₂ Equivalents | 8.0 | A stoichiometric excess is required to drive the 7-electron process to completion and overcome any minor oxidation of the reagent. |
| Proton Source | 4.0 equiv. Methanol | A proton source is essential for the reduction of the nitro group intermediates.[7][17] Methanol is effective and easily removed. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control any exothermicity, while allowing the reaction to proceed at room temperature ensures a reasonable reaction rate. |
| Workup Additive | Rochelle's Salt | Crucial for chelating Sm(III) salts, breaking up emulsions, and simplifying the isolation of the organic product.[15][16] |
| Expected Yield | 75-90% | Based on similar transformations reported in the literature. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not start or is incomplete (blue color persists) | 1. Inactive SmI₂ (oxidized by air/moisture).2. Insufficient equivalents of SmI₂. | 1. Ensure all glassware is rigorously dried and the system is under a positive pressure of inert gas. Use anhydrous solvents.2. Add additional aliquots of freshly prepared SmI₂ solution until the blue color is discharged. |
| Formation of side-products (azo, azoxy compounds) | Insufficient SmI₂ or proton source, leading to dimerization of intermediates.[10][12] | Increase the equivalents of SmI₂ to ensure full reduction to the amine. Ensure an adequate proton source is present. |
| Difficult workup (persistent emulsion) | Incomplete chelation of samarium salts. | Add more Rochelle's salt solution and stir vigorously for a longer period. A small amount of tartaric acid can also help break emulsions.[15] |
| Low isolated yield | 1. Incomplete reaction.2. Product loss during workup/purification. | 1. Confirm complete consumption of starting material by TLC before workup.2. Be meticulous during the extraction process; perform multiple extractions. Ensure the correct polarity for column chromatography to avoid product loss on the column. |
References
- Can anyone help me understand the work-up methods for samarium(II)iodide reactions? ResearchGate.
- Reductions with samarium(II) iodide. Wikipedia.
- Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction.Journal of Visualized Experiments.
- Cross-Coupling Reactions Using Samarium(II) Iodide.Chemical Reviews.
- Samarium(II) iodide-mediated reactions applied to natural product total synthesis.RSC Advances.
- Samarium (low valent). Organic Chemistry Portal.
- Reductions with Samarium(II) Iodide.Organic Reactions.
- Recent advances in the chemoselective reduction of functional groups mediated by samarium(ii) iodide: a single electron transfer approach.Chemical Society Reviews.
- A mechanistic study of the samarium(II)-mediated reduction of aryl nitro compounds to the corresponding crylamines.Journal of the American Chemical Society.
- Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions.Journal of the American Chemical Society.
- A Mechanistic Study of the Samarium(II)-Mediated Reduction of Aryl Nitro Compounds to the Corresponding Arylamines.Journal of the American Chemical Society.
- Deciphering Intermediates and Additives Effect on the Reduction of Nitrobenzene by SmI₂.ChemistrySelect.
- Samarium(II) iodide. Wikipedia.
- Reduction Of Nitroalkanes To Hydroxylamines Or Amines with Samarium Diiodide (SmI2).Tetrahedron Letters.
- Samarium(II)-mediated Reactions in Organic Synthesis - Method Development and Mechanistic Investigation. Gupea.
- Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. National Center for Biotechnology Information.
- The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants. Basicmedical Key.
- Samarium(II) Iodide. Chem-Station Int. Ed.
- Mechanistic Study and Development of Catalytic Reactions of Sm(II). ChemRxiv.
- Reductions with Samarium(II) Iodide. ResearchGate.
- Reductions with samarium(II) iodide. Grokipedia.
- Reductions with Samarium(II) Iodide. Organic Reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]
- 3. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Recent advances in the chemoselective reduction of functional groups mediated by samarium(ii) iodide: a single electron transfer approach - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 8. Samarium (low valent) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A mechanistic study of the samarium(II)-mediated reduction of aryl nitro compounds to the corresponding crylamines. The crystal structures of [Sm[N(SiMe(3))(2)](2)(thf)](2)(mu(2)-O) and [(Me(3)Si)(2)N](2)Sm(thf)(mu-PhNNPh)Sm[N(SiMe(3))(2)](2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]
- 14. chemistry-chemists.com [chemistry-chemists.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Reduction Of Nitroalkanes To Hydroxylamines Or Amines with Samarium Diiodide (SmI2)- [www.rhodium.ws] [erowid.org]
Application Notes & Protocols: 2-(5-Chloro-2-nitrophenyl)acetic Acid as a Foundational Precursor for Heterocyclic Scaffolds in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 2-(5-Chloro-2-nitrophenyl)acetic acid emerges as a highly versatile and valuable precursor, particularly for the synthesis of substituted indole scaffolds. Its intrinsic chemical functionalities—a reactive carboxylic acid, a reducible nitro group ortho to the side chain, and a strategically placed chlorine atom—provide a powerful toolkit for medicinal chemists. This document provides an in-depth guide to the properties, handling, and application of this precursor, focusing on its conversion to 5-chloro-1H-indole-2-carboxylic acid, a key intermediate for generating libraries of potential therapeutic agents.
Introduction: The Strategic Value of this compound
This compound (CNPAA) is a bifunctional aromatic compound that serves as a cornerstone for constructing complex heterocyclic systems. The phenylacetic acid moiety is a common structural motif in various drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. However, the true synthetic power of CNPAA lies in the ortho-positioning of the nitro group relative to the acetic acid side chain. This specific arrangement is the critical prerequisite for one of the most reliable and widely used methods for indole synthesis: the reductive cyclization.
The nitro group acts as a masked amine. Upon reduction, the resulting amino group is perfectly positioned to undergo an intramolecular condensation with the carboxylic acid, leading to the formation of the bicyclic indole ring system. Furthermore, the chlorine atom at the 5-position of the phenyl ring is not merely a substituent; it is a strategic functional handle. It electronically modifies the aromatic ring and provides a site for further diversification through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies[2].
This guide will detail the transformation of CNPAA into a high-value indole intermediate and discuss the subsequent potential for developing novel drug candidates.
Precursor Profile: Physicochemical Properties and Safety
A thorough understanding of the precursor's properties and handling requirements is essential for safe and reproducible experimentation.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 22908-28-7 | ChemicalBook[4] |
| Molecular Formula | C₈H₆ClNO₄ | PubChem[3] |
| Molecular Weight | 215.59 g/mol | PubChem[3] |
| Appearance | Yellow to Pale Brown Crystalline Powder | Wikipedia[5] |
| Melting Point | 165 - 168 °C | Sigma-Aldrich |
Safety and Handling
This compound is an irritant and is harmful if swallowed.[3] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[1][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
Core Application: Reductive Cyclization to 5-Chloro-1H-indole-2-carboxylic acid
The primary application of CNPAA in medicinal chemistry is its conversion into substituted indoles. The reductive cyclization is a robust and high-yielding transformation that forms the heterocyclic core in a single, efficient step.
Principle and Mechanism
The reaction proceeds via a two-stage intramolecular process. First, the nitro group (-NO₂) is reduced to an amino group (-NH₂). A variety of reducing agents can accomplish this, but a common and cost-effective method involves the use of a metal in acidic media, such as iron powder in acetic acid. The nascent hydrogen generated in situ reduces the nitro group. Once the amino group is formed, the molecule, now 2-(2-amino-5-chlorophenyl)acetic acid, undergoes a spontaneous or heat-induced intramolecular cyclization. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the carboxylic acid, eliminating a molecule of water to form the five-membered pyrrole ring fused to the benzene ring, yielding the final indole product. This classical approach is a variation of the Reissert indole synthesis.
Experimental Workflow
The overall process from precursor to a diversified drug candidate library is outlined below.
Caption: Synthetic workflow from precursor to potential drug candidates.
Detailed Laboratory Protocol
Title: Synthesis of 5-Chloro-1H-indole-2-carboxylic acid via Reductive Cyclization
Materials:
-
This compound (CNPAA)
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite™ or other filter aid
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 23.2 mmol).
-
Solvent Addition: Add glacial acetic acid (100 mL) to the flask. Stir the mixture at room temperature to achieve partial dissolution.
-
Addition of Reducing Agent: Causality Note: This reaction is exothermic. The controlled addition of the reducing agent is crucial to manage the reaction rate and temperature. In portions, carefully add iron powder (10.3 g, 185.6 mmol, 8 equivalents) to the stirring suspension over 15-20 minutes. An increase in temperature and gas evolution will be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 2-3 hours. Trustworthiness Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up - Filtration: Allow the reaction mixture to cool to room temperature. The mixture will be a dark slurry. Filter the mixture through a pad of Celite™ using a Buchner funnel to remove the excess iron and iron oxide salts. Wash the filter cake with a small amount of ethyl acetate (2 x 20 mL) to ensure complete recovery of the product.
-
Work-up - Extraction: Transfer the filtrate to a 500 mL separatory funnel. Add deionized water (200 mL) and ethyl acetate (150 mL). Shake vigorously and allow the layers to separate. Causality Note: The product is organic-soluble and will move into the ethyl acetate layer, while the acetic acid and inorganic salts will remain in the aqueous layer.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield 5-Chloro-1H-indole-2-carboxylic acid as a solid.
Expected Results and Characterization
This protocol typically provides the desired indole product in good yield and purity.
| Parameter | Typical Value |
| Starting Material Mass | 5.0 g |
| Expected Product Mass | ~3.5 - 4.0 g |
| Theoretical Yield | 4.54 g |
| Percent Yield | 77 - 88% |
| Purity (by HPLC) | >95% (after recrystallization) |
Analytical Characterization:
-
¹H NMR: Expect characteristic peaks for the indole NH proton (a broad singlet, typically >11 ppm), aromatic protons on the indole ring, and a singlet for the C3-H.
-
Mass Spectrometry (MS): The ESI-negative mode should show a prominent peak at [M-H]⁻ corresponding to the molecular weight of the product minus one proton.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for the O-H of the carboxylic acid (~3300-2500 cm⁻¹), the N-H of the indole (~3400 cm⁻¹), and the C=O of the carboxylic acid (~1680 cm⁻¹).
Medicinal Chemistry Applications: A Gateway to Drug Discovery
The synthesized 5-Chloro-1H-indole-2-carboxylic acid is not an end in itself but rather a versatile platform for creating diverse molecular libraries. The indole nucleus is a "privileged scaffold," appearing in numerous FDA-approved drugs and biologically active compounds.[8][9]
The carboxylic acid at the C2 position is an ideal handle for creating amide or ester libraries via standard coupling chemistries. The chlorine atom at the C5 position can be used for further elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups, significantly expanding the accessible chemical space.
For instance, derivatives of indole-2-carboxylic acid have been identified as promising inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[8] The indole nucleus can chelate with the magnesium ions in the enzyme's active site, while modifications at the C5 position can establish additional beneficial interactions, such as π-π stacking with viral DNA.[8]
Caption: Derivatization pathways from the indole intermediate.
Conclusion
This compound is a commercially available and highly effective precursor for the synthesis of 5-chloro-substituted indole-2-carboxylic acids. The reductive cyclization protocol described herein is robust, scalable, and utilizes common laboratory reagents. The resulting indole scaffold is a proven building block in medicinal chemistry, providing multiple handles for chemical modification. This strategic approach allows research teams to rapidly generate focused libraries of novel compounds, accelerating the hit-to-lead optimization process in drug discovery programs.
References
- Wikipedia. (2023, May). (2-Nitrophenyl)acetic acid.
- PubChem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2015, August). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.
- National Institutes of Health. (2015). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis.
- Google Patents. (2010). CN102020600A - Synthetic method of indole-2-carboxylic acid.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C8H6ClNO4, 1 gram.
- RSC Publishing. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- European Journal of Chemistry. (2022). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
- Combinatorial Chemistry Review. (2020, March 10). Synthesis of Indole-2-carboxylic Esters.
- National Institutes of Health. (2016). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
- Organic Reactions. (2014). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles.
- PubChemLite. (n.d.). This compound (C8H6ClNO4).
- PubChem. (n.d.). 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid.
- INCB. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.
- Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- National Institutes of Health. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- Frontiers. (2017, September 12). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 22908-28-7 [chemicalbook.com]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chlorooxindole
Welcome to the technical support center for the synthesis of 6-chlorooxindole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of its synthesis and improve your yields.
Introduction
6-Chlorooxindole is a key intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic drug Ziprasidone.[1][2] The synthetic routes to this compound, while established, can present several challenges that impact yield and purity. This guide provides practical, experience-driven advice to overcome these hurdles, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 6-chlorooxindole. Each issue is presented in a question-and-answer format, providing not just a solution, but also the underlying chemical reasoning.
Problem 1: Low Yield in the Reductive Cyclization Step
Question: I am performing the reductive cyclization of 4-chloro-2-nitrophenylacetic acid to 6-chlorooxindole using iron powder in acetic acid, but my yields are consistently low. What are the likely causes and how can I improve the yield?
Answer: Low yields in this step are a common issue and can often be attributed to several factors. Let's break them down:
-
Incomplete Reduction of the Nitro Group: The reduction of the nitro group to an amine is the critical first step in this tandem reaction. If the reduction is incomplete, the unreacted nitro compound will not cyclize and will contaminate your product.
-
Causality: The reactivity of the iron powder is paramount. Aged or low-quality iron powder may have an oxide layer that passivates the surface, reducing its efficacy. The acidic medium (acetic acid) is crucial for activating the iron.
-
Solution:
-
Activate the Iron Powder: Before adding it to your reaction mixture, consider washing the iron powder with dilute hydrochloric acid to remove any oxide layer, followed by washing with water and a solvent like ethanol or acetone to dry it.
-
Ensure Sufficient Acid: Use a sufficient amount of glacial acetic acid to maintain an acidic environment throughout the reaction. This not only activates the iron but also keeps the resulting amine protonated and soluble.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (4-chloro-2-nitrophenylacetic acid).[1] The reaction should not be worked up until the starting material is fully consumed.
-
-
-
Suboptimal Reaction Temperature: The temperature for the reductive cyclization needs to be carefully controlled.
-
Causality: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, you risk side reactions and decomposition of the product.
-
Solution: The reaction is typically heated to reflux.[1] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux without loss of solvent.
-
-
Inefficient Cyclization: Once the nitro group is reduced, the resulting amino group must undergo intramolecular cyclization to form the oxindole ring.
-
Causality: The cyclization is an acid-catalyzed intramolecular nucleophilic acyl substitution. Insufficient acidity can slow down this step.
-
Solution: After the reduction is complete (as confirmed by TLC), you can add a stronger acid like concentrated hydrochloric acid to facilitate the cyclization.[1] The pH should be adjusted to around 2.0-2.5, and the reaction mixture heated to about 70-75°C.[1]
-
Problem 2: Formation of Regioisomers in Friedel-Crafts Cyclization
Question: I am attempting to synthesize 6-chlorooxindole by reacting 3-chloroaniline with chloroacetyl chloride, followed by a Friedel-Crafts cyclization with aluminum chloride. However, I am getting a mixture of 4-chlorooxindole and 6-chlorooxindole. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known drawback of this synthetic route.[3][4] The cyclization of the intermediate N-(chloroacetyl)-3-chloroaniline can occur at either the position para or ortho to the chlorine substituent on the aniline ring, leading to 6-chlorooxindole and 4-chlorooxindole, respectively.
-
Causality: The directing effect of the substituents on the aromatic ring governs the position of the electrophilic substitution. In this case, both the chloro and the amino (after acylation) groups are ortho, para-directing. The cyclization is a competition between these directing effects.
-
Solution:
-
Alternative Synthetic Routes: Due to the inherent difficulty in controlling the regioselectivity of this Friedel-Crafts reaction, it is often preferable to use a more regioselective synthetic route. The route starting from 2,5-dichloronitrobenzene is generally more reliable for producing 6-chlorooxindole without contamination from the 4-chloro isomer.[3]
-
Careful Control of Reaction Conditions: While complete selectivity is challenging, you can try to optimize the reaction conditions. Lowering the reaction temperature may favor the thermodynamically more stable product, but this needs to be determined empirically.
-
Purification: If you must use this route, be prepared for a difficult purification step. Column chromatography is often required to separate the two isomers.
-
Problem 3: Difficult Purification of the Final Product
Question: My crude 6-chlorooxindole is a dark, tarry solid, and I'm having trouble purifying it by recrystallization. What are the best practices for purification?
Answer: The purification of 6-chlorooxindole can indeed be challenging due to the presence of colored impurities and byproducts.
-
Causality: The dark color is often due to aerial oxidation of the oxindole ring or residual iron complexes from the reduction step.
-
Solution:
-
Initial Workup: After the reaction is complete, it's crucial to have a thorough workup procedure. This typically involves filtering off the iron salts and washing the crude product extensively with water to remove any inorganic impurities.
-
Decolorization: Before recrystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon.[1] The activated carbon will adsorb many of the colored impurities. Gently heat the solution with the activated carbon for a short period, then filter it hot through a pad of Celite to remove the carbon.
-
Recrystallization Solvent: Methanol is a commonly used and effective solvent for the recrystallization of 6-chlorooxindole.[1] Dissolve the decolorized crude product in a minimal amount of hot methanol and allow it to cool slowly to form crystals.
-
Washing: After filtration, wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to 6-chlorooxindole?
The most commonly cited and industrially preferred route starts from 2,5-dichloronitrobenzene.[3] This multi-step synthesis offers excellent control over regioselectivity, avoiding the formation of the 4-chlorooxindole isomer. The key steps are:
-
Reaction of 2,5-dichloronitrobenzene with dimethyl malonate in the presence of a base like potassium carbonate to form 2-(4-chloro-2-nitrophenyl)dimethylmalonate.[1][3]
-
Hydrolysis and decarboxylation of the malonate ester to yield 4-chloro-2-nitrophenylacetic acid.[3]
-
Reductive cyclization of 4-chloro-2-nitrophenylacetic acid using a reducing agent like iron powder in acetic acid to give 6-chlorooxindole.[1][3]
Q2: Are there any alternative reducing agents to iron powder for the reductive cyclization step?
Yes, other reducing agents can be used, although iron in acetic acid is common due to its low cost and effectiveness. Some alternatives include:
-
Zinc dust in sulfuric acid: This is another classical method for nitro group reduction.[3][4]
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like platinum oxide (PtO2) can also effect the reductive cyclization.[4] However, this requires specialized high-pressure equipment.
-
Sodium Dithionite ("Hydrosulfite"): This reagent can also be used for the reduction of the nitro group.[1]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[1] A suitable mobile phase for the synthesis of 6-chlorooxindole and its intermediates is a mixture of chloroform and methanol (e.g., 10:1 v/v) or ethyl acetate and petroleum ether (e.g., 1:3 v/v).[1] By spotting the reaction mixture alongside the starting material, you can easily visualize the consumption of the starting material and the formation of the product.
Q4: What are the key safety precautions to consider during the synthesis of 6-chlorooxindole?
-
Handling of Reagents:
-
Chloroacetyl chloride: This is a corrosive and lachrymatory substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated acids (sulfuric, hydrochloric): These are highly corrosive. Always add acid to water, not the other way around, to avoid splashing.
-
Solvents: Many organic solvents used in the synthesis are flammable. Avoid open flames and work in a well-ventilated area.
-
-
Reaction Conditions:
-
Exothermic Reactions: Some steps, like the addition of chloroacetyl chloride or the neutralization of acidic solutions, can be exothermic. Ensure adequate cooling and slow addition of reagents.
-
Gas Evolution: The decarboxylation step and the reduction with iron powder can evolve gases (CO2 and H2, respectively). Ensure the reaction vessel is not sealed and is properly vented.
-
Experimental Protocols
Protocol 1: Synthesis of 6-Chlorooxindole from 2,5-Dichloronitrobenzene
This protocol is a compilation of steps described in the literature.[1][3]
Step 1: Synthesis of 2-(4-chloro-2-nitrophenyl)dimethylmalonate
-
To a three-necked flask equipped with a mechanical stirrer, add dimethyl sulfoxide, dimethyl malonate, 2,5-dichloronitrobenzene, and anhydrous potassium carbonate.
-
Slowly heat the mixture to 85-95°C and maintain this temperature for 6-10 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to 20°C and add water.
-
Acidify the mixture with concentrated hydrochloric acid, keeping the temperature below 30°C.
-
Stir for 2 hours, then filter the resulting solid and wash with water to obtain 2-(4-chloro-2-nitrophenyl)dimethylmalonate.
Step 2: Synthesis of 4-chloro-2-nitrophenylacetic acid
-
To a flask, add the 2-(4-chloro-2-nitrophenyl)dimethylmalonate from the previous step and acetic acid.
-
Slowly add concentrated hydrochloric acid.
-
Heat the reaction mixture to 95-100°C and maintain for 6 hours.
-
Cool the mixture to 5-10°C and add chilled water.
-
Stir for 30 minutes, then filter the solid and wash with water until the filtrate is neutral to obtain 4-chloro-2-nitrophenylacetic acid.
Step 3: Synthesis of 6-Chlorooxindole
-
In a three-necked flask, suspend 4-chloro-2-nitrophenylacetic acid in a mixture of acetic acid and methanol.
-
Heat the mixture to 50-55°C and add iron powder in portions.
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into cold water containing concentrated hydrochloric acid.
-
Stir for 3 hours, then cool to below 15°C.
-
Filter the solid and wash with water until neutral to obtain crude 6-chlorooxindole.
-
Purify the crude product by recrystallization from methanol, using activated carbon for decolorization if necessary.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1 | 2,5-Dichloronitrobenzene | Dimethyl malonate, K2CO3, Fe/AcOH | ~75%[1] | High | High regioselectivity, scalable | Multi-step synthesis |
| Route 2 | 3-Chloroaniline | Chloroacetyl chloride, AlCl3 | Variable | Lower | Fewer steps | Formation of regioisomers[3][4] |
Visualizations
Workflow for the Synthesis of 6-Chlorooxindole (Route 1)
Caption: Key steps in the synthesis of 6-chlorooxindole from 2,5-dichloronitrobenzene.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield in 6-chlorooxindole synthesis.
References
- Google Patents. WO2003099198A2 - A process for the preparation of oxindole derivatives.
- Google Patents. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof.
- Google Patents. US5210212A - Process for 5-fluoro-6-chlorooxindole.
- Nadkarni, D., & Hallissey, J. F. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development, 12(5), 923-926.
- Wikipedia. Sandmeyer reaction.
- Wikipedia. Buchwald–Hartwig amination.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- Zahoor, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2855-2887.
- Wikipedia. Heck reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- ACS Publications. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2014). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- ResearchGate. (2013). A facile amidation of chloroacetyl chloride using DBU.
- Organic Chemistry Portal. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization.
- ACS Figshare. (2016). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole.
- Allmpus. 6-Chlorooxindole.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Chemical Properties and Applications of 6-Chlorooxindole.
- JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Chemistry LibreTexts. (2023). Heck Reaction.
- PubMed. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction.
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 4. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Catalytic Reduction of 2-(5-Chloro-2-nitrophenyl)acetic acid
Welcome to the Technical Support Center for the catalytic reduction of 2-(5-Chloro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you navigate the common challenges and side reactions encountered during this critical transformation, ensuring a successful and efficient synthesis of the desired 2-amino-5-chlorophenyl)acetic acid, a key intermediate for various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing incomplete conversion of the starting material. What are the likely causes?
A1: Incomplete conversion is a common issue that can stem from several factors:
-
Catalyst Activity: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be poisoned or deactivated.[1] Ensure you are using a fresh, high-quality catalyst and that all solvents and reagents are free from potential poisons like sulfur compounds.[1]
-
Hydrogen Pressure: The hydrogen pressure might be insufficient. While atmospheric pressure can work for some reductions, others require higher pressures to proceed efficiently.[1]
-
Reaction Temperature: The reaction may be too cold. Gently warming the reaction can increase the rate, but be cautious as excessive heat can promote side reactions.[2]
-
Agitation: In a heterogeneous catalytic system, vigorous stirring is crucial to ensure proper mixing of the solid catalyst, the liquid substrate solution, and the gaseous hydrogen.[1]
-
Solvent and Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its access to the catalyst surface. Consider a solvent system that ensures complete solubility.
Q2: I am observing the formation of a significant amount of dehalogenated product. How can I prevent this?
A2: Dehalogenation, the removal of the chlorine atom, is a major side reaction in the hydrogenation of chloronitroaromatics.[3][4] Here's how to mitigate it:
-
Catalyst Choice: Palladium on carbon (Pd/C) is known to promote dehalogenation.[5] Consider using a less aggressive catalyst like sulfided platinum on carbon (Pt/C) or Raney Nickel, which are generally less prone to causing dehalogenation.[5][6]
-
Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of dehalogenation relative to the nitro group reduction.
-
Additives: The addition of a small amount of an acidic medium, such as hydrochloric acid or acetic acid, has been shown to inhibit dehalogenation during the catalytic hydrogenation of chlorinated nitro compounds.[3]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to stop the reaction as soon as the starting material is consumed, preventing over-reduction.[2][6]
Q3: My final product is a complex mixture containing colored impurities. What are these and how can I avoid them?
A3: The formation of colored impurities often points to the presence of azo and azoxy compounds.[7][8] These arise from the condensation of intermediate species, such as the nitroso and hydroxylamine derivatives, that are formed during the reduction of the nitro group.[7][9][10]
-
Reaction Conditions: These condensation reactions are often favored under basic conditions.[7] Maintaining a neutral or slightly acidic pH can help to suppress their formation.
-
Efficient Hydrogenation: Ensuring efficient and rapid hydrogenation of the intermediates to the final amine can minimize their concentration and thus reduce the likelihood of condensation. This can be achieved by optimizing catalyst loading, hydrogen pressure, and agitation.[1]
Q4: Can I use other reducing agents besides catalytic hydrogenation?
A4: Yes, several other methods can be employed for the reduction of aromatic nitro groups, which may offer better selectivity in some cases:
-
Metal/Acid Systems: Reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are classic and effective methods that typically do not cause dehalogenation.[5][6][11][12]
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Pd/C.[5][13] It can be a milder alternative to using high-pressure hydrogen gas.[13]
Troubleshooting Guide: Side Reactions and Their Mitigation
The catalytic reduction of this compound is a multi-step process that proceeds through several intermediates.[7][9][14] Understanding the potential side reactions is key to optimizing the synthesis of the desired 2-(2-Amino-5-chlorophenyl)acetic acid.
Primary Side Reactions
| Side Product | Formation Mechanism | Mitigation Strategies |
| Dehalogenated Product | Hydrogenolysis of the C-Cl bond, often catalyzed by palladium.[15] | - Use catalysts less prone to dehalogenation (e.g., sulfided Pt/C, Raney Ni).[5][6] - Lower reaction temperature and hydrogen pressure.[2] - Add a small amount of acid to the reaction medium.[3] - Closely monitor the reaction to avoid over-reduction.[6] |
| Azo and Azoxy Compounds | Condensation of nitroso and hydroxylamine intermediates.[7][10] | - Maintain neutral or slightly acidic pH. - Ensure efficient hydrogenation to minimize intermediate concentrations. - Optimize catalyst loading and reaction conditions for rapid conversion.[1] |
| Intramolecular Cyclization (Oxindole formation) | The newly formed amino group can react with the adjacent acetic acid side chain. | - Perform the reduction at lower temperatures to disfavor the cyclization reaction. - Isolate the amine product promptly after the reaction is complete. |
Reaction Pathway and Side Reactions
Caption: Reaction pathway for the reduction of this compound and common side reactions.
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation using Sulfided Pt/C
This protocol is designed to minimize dehalogenation.
Materials:
-
This compound
-
5% Sulfided Platinum on Carbon (Pt/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 5% sulfided Pt/C (typically 1-5 mol% Pt).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or HPLC.[6]
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.[2]
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Reduction using Tin(II) Chloride
This protocol is a good alternative to catalytic hydrogenation and avoids dehalogenation.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[6]
-
Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.[6]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.
-
Filter the resulting suspension through Celite®.[6]
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify as necessary.
Analytical Monitoring Workflow
A systematic approach to monitoring the reaction is crucial for success.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(5-Chloro-2-nitrophenyl)acetic Acid
Welcome to the technical support resource for the purification of crude 2-(5-Chloro-2-nitrophenyl)acetic acid (CNPAA). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate.[1] As a substituted phenylacetic acid, CNPAA presents unique purification challenges that require a systematic and well-understood approach. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve high purity for your downstream applications.
Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities in your crude material. The impurity profile of crude CNPAA can vary depending on the synthetic route. A common synthesis involves the hydrolysis of 2-(5-chloro-2-nitrophenyl)acetonitrile.[2]
Potential impurities may include:
-
Unreacted Starting Material: 2-(5-chloro-2-nitrophenyl)acetonitrile
-
Isomeric Impurities: Positional isomers such as 2-(3-chloro-2-nitrophenyl)acetic acid or other isomers formed during the nitration of the precursor. The synthesis of related compounds like 2-chloro-5-nitrobenzaldehyde is known to be contaminated with the 2-chloro-3-nitrobenzaldehyde isomer.
-
Hydrolysis Byproducts: Amide intermediates from incomplete hydrolysis.
-
Reagents and Solvents: Residual acids (e.g., hydrochloric acid, acetic acid) or organic solvents used in the synthesis and extraction.[2]
A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and select the most appropriate purification strategy.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of CNPAA.
Issue 1: Oily Product Obtained After Acidification in Acid-Base Extraction
Question: I performed an acid-base extraction by dissolving my crude CNPAA in an organic solvent, extracting with aqueous sodium bicarbonate, and then acidifying the aqueous layer with concentrated HCl. Instead of a solid precipitate, I got an oily substance. What went wrong?
Answer: This is a common issue known as "oiling out" and can be caused by several factors:
-
Cause A: Incomplete Neutralization/Excessive Acid. While it's crucial to fully protonate the carboxylate to precipitate the free acid, adding a large excess of strong acid, especially concentrated HCl, can lower the ionic strength of the aqueous solution to a point where the organic acid becomes more soluble or separates as a liquid phase rather than a crystalline solid.[3]
-
Cause B: High Impurity Load. The presence of significant amounts of impurities can depress the melting point of your product, leading to the formation of a low-melting eutectic mixture that is an oil at the working temperature.
-
Cause C: Temperature. If the acidification is performed at an elevated temperature, the product may be above its melting point.
Troubleshooting Protocol:
-
Control the Acidification:
-
Cool the sodium carboxylate solution in an ice bath before and during acidification.
-
Add the acid dropwise with vigorous stirring. Use a pH meter or pH paper to monitor the process, aiming for a final pH of 1-2.[4] Avoid a large excess of acid.
-
-
Promote Crystallization:
-
If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solution interface to induce crystallization.
-
Add a seed crystal of pure CNPAA if available.
-
Allow the mixture to stir in an ice bath for an extended period (1-2 hours) to encourage solidification.
-
-
Secondary Extraction:
-
If the oil persists, extract the oily product back into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude solid, which can then be subjected to recrystallization.
-
Issue 2: Poor Recovery After Recrystallization
Question: I attempted to recrystallize my crude CNPAA from an ethanol/water mixture, but I got a very low yield, even though the purity of the recovered solid is high. How can I improve my recovery?
Answer: Low recovery during recrystallization is typically a problem of solvent selection or procedural execution.
-
Cause A: Inappropriate Solvent System. The ideal recrystallization solvent (or solvent pair) should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to poor recovery.
-
Cause B: Using Too Much Solvent. Using an excessive volume of solvent will keep more of your product dissolved even after cooling, thus reducing the yield.
-
Cause C: Premature Crystallization. If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
-
Cause D: Incomplete Crystallization. Insufficient cooling time or not cooling to a low enough temperature will result in a lower yield.
Troubleshooting Protocol:
-
Optimize the Solvent System:
-
Systematically test different solvents. Good starting points for phenylacetic acids include toluene, ethyl acetate/hexane, or ethanol/water.[5]
-
The goal is to find a solvent that provides a significant difference in solubility between its boiling point and 0-4 °C.
-
| Solvent System | Hot Solubility | Cold Solubility | Common Impurities Removed |
| Ethanol/Water | High | Low | Polar and non-polar impurities |
| Toluene | Moderate | Very Low | Less polar impurities |
| Ethyl Acetate/Hexanes | High | Low | Non-polar impurities |
| Acetic Acid/Water | High | Low | More polar impurities |
-
Minimize Solvent Volume:
-
Add the hot solvent portion-wise to the crude solid until it just dissolves. This ensures you are using the minimum amount of solvent necessary.
-
-
Prevent Premature Crystallization:
-
Use a pre-heated funnel for hot filtration.
-
Place a watch glass over the funnel to keep the solvent vapor from escaping and cooling the apparatus.
-
-
Maximize Crystal Formation:
-
Allow the filtered solution to cool slowly to room temperature to form larger, purer crystals. Rapid cooling can trap impurities.
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.
-
To recover additional material, you can concentrate the mother liquor and perform a second recrystallization.[6]
-
Issue 3: Persistent Colored Impurities
Question: My CNPAA is consistently yellow or brownish, even after recrystallization. How can I remove these colored impurities?
Answer: Colored impurities are common in compounds containing a nitro group. These are often highly conjugated, polar molecules that can be difficult to remove by simple crystallization.
Troubleshooting Protocol:
-
Activated Carbon Treatment:
-
During the recrystallization process, after the crude product has been dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. Typically, 1-2% by weight relative to your crude material is sufficient.
-
Caution: Do not add activated carbon to a boiling solution, as this can cause vigorous bumping. Let the solution cool slightly before adding it.
-
Boil the mixture for a few minutes to allow the carbon to adsorb the colored impurities.
-
Perform a hot filtration through a pad of Celite® or filter aid to remove the fine carbon particles. The Celite pad is crucial as fine carbon particles can pass through standard filter paper.
-
Proceed with the cooling and crystallization steps as usual.
-
-
Oxidative Wash:
-
In some cases, colored impurities can be susceptible to oxidation. A dilute solution of an oxidizing agent can sometimes decolorize the product. This is a more aggressive method and should be tested on a small scale first to ensure it does not degrade the desired product. A patent for a related compound purification suggests using H2O2.
-
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification technique for crude CNPAA?
A1: For a typical crude product from synthesis, a well-executed acid-base extraction is an excellent first step.[7] This technique is highly effective at separating the acidic CNPAA from any neutral (e.g., unreacted nitrile starting material) or basic impurities.[4][8] It is a bulk purification method that can significantly improve the purity before a final polishing step like recrystallization.
Q2: How do I choose between using a strong base (like NaOH) and a weak base (like NaHCO₃) for the extraction?
A2: For extracting a carboxylic acid like CNPAA, a weak base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is generally preferred.[3] These bases are strong enough to deprotonate the carboxylic acid (pKa ~4-5) but will not react with less acidic compounds that might be present as impurities. Using a strong base like sodium hydroxide (NaOH) is usually unnecessary and can potentially lead to side reactions, such as hydrolysis of other functional groups, if present.
Workflow for Selecting an Extraction Base:
Caption: Acid-Base Extraction Workflow for CNPAA.
Q3: How can I confirm the purity of my final product?
A3: A combination of methods should be used to assess the purity of your final this compound:
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Chromatography (TLC/HPLC): A single spot on a TLC plate (visualized under UV light) or a single peak in an HPLC chromatogram is a strong indicator of purity. HPLC can also be used to quantify the purity (e.g., >99%).
-
Spectroscopy (NMR/IR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of any impurities with distinct signals. Infrared (IR) spectroscopy can confirm the presence of the key functional groups (carboxylic acid C=O and O-H, nitro NO₂).
Q4: My crude product is a solid chunk. Should I grind it before purification?
A4: Yes, it is always good practice to grind your crude solid into a fine powder before attempting any purification, especially recrystallization. This increases the surface area, allowing the solvent to dissolve the solid more efficiently and quickly. It also helps to break up any occluded impurities, making the purification more effective.
References
- Wikipedia. (2023). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- StuDocu. (2007). Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Google Patents. (1991). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid.
- Organic Syntheses. (n.d.). phenylacetic acid.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 22908-28-7 [chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Optimizing temperature and pressure for hydrogenation of 2-(5-Chloro-2-nitrophenyl)acetic acid
Technical Support Center: Hydrogenation of 2-(5-Chloro-2-nitrophenyl)acetic acid
Introduction: The selective hydrogenation of this compound is a critical transformation in pharmaceutical synthesis, yielding 2-amino-5-chlorophenylacetic acid, a key building block for several active pharmaceutical ingredients (APIs). The primary challenge of this reaction lies in achieving complete reduction of the nitro group while preserving the chloro substituent, as hydrodehalogenation is a common and undesired side reaction.[1] This guide provides in-depth troubleshooting advice and FAQs to help researchers optimize reaction temperature and pressure, ensuring high conversion and selectivity.
The hydrogenation of a nitroaromatic compound generally proceeds through a direct pathway involving nitroso and hydroxylamine intermediates before forming the final aniline product.[2][3][4] Understanding the influence of process parameters on this pathway is essential for success.
Caption: General reaction pathway for the hydrogenation of this compound.
Troubleshooting Guide: Optimizing Temperature & Pressure
This section addresses specific issues encountered during the hydrogenation process in a direct question-and-answer format.
Issue 1: Low or Incomplete Conversion
Question: My reaction has stalled. After several hours, I still have a significant amount of unreacted this compound. How should I adjust the temperature and pressure?
Answer: Low or no conversion is typically a result of insufficient kinetic energy or a low concentration of hydrogen at the catalyst's active sites. A systematic adjustment of pressure and then temperature is the most effective approach.
Causality & Solution Workflow:
-
Evaluate Hydrogen Availability (Pressure): The reaction rate is often dependent on the partial pressure of hydrogen. Insufficient pressure leads to a low concentration of dissolved hydrogen, starving the catalyst.
-
Action: Increase the hydrogen pressure incrementally. If you started with a hydrogen balloon (approx. 1 atm), move to a pressurized vessel. A starting pressure of 3-5 bar (approx. 45-75 psi) is a robust setpoint for many hydrogenations.[5][6] This ensures the catalyst surface is saturated with hydrogen, maximizing the reaction rate.
-
-
Increase Thermal Energy (Temperature): If increasing pressure does not sufficiently improve the conversion rate, the reaction likely requires more thermal energy to overcome the activation barrier.
-
Action: Gently increase the reaction temperature in 10°C increments, allowing the reaction to equilibrate at each new setpoint. A moderate temperature of 40-60°C is often effective. However, be aware that excessive temperature is the primary cause of undesired side reactions, particularly dechlorination.[7][8]
-
-
Consider Other Factors: If adjusting temperature and pressure fails, the issue may lie elsewhere:
-
Catalyst Activity: The catalyst may be poisoned (e.g., by sulfur compounds) or deactivated from improper handling.[5] Using a fresh batch of catalyst is a crucial troubleshooting step.
-
Agitation: In a three-phase system (solid catalyst, liquid solution, gaseous hydrogen), vigorous stirring is essential to facilitate mass transfer.[5] Ensure your stirring speed is sufficient to keep the catalyst suspended.
-
Caption: Decision workflow for troubleshooting low reaction conversion.
Issue 2: Poor Selectivity - Significant Dechlorination
Question: My conversion is high, but I am forming 15-20% of the dechlorinated byproduct, 2-aminophenylacetic acid. How can I improve selectivity by adjusting temperature and pressure?
Answer: The formation of a dechlorinated byproduct indicates that the reaction conditions are too harsh, promoting the hydrogenolysis of the C-Cl bond.[1] Temperature is the most influential parameter for controlling this side reaction.
Causality & Solution Workflow:
-
Reduce Thermal Energy (Temperature): Hydrodehalogenation typically has a higher activation energy than nitro group reduction. Therefore, lowering the temperature will disproportionately slow the undesired side reaction compared to the desired reaction.
-
Action: Decrease the reaction temperature. If you are running the reaction at 50°C, try reducing it to room temperature (20-25°C). If dechlorination is still an issue, consider cooling the reaction further to 10-15°C.
-
-
Optimize Hydrogen Pressure: The influence of pressure on selectivity can be complex. While high pressure is sometimes linked to increased hydrodehalogenation, the primary driver is often an overly active catalyst combined with high temperature.
-
Action: Use the lowest pressure that still affords a reasonable reaction rate. After lowering the temperature, you may find that a pressure of 1-3 bar is sufficient and minimizes the side reaction.
-
-
Employ a Dechlorination Inhibitor (Chemical Modification): If parametric changes are insufficient, chemical modifiers can be used.
-
Action: The addition of a catalyst inhibitor like thiophene can be effective at suppressing dechlorination.[9] However, this will also reduce the overall reaction rate and requires careful optimization.
-
-
Control pH: The hydrodehalogenation reaction produces HCl, which can create an acidic environment that may further promote side reactions.
-
Action: Adding a mild, non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or sodium acetate (NaOAc), can scavenge traces of acid and improve selectivity.[9]
-
| Parameter | Effect on Dechlorination | Recommended Action |
| Temperature | Strong positive correlation. Higher temp = more dechlorination. | Decrease temperature to room temp or below. |
| Pressure | Variable effect, but can contribute at high levels. | Optimize to the lowest effective pressure (e.g., 1-3 bar). |
| Catalyst Loading | Higher loading can increase the rate of all reactions. | Use the minimum loading needed for good conversion (e.g., 1-2 mol%). |
| Reaction Time | Prolonged exposure after full conversion increases risk. | Monitor the reaction closely and stop it once the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a screening experiment? A1: For a new substrate, it is always best to start with mild conditions and increase intensity as needed. A good starting point is crucial for a successful outcome.
| Parameter | Recommended Starting Value | Rationale |
| Catalyst | 5% Pd/C or 5% Pt/C | Pd/C is a versatile catalyst, while Pt-based catalysts can sometimes offer better selectivity for chloronitroaromatics.[10] |
| Catalyst Loading | 2–5 mol% | Balances reaction time with cost and potential for side reactions. |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Protic solvents like methanol and ethanol are common and effective. |
| Temperature | 25°C (Room Temperature) | Safest starting point to minimize risk of dechlorination. |
| H₂ Pressure | 3 bar (approx. 45 psi) | Sufficient for good hydrogen availability without being overly aggressive. |
| Agitation | >500 RPM | Vigorous stirring is necessary to ensure good mixing of the three phases. |
Q2: How do I know if my reaction is too exothermic and what should I do? A2: The hydrogenation of nitro groups is highly exothermic. A rapid increase in internal temperature and pressure after introducing hydrogen indicates that the reaction is proceeding too quickly. This can be dangerous and leads to poor selectivity. To manage this, you should:
-
Reduce the catalyst loading.
-
Lower the initial reaction temperature.
-
Apply the hydrogen pressure more slowly or in stages.
-
Ensure your reaction vessel has adequate cooling capacity.
Q3: Is transfer hydrogenation a viable alternative to using gaseous hydrogen? A3: Yes, transfer hydrogenation can be an excellent alternative.[11] It uses a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, instead of gaseous H₂. This method avoids the need for high-pressure equipment. For this specific substrate, a system like Pd/C with ammonium formate in methanol could be effective and may offer different selectivity profiles.
Example Experimental Protocol: Small-Scale Optimization
This protocol outlines a general procedure for a 1-gram scale reaction.
-
Vessel Preparation: To a 100 mL high-pressure reactor equipped with a magnetic stir bar, add this compound (1.0 g).
-
Solvent Addition: Add 20 mL of methanol to the vessel and stir to dissolve the starting material.
-
Inerting: Seal the reactor and purge the headspace with nitrogen or argon gas for 5 minutes to remove all oxygen. Repeat this purge cycle 3-4 times.[12]
-
Catalyst Addition: Under a positive pressure of nitrogen, quickly add the 5% Pd/C catalyst (e.g., 5 mol%).
-
Hydrogenation: Seal the vessel again. Evacuate the nitrogen and introduce hydrogen gas, pressurizing the reactor to the desired setpoint (e.g., 3 bar).[5]
-
Reaction: Begin vigorous stirring and heat to the desired temperature (e.g., 25°C).
-
Monitoring: Monitor the reaction's progress by taking small, automated samples (if equipment allows) or by stopping the reaction at set time points for analysis by TLC, LC-MS, or GC.[12][13] A key indicator of progress is the consumption of hydrogen, which can be monitored by the pressure drop from a reservoir of known volume.
-
Work-up: Once the reaction is complete, stop the stirring and heating. Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the solid catalyst. Caution: Palladium on carbon can be pyrophoric and may ignite upon exposure to air when dry.[12] Do not allow the filter cake to dry completely. Quench it carefully with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or chromatography.
References
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
- Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube.
- troubleshooting guide for the catalytic hydrogenation of nitroarom
- Effect of reaction temperature in hydrogenation of benzene to cyclohexene over RuC1.
- Optimization of Reaction Conditions for Hydrogenation of the Nitro Group.
- Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd C
- EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
- Reaction conditions tune c
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Catalytic hydrogenation of aromatic halonitro compounds.
- Hydrogenation C
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sciencedaily.com [sciencedaily.com]
- 9. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting the Reductive Cyclization of 2-(5-Chloro-2-nitrophenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-chloro-2-indolinone (also known as 6-chlorooxindole). This guide is designed for researchers, scientists, and drug development professionals who are utilizing the reductive cyclization of 2-(5-Chloro-2-nitrophenyl)acetic acid. The successful execution of this reaction is critical for the synthesis of various pharmaceutical agents, including as an intermediate for Ziprasidone.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction outcomes.
Section 1: Reaction Pathway and Key Challenges
The conversion of this compound to 6-chloro-2-indolinone is a reductive cyclization. The process involves two primary steps:
-
Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂).
-
Cyclization: The newly formed amine undergoes an intramolecular condensation with the carboxylic acid group to form the five-membered lactam ring of the indolinone core.
While chemically straightforward, this reaction is prone to incomplete conversion and side product formation. The primary challenge lies in achieving a clean and complete reduction of the nitro group without affecting the chloro-substituent, followed by an efficient intramolecular cyclization.
Caption: Reaction pathway for the synthesis of 6-chloro-2-indolinone.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question: Why is my yield of 6-chloro-2-indolinone consistently low or the reaction fails to proceed to completion?
This is the most common issue, often stemming from one or more of the following causes:
-
Possible Cause 1: Ineffective Reduction of the Nitro Group The reduction of the nitro group is the rate-determining step and its failure is a primary reason for low yields. The intermediate 2-amino-5-chlorophenylacetic acid is often not observed on TLC because it rapidly cyclizes under the reaction conditions. Therefore, the persistence of starting material points directly to a reduction problem.
Solutions:
-
Assess Reducing Agent Quality: Metal powders like iron or zinc can oxidize over time, reducing their activity.[2] Use a fresh bottle of finely milled iron powder. If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is not expired or deactivated.[3]
-
Control the Exotherm: The reduction with metals like iron in acetic acid is exothermic. Adding the reducing agent in small portions is crucial.[1] A rapid temperature increase can lead to side reactions and degradation. Maintain the temperature within the recommended range (e.g., 50-55°C when adding iron, then reflux).[1]
-
Ensure Sufficient Stoichiometry: Use an adequate excess of the reducing agent. For iron powder, a significant molar excess relative to the nitro compound is common.
-
Monitor Starting Material Consumption: Use Thin-Layer Chromatography (TLC) to track the disappearance of the this compound spot before proceeding with the work-up.
-
-
Possible Cause 2: Unfavorable Reaction Conditions The delicate balance between reduction and cyclization is highly dependent on the reaction environment.
Solutions:
-
Optimize Temperature and Time: While initial addition of the reducing agent may require moderate temperatures, the subsequent cyclization often benefits from reflux to ensure completion.[1] Monitor the reaction over time; typical reaction times are 2-4 hours after the addition of the reducing agent is complete.[1]
-
Solvent Choice: Acetic acid is highly effective as it serves as both a solvent and a proton source for the reduction.[1][4] Using co-solvents like methanol can sometimes improve solubility but may alter the required reaction temperature and time.[1]
-
-
Possible Cause 3: Side Reactions and Impurity Formation The formation of unintended products can significantly lower the yield of the desired 6-chloro-2-indolinone.
Solutions:
-
Avoid Dehalogenation: Catalytic hydrogenation with palladium on carbon (Pd/C) is known to cause hydrodehalogenation, which would replace the chlorine atom with hydrogen, leading to oxindole as a byproduct.[2][5] If using catalytic hydrogenation, Raney Nickel is often a superior choice to preserve the chloro-substituent.[2]
-
Check Starting Material Purity: Impurities in the initial this compound can interfere with the catalyst or lead to side reactions.[6] Confirm the purity of your starting material by NMR or melting point analysis.
-
-
Possible Cause 4: Inefficient Product Isolation Even with a successful reaction, poor work-up and purification techniques can lead to significant product loss.
Solutions:
-
Proper Quenching and Precipitation: After the reaction, the mixture is typically cooled and poured into a large volume of cold water to precipitate the product.[1] Ensure the mixture is sufficiently cold (e.g., below 15°C) before filtration to maximize precipitation.[1]
-
Effective Purification: The crude product is often an earthy yellow or tan solid.[1] Recrystallization from a suitable solvent, such as methanol or ethyl acetate, is typically required to obtain a pure, off-white product.[1][7] Use activated carbon during recrystallization to remove colored impurities.[1]
-
Question: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the likely impurities?
-
Answer: Besides unreacted starting material, common impurities include:
-
2-Amino-5-chlorophenylacetic acid: The uncyclized intermediate. While it usually cyclizes quickly, it can persist if the reaction is not heated sufficiently after the reduction is complete.
-
Hydroxylamine Intermediate: Incomplete reduction can lead to the formation of the corresponding hydroxylamine, which may not cyclize as efficiently and can lead to other byproducts.[8]
-
Oxindole: The dehalogenated byproduct, especially if using Pd/C for hydrogenation.[2]
-
Polymeric Materials: Harsh acidic conditions or excessive heat can cause degradation and polymerization, resulting in baseline material on the TLC plate.
-
Question: How can I effectively monitor the reaction's progress?
-
Answer: Thin-Layer Chromatography (TLC) is the most effective method.
-
Stationary Phase: Use standard silica gel plates (Purasil 60Å).[9]
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 10:1) is a reported solvent system.[1] Alternatively, gradients of ethyl acetate in hexane can also be effective.
-
Visualization: The starting material, product, and intermediates are typically UV-active. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: The starting material, being more polar due to the carboxylic acid and nitro groups, will have a lower Rf value than the final, more compact indolinone product. Monitor for the complete disappearance of the starting material spot.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for this transformation, and how do they compare?
A1: Several reducing systems can be employed, each with distinct advantages and disadvantages. The choice often depends on available equipment, cost, and sensitivity of other functional groups.
| Reducing System | Typical Yield | Key Advantages | Key Disadvantages | Citations |
| Fe / Acetic Acid | High (e.g., ~93%) | Low cost, operationally simple, highly effective. | Requires acidic conditions, work-up involves filtering off iron salts. | [1][4] |
| Catalytic H₂ / Pd/C | Variable | High efficiency, clean reaction. | High risk of dehalogenation (loss of Cl), requires specialized hydrogenation equipment. | [2][5] |
| Catalytic H₂ / Raney Ni | Good | Reduces nitro groups while often preserving aryl halides. | Pyrophoric catalyst requires careful handling, requires hydrogenation equipment. | [2] |
| Zn / Acetic Acid | Good | Milder than Fe, effective for many nitro reductions. | Can be less vigorous than iron, requires acidic conditions. | [2][4] |
| SnCl₂ | Good | Provides mild reduction conditions, tolerant of many functional groups. | Generates tin-based waste products that require careful disposal. | [2] |
Q2: Why is acetic acid so commonly used as the solvent and reaction medium?
A2: Acetic acid serves multiple critical roles in this reaction, particularly when using metal reductants like iron or zinc:
-
Solvent: It effectively dissolves the starting this compound.
-
Proton Source: It provides the acidic environment necessary for the metal to act as a reducing agent.
-
Catalyst for Cyclization: The acidic conditions facilitate the final intramolecular amide bond formation (lactamization) to yield the indolinone ring.
Q3: Is it necessary to isolate the 2-amino-5-chlorophenylacetic acid intermediate?
A3: No, it is not necessary and generally not practical. The reaction is designed as a one-pot process where the reduction of the nitro group is immediately followed by in-situ cyclization. The amino acid intermediate is reactive and readily converts to the more stable lactam product under the reaction conditions.
Section 4: Validated Experimental Protocols
Protocol 1: Reductive Cyclization using Iron and Acetic Acid
This protocol is a robust and widely cited method for the synthesis of 6-chloro-2-indolinone.[1]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (e.g., 1.0 eq). Add acetic acid (e.g., ~3 mL per gram of starting material) and methanol (e.g., ~3 mL per gram of starting material).
-
Heating: Stir the mixture and heat to 50-55°C.
-
Addition of Iron: Once the temperature is stable, begin adding fine iron powder (e.g., 2.0-2.5 eq) in small portions over 1-2 hours, ensuring the temperature does not exceed 60°C. The reaction is exothermic.
-
Reaction: After all the iron has been added, slowly heat the mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., Chloroform:Methanol 10:1) until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to below 30°C. Pour the mixture into a large beaker containing cold water (~50 mL per gram of starting material). Stir vigorously for 2-3 hours in an ice bath to ensure complete precipitation.
-
Isolation: Filter the resulting solid and wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Drying & Purification: Dry the crude earthy-yellow solid. For purification, recrystallize from methanol, using activated carbon to decolorize the solution, to yield 6-chloro-2-indolinone as an off-white solid.
Protocol 2: Reductive Cyclization using Catalytic Hydrogenation (Raney Nickel)
This method is an alternative for substrates where dehalogenation is a concern. Caution: Raney Nickel is pyrophoric and hydrogen gas is explosive. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
-
Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (typically 5-10% by weight, washed with the reaction solvent).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but consult specific literature for optimization) and stir vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots (after carefully depressurizing and purging the system).
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry as it can ignite in air. Quench the catalyst immediately with water.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is the crude 6-chloro-2-indolinone, which can be purified by recrystallization as described in Protocol 1.
Section 5: Troubleshooting Workflow
If you are experiencing issues with the reaction, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Kadin, S. B. (1993). Process for 5-fluoro-6-chlorooxindole. U.S. Patent No. 5,210,212A. Google Patents.
- Lekkala, R., et al. (2003). A process for the preparation of oxindole derivatives. WIPO Patent Application WO/2003/099198A2. Google Patents.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Beller, M., et al. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Procter, D. J., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
- Yoon, T. P., et al. (2014). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Synlett.
- Rao, D. R., et al. (2012). A short process for the preparation of ziprasidone and intermediates thereof. WIPO Patent Application WO/2012/020424A1. Google Patents.
- Wang, X., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts.
Sources
- 1. Page loading... [guidechem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 2-(5-Chloro-2-nitrophenyl)acetic acid under acidic conditions
Introduction: Understanding the Stability Profile of a Key Intermediate
Welcome to the technical resource center for 2-(5-Chloro-2-nitrophenyl)acetic acid (CAS: 22908-28-7). This molecule is a critical intermediate in the synthesis of various pharmaceutical compounds, notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its chemical integrity throughout manufacturing and storage is paramount to ensuring the quality, safety, and efficacy of the final drug product.
This guide provides researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and validated protocols for investigating the stability and degradation of this compound, with a specific focus on acidic conditions. Understanding how this molecule behaves under stress is a cornerstone of developing robust analytical methods and stable formulations, as mandated by regulatory bodies like the ICH.[2][3]
Below, you will find a series of frequently asked questions (FAQs) for quick reference, followed by a comprehensive troubleshooting guide for common experimental challenges and detailed protocols for conducting your own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the core chemical features of this compound that influence its stability?
A1: The stability of this molecule is governed by three main structural features: the phenylacetic acid moiety, the chloro substituent, and the ortho-nitro group.
-
Phenylacetic Acid Core: The carboxylic acid group itself is generally stable. The synthesis of this very compound often involves the hydrolysis of the corresponding nitrile using a mixture of concentrated hydrochloric acid and acetic acid at reflux, which indicates a high degree of resistance to degradation under harsh acidic and thermal conditions.[4]
-
Aromatic Ring Substituents: The chloro and nitro groups are electron-withdrawing and are covalently bonded to the aromatic ring. These bonds are typically very stable and not susceptible to hydrolysis under common acidic stress conditions.
-
Nitro Group (ortho-position): While stable to hydrolysis, the nitro group is a potential site for photochemical degradation and can be susceptible to chemical reduction, though the latter is not a primary pathway under simple acidic stress. Its presence is a key chromophore, making UV-based analytical detection highly effective.
Q2: Is significant degradation of this compound expected under typical acidic forced degradation conditions (e.g., 0.1 N HCl at 60°C)?
A2: Based on its chemical structure and synthesis, significant degradation is not expected under mild acidic conditions. The molecule is designed to be robust. Forced degradation studies, however, are intended to push the molecule to its limits.[2][3] If no degradation is observed under initial mild conditions, the experimental parameters (acid concentration, temperature) should be systematically increased until a relevant level of degradation (typically 5-20%) is achieved. This process is essential for confirming that your analytical method is truly "stability-indicating."
Q3: What are the most probable degradation pathways under severe acidic stress?
A3: While the molecule is stable, under forcing conditions (e.g., high acid concentration and elevated temperature), two primary degradation pathways should be considered for investigation:
-
Decarboxylation: Phenylacetic acids can undergo decarboxylation (loss of CO2) at high temperatures to form 4-chloro-2-nitrotoluene. This is often the most likely pathway under thermal and acidic stress.
-
Reductive Artifacts: Although not a direct result of acid hydrolysis, the nitro group can be reduced to a nitroso or amino group. This can sometimes occur as an artifact if the acidic media contains trace metal impurities or if specific co-solvents are used. Investigating this pathway is crucial for understanding potential impurities that could arise during manufacturing.
Q4: What is the recommended analytical technique for a stability study of this compound?
A4: The gold standard is a Stability-Indicating High-Performance Liquid Chromatography (HPLC) method , typically with a Photodiode Array (PDA) detector.
-
HPLC provides the necessary resolving power to separate the parent peak from any degradation products.
-
A PDA detector is critical because it provides spectral information for all eluting peaks. This allows you to assess peak purity and can give initial clues about the structure of degradants by comparing their UV spectra to the parent compound. For definitive identification of unknown degradants, coupling the HPLC to a Mass Spectrometer (LC-MS) is required.[5][6]
Troubleshooting Guide for Experimental Challenges
This section addresses specific issues that may arise during your stability and degradation experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |
| No degradation observed after initial stress testing. | The molecule is highly stable under the applied conditions. | Systematically increase the stress level. 1. Increase Temperature: Raise the temperature in 10-20°C increments (e.g., from 60°C to 80°C). Chemical reaction rates roughly double for every 10°C increase. 2. Increase Acid Concentration: Move from 0.1 N HCl to 1.0 N HCl or even 2.0 N HCl. Higher proton concentration can catalyze potential reactions like decarboxylation.[3] |
| The compound precipitates from the acidic solution. | The protonated (neutral) form of the carboxylic acid is less soluble in aqueous media than its salt form. | Use a co-solvent. Add a minimal, pre-determined amount of a water-miscible organic solvent like acetonitrile or methanol (e.g., 10-20% v/v) to the acidic solution to maintain solubility. Causality: The co-solvent increases the polarity of the solution, preventing the non-polar phenyl rings from aggregating and precipitating. Always run a control with the co-solvent alone to ensure it is not causing degradation.[2] |
| Poor mass balance in the final HPLC analysis (<95%). | 1. A degradant is not UV-active at the monitored wavelength.2. A degradant is volatile and has been lost.3. A degradant is irreversibly adsorbed onto the HPLC column. | 1. Review PDA Data: Check the full spectral data for all time points to see if any peaks appear at different wavelengths. 2. Consider Headspace GC-MS: If decarboxylation is suspected, the resulting 4-chloro-2-nitrotoluene may be volatile. Analyze the headspace of a heated sample vial. 3. Modify HPLC Method: Use a different column chemistry or a stronger mobile phase (e.g., higher % acetonitrile) with a thorough column flush after each run to elute any strongly retained species. |
| Chromatogram shows peak tailing or poor peak shape for the parent compound. | The acidic mobile phase is suppressing the ionization of the carboxylic acid, but interaction with the silica backbone of the column is still occurring. | Adjust the mobile phase pH. Add a small amount of a modifying agent like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase. Causality: This ensures the carboxylic acid is fully protonated throughout the analysis, leading to a single, well-defined species that chromatographs with a sharp, symmetrical peak. |
Visualizations & Key Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | PubChem[7] |
| Molecular Weight | 215.59 g/mol | PubChem[7] |
| CAS Number | 22908-28-7 | ChemicalBook[4] |
| Appearance | Crystalline Powder | N/A |
| Storage | Sealed in dry, 2-8°C | BLDpharm[5] |
Diagrams
Caption: Chemical Structure of the Analyte.
Caption: Workflow for Acidic Forced Degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To intentionally degrade this compound under controlled acidic conditions to identify potential degradation products and evaluate the stability-indicating nature of an analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol and Water
-
Hydrochloric Acid (HCl), certified ACS grade
-
Sodium Hydroxide (NaOH) for neutralization
-
Class A volumetric flasks, pipettes
-
Calibrated heating block or oven
-
HPLC vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh 10.0 mg of the reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a 1.0 mg/mL stock solution.
-
-
Preparation of Stress Samples:
-
Acid Stress Sample (1 N HCl): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Add approximately 5 mL of 2 N HCl. Dilute to volume with water to achieve a final concentration of 0.1 mg/mL in 1 N HCl.
-
Control Sample: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with a 50:50 mixture of methanol and water.
-
-
Stress Application:
-
Transfer aliquots of the Acid Stress and Control samples into appropriately labeled vials.
-
Place the vials in a heating block set to 80°C. This is a starting point; adjust temperature as needed based on preliminary results.
-
-
Time-Point Sampling:
-
Withdraw vials at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Immediately cool the vials to room temperature to halt further degradation.
-
-
Sample Quenching and Preparation:
-
For each acidic sample, pipette 1.0 mL into an HPLC vial.
-
Add an equimolar amount of NaOH solution (e.g., 1.0 mL of 1 N NaOH) to neutralize the acid. This prevents ongoing degradation on the autosampler and protects the HPLC column.
-
The control sample can be injected directly or diluted with mobile phase as needed.
-
-
Analysis:
-
Analyze all time-point samples, including the t=0 and control samples, using the validated stability-indicating HPLC method (see Protocol 2).
-
Record the peak areas for the parent compound and any new peaks that appear.
-
Protocol 2: Foundational Stability-Indicating HPLC Method
Objective: To provide a robust starting point for an HPLC method capable of separating this compound from its potential acid-induced degradants.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good retention and resolution for aromatic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to keep the carboxylic acid in its neutral form for consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% B | A gradient is essential to ensure that both the relatively polar parent compound and any potentially more non-polar degradants (like a decarboxylated product) are eluted effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| PDA Detector | Wavelength: 254 nmBandwidth: 4 nmFull Spectrum Scan: 200-400 nm | 254 nm is a common wavelength for aromatic compounds. The full scan is critical for detecting degradants with different UV maxima and assessing peak purity. |
References
- MedCrave. (2016). Forced Degradation Studies.
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Centers for Disease Control and Prevention. (2016). NMAM METHOD 2005.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
- ResearchGate. (n.d.). Bacterial degradation pathway for 2-chloro-5-nitrophenol.
- Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID.
- MDPI. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
- Frontiers. (2017). Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8.
- PubChem. (n.d.). 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid.
- ResearchGate. (n.d.). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.
- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
- PubMed Central. (n.d.). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam.
- Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
- ResearchGate. (n.d.). Biodegradation of 5-chloro-2-picolinic acid by novel identified co-metabolizing degrader Achromobacter sp. f1.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound | 22908-28-7 [chemicalbook.com]
- 5. 22908-28-7|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 2-(5-Chloro-2-nitrophenyl)acetic acid
Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 2-(5-Chloro-2-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation in these specific chemical transformations. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the reduction of this compound and why?
A1: The catalytic hydrogenation of halogenated nitroaromatics is a widely employed transformation.[1] For the reduction of this compound, palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently the catalysts of choice. Platinum-based catalysts, such as platinum on carbon (Pt/C), are also effective and can sometimes offer different selectivity profiles.[2]
-
Palladium (Pd) Catalysts: Pd is highly effective for nitro group reductions. It generally offers a good balance of activity and selectivity, often favoring the reduction of the nitro group over dehalogenation, which is a critical consideration for this substrate.
-
Platinum (Pt) Catalysts: Pt catalysts can also be very active for nitro group reduction.[3] In some instances, they may be more prone to dehalogenation than palladium catalysts, but this is highly dependent on reaction conditions.[4]
The choice between these catalysts often comes down to empirical screening to determine the optimal balance of conversion, selectivity, and resistance to poisoning for the specific reaction conditions.
Q2: My reaction with this compound has stalled or is showing low conversion. Is catalyst poisoning the likely cause?
A2: While catalyst poisoning is a strong possibility, it's essential to systematically rule out other common issues before concluding that the catalyst is poisoned. Low or no conversion in a catalytic hydrogenation can stem from several factors.[2]
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low conversion.
Before assuming poisoning, verify:
-
Catalyst Activity: Is the catalyst from a new, reliable batch? Catalysts can deactivate over time with improper storage.[2]
-
Reaction Conditions: Are the hydrogen pressure and temperature appropriate for the transformation? Is the agitation sufficient to ensure good mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen)?[2]
-
Substrate and Solvent Purity: Are the starting material and solvent of high purity? Impurities can act as catalyst poisons.
If these factors are all optimal, then catalyst poisoning becomes a primary suspect.
Q3: What are the primary poisoning mechanisms for catalysts in reactions with this compound?
A3: In the context of this specific substrate, there are two main sources of catalyst poisons: those inherent to the substrate and its reaction pathway, and those introduced as external contaminants.
Potential Poisons and Their Mechanisms:
| Poison Source | Specific Poison(s) | Mechanism of Poisoning |
| Substrate/Reaction | Chloride (from dehalogenation) | Halide ions can strongly adsorb to the catalyst surface, blocking active sites.[5] |
| Nitroso and hydroxylamine intermediates | These intermediates in the nitro group reduction can sometimes bind strongly to the catalyst surface, inhibiting further reaction.[6][7] | |
| External Contaminants | Sulfur compounds (e.g., from reagents or solvents) | Sulfur-containing compounds strongly and often irreversibly bind to palladium and platinum, causing severe deactivation.[8][9] |
| Nitrogen-containing heterocycles (if present as impurities) | These can coordinate to the metal surface and inhibit catalytic activity.[10] | |
| Heavy metal ions | Can deposit on the catalyst surface, blocking active sites.[2] |
The most direct threat from the substrate itself is the potential for dehalogenation, releasing chloride ions that can poison the catalyst.
Section 2: Troubleshooting Guide for Catalyst Poisoning
This section provides a more in-depth, step-by-step approach to identifying and mitigating catalyst poisoning.
Issue 1: Gradual Decrease in Reaction Rate Over a Single Batch
Symptoms:
-
The reaction starts at a reasonable rate but slows down significantly before reaching completion.
-
Hydrogen uptake is initially strong but then plateaus prematurely.
Probable Cause: Product or intermediate-induced poisoning. In the case of this compound, this could be due to the accumulation of chloride ions from a side reaction of dehalogenation, or strong adsorption of reaction intermediates.
Troubleshooting Protocol:
-
Analyze the Reaction Mixture:
-
Take a sample of the reaction mixture when the rate begins to slow.
-
Use techniques like HPLC or LC-MS to identify the components. Look for the desired product, unreacted starting material, and any potential byproducts, particularly the dehalogenated product (2-(2-nitrophenyl)acetic acid).
-
-
Assess Dehalogenation:
-
If significant dehalogenation is observed, this is a strong indicator of chloride poisoning.
-
-
Mitigation Strategies:
-
Lower Reaction Temperature: Dehalogenation is often more pronounced at higher temperatures. Reducing the temperature may improve selectivity for nitro reduction.[1]
-
Optimize Hydrogen Pressure: While higher pressure can increase the rate of nitro reduction, it might also accelerate dehalogenation. Experiment with lower hydrogen pressures.
-
Use a More Selective Catalyst: Consider screening different catalysts. For example, some specialized palladium catalysts are designed to be more resistant to halide poisoning.
-
Add a Base: In some cases, the addition of a non-poisoning base can neutralize HCl formed during dehalogenation, preventing it from poisoning the catalyst. However, this must be carefully evaluated as the base itself could influence the reaction.
-
Issue 2: Catalyst Ineffective from the Start of the Reaction
Symptoms:
-
Little to no hydrogen uptake from the beginning of the reaction.
-
No conversion of the starting material.
Probable Cause: Pre-existing poison in the system or a completely inactive catalyst.
Troubleshooting Protocol:
-
Verify Catalyst Activity:
-
Run a control reaction with a known, easily reducible substrate (e.g., nitrobenzene) using the same batch of catalyst. If this reaction also fails, the catalyst is likely deactivated.
-
-
Check for Impurities:
-
Solvent Purity: Use high-purity, anhydrous solvents. Some impurities in technical-grade solvents can be potent catalyst poisons.[2]
-
Substrate Purity: Ensure the this compound is of high purity.
-
Glassware Cleanliness: Scrupulously clean all glassware to remove any residues from previous reactions, particularly those involving sulfur compounds.
-
-
System Purge:
-
Ensure the reaction system is thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove any oxygen, which can sometimes affect catalyst activity.[2]
-
Caption: Diagnostic workflow for an initially inactive catalyst.
Section 3: Advanced Topics and Protocols
Can a poisoned catalyst be regenerated?
Regeneration of poisoned catalysts is sometimes possible, but its success depends heavily on the nature of the poison.[11]
-
Reversible Poisoning: If the poison is weakly adsorbed, it might be removed by washing the catalyst with a suitable solvent or by treatment at elevated temperatures under a flow of inert gas or hydrogen.
-
Irreversible Poisoning: Strong poisons like sulfur often lead to irreversible deactivation. In such cases, regeneration is typically not feasible in a standard laboratory setting and replacing the catalyst is the most practical solution.[9]
Protocol for Attempted Catalyst Regeneration (for suspected halide or organic fouling):
Caution: Handle catalysts, especially pyrophoric ones, under an inert atmosphere.
-
Catalyst Recovery: Carefully filter the catalyst from the reaction mixture under an inert atmosphere.
-
Solvent Washing: Wash the recovered catalyst multiple times with a solvent in which the suspected poison is soluble. For this system, washing with a polar aprotic solvent like THF or ethyl acetate, followed by a non-polar solvent like hexane, may be effective.
-
Drying: Dry the washed catalyst under vacuum.
-
Re-testing: Test the activity of the regenerated catalyst with a small-scale control reaction.
Selective Poisoning for Improved Selectivity
In some instances, intentional and controlled poisoning can be used to improve the selectivity of a reaction. A classic example is the Lindlar catalyst, where palladium on calcium carbonate is poisoned with lead acetate and quinoline to selectively reduce alkynes to cis-alkenes without over-reduction to alkanes.[5]
For the reduction of this compound, if dehalogenation is a persistent issue, one could theoretically explore the addition of a very small amount of a selective poison that preferentially inhibits the dehalogenation reaction more than the nitro reduction. However, this is a complex area of research and would require significant empirical optimization.
References
- Hoyos, L. J., Primet, M., & Praliaud, H. (Year). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Journal of the Chemical Society, Faraday Transactions.
- DCL Inc. (n.d.).
- DCL Inc. (n.d.).
- American Chemical Society. (n.d.). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
- Google Patents. (n.d.).
- Benchchem. (n.d.).
- ResearchGate. (2007, February). Catalytic hydrodechlorination on palladium-containing catalysts.
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- SciSpace. (n.d.).
- (n.d.). TOXICITY OF PLATINUM AND PLATINUM COMPOUNDS (WITH SUMMARIES FOR OTHER PGMS).
- American Chemical Society. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- Cardiff University. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ORCA.
- Wordpress. (n.d.).
- Google Patents. (n.d.).
- Benchchem. (n.d.).
- Western Engineering. (n.d.). Antipoisoning Performance of Platinum Catalysts with Varying Carbon Nanotube Properties: Electrochemically Revealing the Importa.
- PubMed. (2019, October 30). Immobilization of platinum nanoparticles on the functionalized chitosan particles: an efficient catalyst for reduction of nitro compounds and tandem reductive Ugi reactions. Molecular Diversity, 24(4), 985-995.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- eScholarship. (1972).
- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
- BLDpharm. (n.d.). This compound.
- ECHEMI. (n.d.). 2-(5-chloro-2-nitrophenyl)
- PubChem. (n.d.). (2-Nitrophenyl)acetic acid.
Sources
- 1. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Immobilization of platinum nanoparticles on the functionalized chitosan particles: an efficient catalyst for reduction of nitro compounds and tandem reductive Ugi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. dcl-inc.com [dcl-inc.com]
- 10. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 11. dcl-inc.com [dcl-inc.com]
Technical Support Center: Purification of 2-(5-Chloro-2-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis and purification of 2-(5-chloro-2-nitrophenyl)acetic acid. This molecule is a key building block in the development of pharmaceuticals, making its purity a critical parameter for successful downstream applications.[1] This guide provides in-depth, field-proven answers to common purification challenges encountered during and after its synthesis, which often involves the hydrolysis of 2-(5-chloro-2-nitrophenyl)acetonitrile.[2]
Frequently Asked Questions (FAQs)
Q1: My final product has a low and broad melting point. What are the likely impurities?
A low or broad melting point is a primary indicator of impurities. Based on the common synthetic routes, the most probable contaminants include:
-
Unreacted Starting Material: Residual 2-(5-chloro-2-nitrophenyl)acetonitrile from incomplete hydrolysis.
-
Hydrolysis Intermediate: The corresponding amide, 2-(5-chloro-2-nitrophenyl)acetamide, can be present if the hydrolysis reaction does not go to completion.
-
Isomeric Impurities: The synthesis often originates from the nitration of a chlorobenzene derivative. This electrophilic aromatic substitution can produce ortho/para isomers. An isomeric impurity, such as 2-(3-chloro-2-nitrophenyl)acetic acid or 2-(5-chloro-4-nitrophenyl)acetic acid, may be present if the initial starting materials were not pure.[3]
-
Residual Solvents: Solvents used during the reaction (e.g., acetic acid) or extraction (e.g., ethyl acetate, ether) can remain trapped in the crystal lattice.[2][4]
Q2: Thin-Layer Chromatography (TLC) of my product shows a less polar spot that corresponds to the starting nitrile. How can I remove it?
The most efficient method for removing a neutral impurity like a nitrile from a carboxylic acid is Acid-Base Extraction . The principle is based on the acidic nature of your product.
-
Causality: By dissolving the crude mixture in an organic solvent and washing with an aqueous basic solution (like sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt.[5][6] The neutral nitrile impurity remains in the organic layer. The layers can then be separated. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the pure this compound to precipitate.[7][8] A detailed protocol is provided below.
Q3: I suspect my product is contaminated with a positional isomer. How can I separate them?
Isomers often have very similar physical properties, making separation challenging. However, subtle differences in polarity and crystal packing can be exploited.
-
Fractional Recrystallization: This is the first method to attempt. It involves a careful, stepwise crystallization process. Sometimes, using a two-solvent system (e.g., ethanol/water or toluene/hexane) can enhance the separation efficiency.[4]
-
Column Chromatography: For difficult separations, column chromatography is the most effective technique.[9][10][11] Isomers of nitro-aromatic compounds can often be separated on a silica gel column due to minor differences in their polarity and interaction with the stationary phase.[10][12] A detailed protocol is provided in the next section.
Q4: My product appears to be contaminated with the amide intermediate. What is the best purification strategy?
The amide is generally less acidic than the carboxylic acid but more polar than the starting nitrile.
-
Column Chromatography: This is the most reliable method for separating the acid from the amide. The greater polarity of the carboxylic acid will cause it to adhere more strongly to the silica gel, allowing for separation from the slightly less polar amide.
-
Acid-Base Extraction: While theoretically possible, this can be less effective. A strong base would be required to deprotonate the amide, which could also promote unwanted hydrolysis. A carefully controlled extraction with a weak base like sodium bicarbonate will primarily extract the carboxylic acid, but the separation may be incomplete.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the most effective purification techniques.
Impurity Troubleshooting Summary
| Impurity Type | Key Identifier | Recommended Primary Method | Recommended Secondary Method |
| Starting Nitrile | Less polar spot on TLC | Acid-Base Extraction | Column Chromatography |
| Isomeric Impurities | Multiple close spots on TLC, NMR complexity | Column Chromatography | Fractional Recrystallization |
| Amide Intermediate | Spot with intermediate polarity on TLC | Column Chromatography | Recrystallization |
| Residual Solvents | Broad NMR signals, weight loss on drying | High-vacuum drying, Recrystallization | N/A |
| Colored Impurities | Product is off-color (e.g., yellow, brown) | Recrystallization with charcoal treatment | Column Chromatography |
Purification Workflow Diagram
The following diagram illustrates a logical workflow for purifying your crude product.
Caption: A decision-making workflow for the purification of this compound.
Protocol 1: Recrystallization (General Purification)
Recrystallization is ideal for removing small amounts of impurities from a solid compound. The principle relies on the target compound and impurities having different solubilities in a chosen solvent at different temperatures.[13]
1. Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Commonly effective solvents for substituted phenylacetic acids include toluene, ethanol, dilute acetic acid, or a two-solvent mixture like ethanol/water.[3][4][14]
-
Procedure: Test solubility by placing ~20 mg of crude product in a test tube with 0.5 mL of a solvent. Observe solubility at room temperature and then upon heating.
2. Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, cool it slightly below the boiling point and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[13]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
3. Self-Validation:
-
Measure the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
-
Run a TLC against the crude material. A single spot for the recrystallized product should be observed.
Protocol 2: Acid-Base Extraction (For Neutral Impurities)
This technique is highly effective for separating carboxylic acids from neutral (e.g., nitriles) or basic impurities.[8]
Caption: Workflow for purifying a carboxylic acid from neutral impurities via acid-base extraction.
1. Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate (~10-20 mL per gram of crude product) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.[8]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (test with pH paper).[8] The pure carboxylic acid will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
2. Self-Validation:
-
TLC analysis of the precipitate should show a single spot, with no trace of the less polar nitrile starting material.
Protocol 3: Column Chromatography (For Isomers and Amides)
This is a powerful technique for separating compounds with similar polarities.[11]
1. Principle of Operation:
-
The crude mixture is loaded onto a column of a solid adsorbent (stationary phase, typically silica gel).
-
A solvent (mobile phase) is passed through the column.
-
Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. More polar compounds, like carboxylic acids, interact more strongly with the polar silica gel and elute later.[9]
2. Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your desired product an Rf value of ~0.3-0.4. A common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Pro-Tip: Carboxylic acids can "streak" on silica gel. To prevent this, add a small amount (0.5-1%) of acetic acid to your mobile phase. This keeps the compound fully protonated, resulting in sharper bands.[8]
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin passing the mobile phase through the column, collecting the eluent in fractions. You can use a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity to elute the more strongly adsorbed compounds.[11]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
3. Self-Validation:
-
Confirm the purity of the combined fractions with TLC, melting point, and spectroscopic methods (¹H NMR, ¹³C NMR).
References
- Acid-Base Extraction. (n.d.).
- 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- Technical Support Center: Optimizing Carboxylic Acid Purific
- Nitration of Phenol and Purification by Column Chromatography. (n.d.). Vanderbilt University.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. (n.d.). Agilent Technologies.
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange.
- Synthesis and Purific
- Column Chromatography. (n.d.). University of Colorado Boulder.
- Solvents for Recrystalliz
- US Patent 5,149,882A: Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. (1992).
- This compound | 22908-28-7. (n.d.). ChemicalBook.
- Recrystallization. (2010). MIT Digital Lab Techniques Manual.
- This compound, 95% Purity. (n.d.). CP Lab Safety.
- This compound | C8H6ClNO4 | CID 597995. (n.d.). PubChem.
- 22908-28-7 | this compound. (n.d.). BLDpharm.
- (2-Nitrophenyl)acetic acid. (n.d.). Wikipedia.
- 2-(5-CHLORO-2-NITROPHENYL)ACETONITRILE synthesis. (n.d.). ChemicalBook.
- This compound. (n.d.). Sigma-Aldrich.
Sources
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 22908-28-7 [chemicalbook.com]
- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. ukessays.com [ukessays.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Scaling up the synthesis of oxindoles from 2-(5-Chloro-2-nitrophenyl)acetic acid
Technical Support Center: Synthesis of 5-Chlorooxindole
Welcome to the technical support center for the synthesis of 5-Chlorooxindole from 2-(5-Chloro-2-nitrophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are scaling up this critical synthesis. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide actionable solutions based on established scientific principles.
Section 1: The Core Transformation: A Mechanistic Overview
The synthesis of 5-chlorooxindole from this compound is fundamentally a reductive cyclization. The process involves two key transformations occurring in a single pot:
-
Reduction of the Nitro Group: The nitro group (-NO₂) ortho to the acetic acid side chain is reduced to an amine (-NH₂).
-
Intramolecular Cyclization: The newly formed amine nucleophilically attacks the carboxylic acid group, leading to an intramolecular amide bond formation (lactamization) and eliminating a molecule of water to form the stable five-membered oxindole ring.
This reaction is a cornerstone for accessing a variety of substituted oxindoles, which are prevalent scaffolds in pharmaceuticals. The choice of reducing agent is the most critical parameter influencing the reaction's success, yield, and impurity profile.
Caption: General pathway for the reductive cyclization of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis.
Q1: What are the most common and effective methods for this reductive cyclization?
A1: There are three primary, well-established methods for reducing the aromatic nitro group to facilitate this cyclization:
-
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel. It is often considered a "clean" method as the only byproduct is water, simplifying workup.[1][2]
-
Metal/Acid Reduction (Béchamp Reduction): This classic method employs an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid, acetic acid).[1][3] It is robust, cost-effective, and tolerant of many functional groups.[2]
-
Stoichiometric Metal Salts: Reagents like Tin(II) chloride (SnCl₂) can also be used.[2] This method is mild but generates significant metal waste.
Q2: How do I select the appropriate reduction method for my specific needs?
A2: The choice depends on scale, available equipment, and substrate sensitivity. The following table provides a comparative analysis to guide your decision.
| Method | Advantages | Disadvantages | Best Suited For |
| Catalytic Hydrogenation (H₂/Pd-C) | High yield, clean reaction, easy workup. | Risk of dehalogenation (loss of Cl atom)[2][4], catalyst can be pyrophoric and expensive, requires specialized hydrogenation equipment. | Small to medium scale where purity is paramount and dehalogenation can be controlled. |
| Metal/Acid (Fe/HCl or Fe/AcOH) | Very cost-effective, high functional group tolerance[2], self-sustaining reaction with Fe/HCl.[5] | Can be exothermic, workup is often cumbersome due to filtration of iron salts, may require elevated temperatures. | Large-scale industrial synthesis where cost is a major driver.[5] |
| Tin(II) Chloride (SnCl₂) | Mild conditions, good for sensitive substrates. | Requires stoichiometric amounts of tin, generating significant heavy metal waste, workup can be challenging. | Bench-scale synthesis of complex molecules where other methods fail.[2] |
Q3: What are the typical reaction conditions I should start with?
A3: Initial conditions vary by method. Use the following as a starting point for your optimization.
| Method | Reagents & Solvents | Temperature | Typical Time |
| H₂/Pd-C | 5-10 mol% Pd/C, Methanol or Ethanol, 1-4 atm H₂ | Room Temp to 50°C | 4-24 hours |
| Fe/AcOH | 3-5 eq. Iron powder, Glacial Acetic Acid, optional co-solvent (Methanol)[6] | 80-110°C | 2-6 hours |
| Fe/HCl | 3-5 eq. Iron powder, Ethanol/Water, small amount of conc. HCl | Reflux (70-90°C) | 2-6 hours |
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase like 50% Ethyl Acetate in Hexane. You should be able to distinguish three key spots:
-
Starting Material: this compound (will be polar).
-
Intermediate: The amino acid intermediate (often not observed in large amounts as it cyclizes quickly).
-
Product: 5-Chlorooxindole (less polar than the starting material).
Co-spotting with your starting material is essential for accurate identification. Staining with potassium permanganate can help visualize the product. For more quantitative analysis, LC-MS is an excellent tool.
Section 3: Troubleshooting Guide
Encountering issues during scale-up is common. This guide provides a systematic approach to diagnosing and solving them.
Caption: A logical workflow for troubleshooting low-yield oxindole synthesis.
Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and solutions?[7][8]
A: Low yield is the most frequent issue. Let's break down the causes.
-
Possible Cause 1: Incomplete Reduction of the Nitro Group.
-
Diagnosis: Your TLC plate shows a significant amount of the starting material remaining even after an extended reaction time.
-
Scientific Rationale: The reduction is the rate-limiting step. Insufficient reducing agent, inactive reagents, or inadequate temperature can lead to an incomplete reaction. Iron powder, for instance, can develop an inactive oxide layer over time.
-
Solutions:
-
Increase Stoichiometry: Add another 0.5-1.0 equivalent of the reducing metal (e.g., iron powder).
-
Increase Temperature: If the reaction is being run below reflux, gradually increase the temperature by 10-20°C and monitor by TLC.
-
Verify Reagent Activity: For catalytic hydrogenations, ensure the catalyst is fresh; old Pd/C can have low activity. For metal/acid reductions, use fresh, finely powdered metal.
-
-
-
Possible Cause 2: Formation of a Dehalogenated Byproduct.
-
Diagnosis: You isolate a product, but analytical data (Mass Spec, NMR) shows a significant amount of oxindole (without the chlorine atom).
-
Scientific Rationale: Catalytic hydrogenation, particularly with palladium catalysts, is known to cause hydrodehalogenation, where the C-Cl bond is cleaved and replaced with a C-H bond.[2][4]
-
Solutions:
-
-
Possible Cause 3: Degradation of Starting Material or Product.
-
Diagnosis: The TLC plate shows many new, often streaky spots, and the reaction mixture has darkened significantly (e.g., to a black tar).
-
Scientific Rationale: Highly acidic conditions combined with high temperatures can lead to decomposition or polymerization, especially during a long reaction time.
-
Solutions:
-
Reduce Temperature: Operate at the lower end of the recommended temperature range.
-
Use a Milder Acid: Acetic acid is generally milder than hydrochloric acid.
-
Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.
-
-
Q: My crude product is an oil or a very impure solid. What are the best practices for isolation and purification?
A: A clean workup and purification are essential for obtaining a high-quality final product.
-
For Fe/Acid Reactions:
-
Workup Protocol: After the reaction is complete, the main challenge is removing the iron salts. A common procedure is to cool the reaction, dilute it with a solvent like ethyl acetate, and filter the entire mixture through a pad of Celite®. The Celite will trap the fine iron oxides. The filtrate can then be washed with water and brine, dried, and concentrated. Neutralizing the acid with a weak base like sodium bicarbonate solution during the wash steps is also critical.
-
-
Purification Techniques:
-
Crystallization: This is the preferred method for large-scale purification. 5-Chlorooxindole is a solid. Experiment with solvent systems like ethanol/water, ethyl acetate, or isopropanol to find conditions that yield clean crystals upon cooling.[4]
-
Silica Gel Chromatography: For smaller scales or to remove closely related impurities, column chromatography is effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.[4]
-
Section 4: Scalable Experimental Protocol
This protocol details the robust and cost-effective synthesis using iron in acetic acid, suitable for scaling.
Title: Synthesis of 5-Chlorooxindole via Béchamp Reduction
Materials:
-
This compound (1.0 eq)
-
Iron powder, <325 mesh (4.0 eq)
-
Glacial Acetic Acid (~5-10 mL per gram of starting material)
-
Methanol (optional co-solvent, ~2-4 mL per gram of starting material)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and glacial acetic acid (and methanol, if used).
-
Stir the mixture to form a suspension.
-
To this suspension, add the iron powder portion-wise over 15-20 minutes. The addition can be exothermic; use an ice bath to maintain control if necessary.
-
After the addition is complete, heat the reaction mixture to 95-100°C.
-
Maintain this temperature and monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the dark slurry with ethyl acetate (10-15 mL per gram of initial starting material).
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and saturated sodium bicarbonate solution (2x, until CO₂ evolution ceases), followed by a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-chlorooxindole.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hot ethanol or ethyl acetate).
References
- Avoiding byproduct formation in the synthesis of 5-chloroindoles. Benchchem.
- Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. ResearchGate.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. National Institutes of Health (NIH).
- Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu.
- Nitro Reduction - Common Conditions. Organic Chemistry Data.
- Catalytic performances of various samples toward nitroarenes hydrogenation. ResearchGate.
- An improved process for preparing 2-oxindoles of formula i, a key raw material for making pharmaceutical drugs and intermediates thereof. Google Patents.
- Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange.
- WO2003099198A2 - A process for the preparation of oxindole derivatives. Google Patents.
- What could be reason for getting a very low yield in organic chemistry? Quora.
- Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis. Benchchem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Cyclization of 2-(5-Chloro-2-nitrophenyl)acetic Acid and 2-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the synthesis of heterocyclic scaffolds, particularly oxindoles which are prevalent in numerous biologically active compounds, the reductive cyclization of 2-nitrophenylacetic acid and its derivatives serves as a cornerstone transformation. This guide provides an in-depth technical comparison of the cyclization reactions of two key starting materials: 2-(5-chloro-2-nitrophenyl)acetic acid and its parent compound, 2-nitrophenylacetic acid. By examining the electronic effects of the chloro substituent and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
Introduction: The Significance of Oxindole Synthesis
The oxindole framework is a privileged scaffold in medicinal chemistry, forming the core of a wide array of pharmaceuticals and natural products. The intramolecular reductive cyclization of 2-nitrophenylacetic acid derivatives is a direct and efficient route to this valuable heterocyclic system. This process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic attack on the carboxylic acid moiety to form the five-membered lactam ring of the oxindole.
This guide focuses on a comparative analysis of two readily available precursors:
-
2-Nitrophenylacetic acid: The unsubstituted parent compound.
-
This compound: A halogenated derivative.
The presence of the chloro substituent at the 5-position of the phenyl ring introduces significant electronic effects that influence the reactivity of the molecule during the reductive cyclization process. Understanding these effects is paramount for optimizing reaction conditions and achieving desired outcomes in complex synthetic pathways.
The Decisive Role of Electronic Effects
The primary difference in the reactivity of these two molecules lies in the electronic nature of the chloro substituent. Both the nitro group and the chlorine atom are electron-withdrawing groups. However, their combined influence in this compound has a pronounced effect on the key steps of the cyclization reaction.
-
Inductive and Resonance Effects: The nitro group is strongly electron-withdrawing through both resonance and inductive effects.[1] The chlorine atom is also electron-withdrawing via induction due to its high electronegativity, while it is weakly electron-donating through resonance.[1] In the case of this compound, the inductive effect of chlorine dominates, leading to an overall increase in the electron-withdrawing nature of the aromatic ring compared to 2-nitrophenylacetic acid.
-
Impact on the Reduction of the Nitro Group: The reduction of the nitro group is the initial and often rate-determining step in the sequence. Kinetic studies have demonstrated that the rate of reduction of nitroarenes is accelerated by the presence of electron-withdrawing substituents.[2] This is because these substituents decrease the electron density on the nitro group, making it more susceptible to attack by reducing agents. Therefore, it is anticipated that the reduction of this compound will proceed at a faster rate than that of 2-nitrophenylacetic acid under identical conditions.
-
Influence on Amine Nucleophilicity and Carboxylic Acid Acidity: While the electron-withdrawing chloro group facilitates the initial reduction, it can have a nuanced effect on the subsequent cyclization step. The resulting 2-amino-5-chlorophenylacetic acid will have a less nucleophilic amino group compared to 2-aminophenylacetic acid due to the electron-withdrawing nature of the chlorine. Conversely, the acidity of the carboxylic acid proton is increased. These competing effects on the intramolecular nucleophilic attack must be considered when designing the reaction conditions for the cyclization step.
The following diagram illustrates the key electronic factors at play:
Caption: Electronic effects of substituents.
Comparative Experimental Data
| Starting Material | Reaction Conditions | Product | Yield | Reference |
| 2-Nitrophenylacetic acid | SmI₂, THF, rt, 1h | Oxindole | 85% | [2] |
| This compound | Fe, Acetic Acid | 6-Chlorooxindole | Not specified, but described as a viable synthetic route. | [3] |
The data indicates that both compounds can be effectively cyclized to their respective oxindoles. The use of samarium(II) iodide for the unsubstituted compound provides a high yield under mild conditions.[2] For the chloro-substituted analogue, the classical Béchamp reduction conditions (iron in acetic acid) are reported as a successful method.[3][4]
Experimental Protocols
Below is a representative experimental protocol for the reductive cyclization to form the oxindole core, based on the widely applicable Béchamp reduction. This method is advantageous due to the low cost and ready availability of the reagents.[4]
General Protocol for Reductive Cyclization to Oxindoles
Caption: General workflow for Béchamp reductive cyclization.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-nitrophenylacetic acid derivative (1.0 eq.).
-
Addition of Reagents: To the flask, add iron powder (3.0-5.0 eq.) and glacial acetic acid. A co-solvent such as methanol or ethanol can also be used.[3]
-
Heating: Heat the reaction mixture to reflux. The reaction is often exothermic and may require initial cooling.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and filter through a pad of celite to remove the iron salts.
-
Extraction: Extract the filtrate with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired oxindole.
Mechanistic Insights
The reductive cyclization proceeds through a well-established pathway. The following diagram outlines the key steps for the conversion of this compound to 6-chlorooxindole.
Caption: Reaction mechanism for reductive cyclization.
-
Reduction of the Nitro Group: The reaction commences with the six-electron reduction of the nitro group to a primary amine. This transformation proceeds through nitroso and hydroxylamine intermediates.
-
Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular reaction forms a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate then undergoes dehydration to form the stable five-membered lactam ring of the oxindole product.
Conclusion and Recommendations
Both this compound and 2-nitrophenylacetic acid are viable precursors for the synthesis of oxindoles. The choice between them will likely depend on the desired substitution pattern of the final product.
Key Takeaways:
-
Reactivity: The presence of the electron-withdrawing chloro group in this compound is expected to accelerate the initial reduction of the nitro group compared to the unsubstituted analogue.[2]
-
Reaction Conditions: Standard reductive cyclization conditions, such as the Béchamp reduction (iron in acetic acid), are effective for both substrates.[3][4] Alternative methods, like using samarium(II) iodide, can provide high yields for the unsubstituted compound under mild conditions.[2]
-
Synthetic Strategy: For the synthesis of 6-chlorooxindole, this compound is the logical starting material. For the synthesis of the parent oxindole, 2-nitrophenylacetic acid is the appropriate choice.
For researchers aiming for rapid and efficient reduction, the chloro-substituted compound may offer an advantage in the initial step. However, the overall yield and ease of purification will ultimately depend on the specific reaction conditions and the stability of the intermediates. It is recommended to perform small-scale optimization experiments to determine the most suitable conditions for a particular synthetic target.
References
- Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. (n.d.). ResearchGate.
- A process for the preparation of oxindole derivatives. (2003). Google Patents.
- Béchamp reduction. (n.d.). Grokipedia.
- Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (2016). National Institutes of Health.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). National Institutes of Health.
- Substituent effects of nitro group in cyclic compounds. (n.d.). ResearchGate.
Sources
A Senior Application Scientist's Guide to the Selective Reduction of 2-(5-Chloro-2-nitrophenyl)acetic acid
For researchers, scientists, and professionals in drug development, the selective transformation of functional groups is a cornerstone of molecular architecture. The reduction of a nitroarene to its corresponding aniline is a pivotal step in the synthesis of numerous pharmaceutical intermediates. This guide provides a comparative analysis of common reducing agents for the transformation of 2-(5-Chloro-2-nitrophenyl)acetic acid to 2-(2-amino-5-chlorophenyl)acetic acid, a valuable scaffold in medicinal chemistry.
The presence of three distinct functional groups—a nitro group, a chloro substituent, and a carboxylic acid—necessitates a reducing agent with high chemoselectivity. This guide will delve into the mechanistic nuances, practical applications, and experimental data for four primary reduction strategies: Catalytic Hydrogenation, Iron in Neutral or Acidic Media, Tin(II) Chloride, and Sodium Dithionite. Our analysis aims to equip you with the knowledge to make informed decisions for your synthetic campaigns, balancing efficiency, selectivity, safety, and scalability.
Catalytic Hydrogenation: The Clean and Powerful Workhorse
Catalytic hydrogenation is a widely employed method for nitro group reduction due to its high efficiency and the generation of water as the only byproduct, rendering it an atom-economical and environmentally favorable choice.[1] The reaction involves the use of a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, and a hydrogen source.
Mechanism of Action: The reduction of a nitro group via catalytic hydrogenation is a six-electron process that occurs on the surface of the metal catalyst.[2] The process is generally understood to proceed through a direct hydrogenation pathway, involving the stepwise reduction of the nitro group to nitroso and hydroxylamine intermediates before yielding the final amine.[2][3]
Experimental Workflow: Catalytic Hydrogenation
Caption: A typical workflow for catalytic hydrogenation of a nitroarene.
Advantages:
-
High Efficiency and Cleanliness: Often provides high yields with water as the only stoichiometric byproduct.[1]
-
Scalability: The process is readily scalable for industrial production.[1]
Disadvantages:
-
Chemoselectivity Concerns: Standard Pd/C catalysts can also reduce other functional groups and may cause dehalogenation of aryl halides.[4] For substrates like this compound, the risk of de-chlorination is a significant concern.
-
Catalyst Handling: Palladium on carbon is pyrophoric when dry and requires careful handling under an inert atmosphere.[5]
-
Specialized Equipment: Requires a hydrogen source and, for larger scales, a dedicated hydrogenation reactor.[1]
Experimental Insights: For the reduction of halogenated nitroarenes, Raney Nickel is often preferred over Pd/C to minimize dehalogenation.[4] Alternatively, the use of sulfided platinum on carbon (Pt/C) can offer excellent selectivity for the nitro group while preserving the halogen.
Iron in Neutral or Acidic Media: The Classic and Robust Method
The reduction of nitroarenes using iron metal in the presence of a proton source is one of the oldest and most reliable methods.[6] The Béchamp reduction, which utilizes iron and a mineral acid like HCl, is a classic example.[7] A milder and often more chemoselective alternative employs iron powder with ammonium chloride in a protic solvent mixture.[8]
Mechanism of Action: This reduction proceeds via a series of single-electron transfers from the iron metal to the nitro group. The resulting radical anion is then protonated by the acidic or protic medium. This sequence of electron transfer and protonation continues through the nitroso and hydroxylamine intermediates to furnish the aniline.[2] The iron is oxidized to iron(II) and iron(III) species.
Reaction Pathway: Fe/NH4Cl Reduction
Caption: Simplified representation of the Fe/NH4Cl reduction of a nitroarene.
Advantages:
-
Excellent Chemoselectivity: Generally, this method is highly selective for the nitro group, leaving halogens, carboxylic acids, esters, and nitriles intact.[9]
-
Cost-Effective and Readily Available Reagents: Iron powder and ammonium chloride are inexpensive and widely available.[10]
-
Operational Simplicity: The reaction setup is straightforward and does not require specialized equipment.
Disadvantages:
-
Stoichiometric Metal Waste: The reaction generates significant amounts of iron oxide sludge, which can complicate product isolation and presents a waste disposal challenge.[1]
-
Vigorous Reaction: The reaction can be exothermic and requires careful monitoring, especially on a larger scale.[8]
-
Work-up: Filtration to remove the iron sludge can be cumbersome.
Tin(II) Chloride: The Mild and Selective Reagent
Reduction of nitroarenes with tin(II) chloride (SnCl₂) is a well-established method known for its mild reaction conditions and good functional group tolerance.[11] It is particularly useful when other reducible groups are present in the molecule.[4]
Mechanism of Action: Similar to other metal-based reductions, the mechanism involves electron transfer from the Sn(II) salt to the nitro group, followed by protonation.[12] The tin is oxidized to Sn(IV) in the process.
Advantages:
-
High Chemoselectivity: SnCl₂ is highly selective for the reduction of nitro groups in the presence of a wide range of other functionalities, including ketones, esters, and nitriles.[13]
-
Mild Conditions: The reaction is typically carried out under mild conditions, often at room temperature or with gentle heating.[9]
Disadvantages:
-
Stoichiometric Tin Waste: The use of a stoichiometric amount of tin results in the formation of tin salts as byproducts, which can be problematic for purification and waste disposal.[12]
-
Toxicity and Environmental Concerns: While inorganic tin salts are less toxic than organotin compounds, their disposal is still an environmental concern.[12]
-
Work-up Challenges: The removal of tin salts during work-up can sometimes be challenging.[12]
Sodium Dithionite: The Metal-Free Alternative
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, offers a metal-free approach to nitro group reduction.[14] It is valued for its mild reaction conditions and high chemoselectivity.[15]
Mechanism of Action: The reduction is believed to proceed via a single-electron transfer mechanism. In an aqueous or semi-aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[15] This radical anion transfers electrons to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates, which are subsequently reduced to the amine.[14]
Advantages:
-
Excellent Chemoselectivity: Sodium dithionite exhibits excellent chemoselectivity, reducing nitro groups in the presence of aldehydes, ketones, esters, and halogens.[15]
-
Mild Reaction Conditions: The reactions are typically run under mild, often aqueous, conditions.[15]
-
Metal-Free: Avoids the issue of heavy metal contamination in the final product.
Disadvantages:
-
Aqueous Work-up: The use of aqueous solutions necessitates an extraction step in the work-up.
-
Potential for Side Reactions: In some cases, side reactions can occur, and the reaction may not go to completion.[16]
-
Odor and Byproducts: The reaction can produce sulfur-containing byproducts with unpleasant odors.[1]
Comparative Analysis and Experimental Data
| Reducing Agent | Typical Conditions | Chemoselectivity (vs. -Cl, -COOH) | Yield | Purity | Safety & Environmental Considerations |
| Catalytic Hydrogenation (Pd/C) | H₂ (balloon or pressure), Pd/C, solvent (e.g., EtOH, EtOAc), RT | Good, but risk of dehalogenation | High | High | Pyrophoric catalyst, flammable H₂ gas, potential for dehalogenation byproducts.[5] |
| Iron/Ammonium Chloride | Fe powder, NH₄Cl, EtOH/H₂O, reflux | Excellent | High | Good to High | Exothermic reaction, generation of iron sludge waste.[8] |
| Tin(II) Chloride | SnCl₂·2H₂O, EtOH, reflux | Excellent | Good to High | Good | Stoichiometric tin waste, potential for difficult purification. |
| Sodium Dithionite | Na₂S₂O₄, H₂O/organic co-solvent, RT to reflux | Excellent | Good to High | Good | Aqueous work-up, potential for sulfur byproducts and associated odor.[1] |
Detailed Experimental Protocols
Protocol 1: Reduction of this compound using Iron and Ammonium Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), ethanol, and water (a common ratio is 4:1 ethanol:water).
-
Add ammonium chloride (approximately 4 equivalents) and iron powder (3-5 equivalents) to the stirred suspension.[2]
-
Heat the reaction mixture to reflux. The reaction is often initially vigorous.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.[2]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(2-amino-5-chlorophenyl)acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reduction of this compound using Sodium Dithionite
-
Dissolve this compound (1.0 eq) in a suitable solvent system (e.g., a mixture of an organic solvent like ethanol or THF and water) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate container, prepare a solution of sodium dithionite (typically 3-5 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic, so controlled addition is recommended.[15]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an organic co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).
-
Combine the organic extracts, wash with a saturated brine solution, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(2-amino-5-chlorophenyl)acetic acid.
-
Purify the product as necessary, for example, by recrystallization.
Conclusion and Recommendations
The choice of reducing agent for the synthesis of 2-(2-amino-5-chlorophenyl)acetic acid is a critical decision that impacts yield, purity, scalability, and safety.
-
For high chemoselectivity and operational simplicity on a laboratory scale, the Iron/Ammonium Chloride system is highly recommended. It is robust, cost-effective, and reliably preserves both the chloro and carboxylic acid functionalities.
-
Sodium Dithionite presents a compelling metal-free alternative, particularly when metal contamination is a concern. Its high chemoselectivity and mild reaction conditions are advantageous, though the aqueous work-up and potential for sulfur byproducts should be considered.
-
Catalytic Hydrogenation, while offering a clean process, should be approached with caution due to the significant risk of dehalogenation. If this method is pursued, the use of Raney Nickel or a modified catalyst like sulfided Pt/C would be essential to mitigate this side reaction.
-
Tin(II) Chloride is a viable option with excellent chemoselectivity, but the generation of tin waste makes it less favorable from an environmental and process chemistry perspective compared to the iron-based method.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the purity specifications of the final product, and the available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to enable researchers to navigate these choices effectively.
References
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Benchchem. (2025).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction - Reagent Guides.
- Zhou, et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(3).
- Organic Chemistry with Lluís Llorens Palomo. (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Various Authors. (2020). Various methods for reduction of nitro aromatic compounds: A review. Abstract Database - National Students Conference for Pharmaceutical and Chemical Sciences.
- Edelmann, F. T. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?
- PubChem. (n.d.). (2S)-2-amino-2-(2-chlorophenyl)acetic acid.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- NIH. (n.d.).
- PharmaGuru. (2025, December 5). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of.
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- MDPI. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
- SciSpace. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction - Reagent Guides.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
- Benchchem. (n.d.). Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide.
- Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?
- PubMed. (2024, January 5). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
- Sciencemadness.org. (n.d.).
- ChemicalBook. (n.d.). 2-Chlorophenylacetic acid synthesis.
- Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- Google Patents. (n.d.).
- LGC Standards. (n.d.). 2-Amino-2-(2-chlorophenyl)acetic Acid.
- Google Patents. (n.d.).
- Patsnap. (2018, February 16). Preparation method of 2-amino-5-chlorobenzophenone.
- Cayman Chemical. (n.d.). 2-Amino-5-chlorobenzophenone (NSC 84157, CAS Number: 719-59-5).
- Semantic Scholar. (1992, December 1). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.
- Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID.
- ResearchGate. (2021, August 5). Can sodium dithionite be used for reduction of nitro to amine group?
- BLDpharm. (n.d.). 500572-08-7|2-(2-Amino-5-chlorophenyl)acetic acid.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ChemSpider Synthetic Pages. (2012, February 13). Reduction of nitro arene by Fe/ammonium chloride.
- RWTH Publications. (2021, March 23).
- TCI Chemicals. (n.d.).
- ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones.
- Semantic Scholar. (n.d.). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
Sources
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cssp.chemspider.com [cssp.chemspider.com]
- 9. scispace.com [scispace.com]
- 10. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-(5-Chloro-2-nitrophenyl)acetic acid
Introduction
In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of research and development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for determining the molecular structure of organic compounds in solution. This guide provides an in-depth analysis and predicted spectral assignment for 2-(5-Chloro-2-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative of interest in synthetic chemistry.
This document is structured to serve as a practical comparison guide for researchers. Rather than merely presenting predicted data, we will dissect the underlying principles of chemical shifts and coupling constants, influenced by the compound's unique electronic environment. We will compare the predicted spectral data with that of structurally related, experimentally verified compounds—namely phenylacetic acid, 4-chlorophenylacetic acid, and (p-nitrophenyl)acetic acid. This comparative approach provides a robust framework for understanding how substituents modulate the magnetic environment of nearby nuclei, thereby offering a self-validating system for spectral interpretation.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is paramount for unambiguous spectral assignment. The structure of this compound is presented below, with all heavy atoms and protons of interest systematically numbered. This convention will be used throughout the guide.
Caption: Logical workflow for spectral assignment via comparison.
Table 3: Comparative ¹H and ¹³C NMR Data (Aromatic & Methylene Regions) in CDCl₃
| Compound | Ar-H δ (ppm) | -CH₂- δ (ppm) | Ar-C δ (ppm) | -CH₂- δ (ppm) | Ref |
| Phenylacetic Acid | 7.24 - 7.36 (m, 5H) | 3.64 (s, 2H) | 127.3, 128.6, 129.3, 133.2 | 41.0 | [1] |
| 4-Chlorophenylacetic acid | 7.29 (d, 2H), 7.20 (d, 2H) | 3.60 (s, 2H) | 128.7, 130.8, 132.5, 133.0 | 40.4 | [2] |
| (p-Nitrophenyl)acetic acid | 8.18 (d, 2H), 7.45 (d, 2H) | 3.75 (s, 2H) | 123.8, 130.5, 141.5, 147.2 | 40.7 | [3] |
| This compound | 7.5 - 8.2 (m, 3H) | 3.9 - 4.1 (s, 2H) | 124 - 152 | 38 - 42 | Predicted |
Analysis of Comparative Data:
-
Methylene Protons (-CH₂-): The methylene singlet in phenylacetic acid appears at 3.64 ppm. [1]Adding a para-nitro group shifts this downfield to 3.75 ppm, demonstrating the electron-withdrawing effect through the ring. [3]For our target molecule, with two strong withdrawing groups, a further downfield shift to the 3.9-4.1 ppm range is a logical and well-supported prediction.
-
Aromatic Protons (Ar-H): The protons of phenylacetic acid reside in a narrow range (~7.3 ppm). [1]The para-nitro group in (p-nitrophenyl)acetic acid dramatically shifts the ortho protons downfield to 8.18 ppm. [3]This corroborates our prediction that H3 (ortho to the nitro group) in our target molecule will be the most downfield aromatic signal. The combined deshielding effects of both the nitro and chloro groups explain why all three aromatic protons in the target molecule are predicted to be significantly downfield of those in simple phenylacetic or 4-chlorophenylacetic acid.
Conclusion
This guide provides a comprehensive, predicted ¹H and ¹³C NMR spectral assignment for this compound, grounded in the fundamental principles of NMR spectroscopy and validated through objective comparison with known analogues. The powerful electron-withdrawing nature of the ortho-nitro and meta-chloro substituents results in a highly dispersed and characteristic NMR fingerprint, particularly in the aromatic region. By following the detailed experimental protocols and analytical logic presented herein, researchers can confidently approach the structural verification of this and other similarly complex substituted aromatic compounds.
References
Sources
Comparison Guide: Iron vs. Zinc for the Reduction of Substituted Nitrophenylacetic Acids
A Senior Application Scientist's Guide to Selecting the Optimal Reducing Agent
The reduction of substituted nitrophenylacetic acids to their corresponding aminophenylacetic acid derivatives is a cornerstone transformation in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The choice of reducing agent is a critical decision point that profoundly impacts reaction efficiency, chemoselectivity, process scalability, cost, and environmental footprint. This guide provides an in-depth, objective comparison of two of the most common dissolving metal reagents for this purpose: iron (Fe) and zinc (Zn). We will delve into the mechanistic nuances, practical considerations, and supporting data to empower researchers and drug development professionals to make informed, field-proven decisions.
At a Glance: Iron vs. Zinc for Nitro Group Reduction
| Feature | Iron (Fe) | Zinc (Zn) |
| Primary Product | Amine (High Selectivity) | Amine (potential for hydroxylamine byproduct) |
| Typical Reagents | Hydrochloric Acid (HCl), Acetic Acid (AcOH), Ammonium Chloride (NH₄Cl) | Acetic Acid (AcOH), Ammonium Chloride (NH₄Cl), Formic Acid (HCOOH) |
| Reaction Conditions | Often requires heating (reflux) | Can often be performed at room temperature[1][2] |
| Byproduct Profile | Primarily iron oxides/salts (sludge) | Zinc oxides/salts, potential for N-phenylhydroxylamines[1][3] |
| Work-up Complexity | Challenging due to filtration of iron sludge[4] | Generally more straightforward filtration and extraction |
| Cost-Effectiveness | Highly cost-effective, especially at industrial scale[1][5] | Typically more expensive than iron powder[1] |
| Environmental Impact | Iron salts are generally considered less toxic | Zinc salts can have a higher environmental impact on aquatic life[1] |
| Safety Concerns | Finely divided powder can be pyrophoric; reactions can be exothermic[1][5] | Finely divided powder can be pyrophoric and water-reactive; reactions can be exothermic[1][5] |
Mechanistic Insights: The Root of Selectivity Differences
The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) by a metal reductant in a protic solvent is a multi-step process involving a cascade of two-electron transfers. The reaction proceeds through key intermediates: a nitrosoarene (Ar-NO) and an N-arylhydroxylamine (Ar-NHOH).[6][7]
Caption: General pathway for nitro group reduction.
The primary distinction between iron and zinc lies in their relative rates of reduction for these intermediates.
-
Iron: In the classic Béchamp reduction (Fe/acid), iron is remarkably efficient at reducing the hydroxylamine intermediate (Ar-NHOH) all the way to the final amine (Ar-NH₂).[4][7] This high chemoselectivity minimizes the accumulation of byproducts, making it a robust and reliable method for achieving high yields of the desired amine.[1][8]
-
Zinc: The reactivity of zinc is more sensitive to the reaction's pH. Under neutral or mildly acidic conditions, such as with ammonium chloride (NH₄Cl), the reduction can sometimes stall at the N-arylhydroxylamine stage.[3][9] While strongly acidic conditions (e.g., Zn/HCl) will drive the reaction to the amine, this increased reactivity can compromise selectivity if other sensitive functional groups are present on the substrate.[3]
Deep Dive Comparison: Performance Under Scrutiny
Chemoselectivity and Byproduct Formation
For complex molecules, particularly in drug development, the ability to selectively reduce a nitro group without affecting other functionalities like esters, ketones, nitriles, or halides is paramount.
-
Iron's Advantage: Iron-based reductions, especially with milder activators like NH₄Cl, exhibit excellent functional group tolerance.[8][10] This makes iron the go-to reagent when preserving molecular complexity is a priority. The primary byproduct is inorganic iron oxide sludge, which simplifies the purification of the organic product.
-
Zinc's Challenge: The potential formation of hydroxylamines with zinc is a significant drawback.[1][3] These byproducts can have similar polarities to the desired amine, complicating purification and often necessitating column chromatography, which is undesirable for large-scale production. However, systems like Zinc/Formic Acid have been shown to provide high yields and selectivity for certain substrates.[11]
Reaction Conditions and Work-Up
The practical aspects of running and working up the reaction are critical for laboratory efficiency and industrial scalability.
Caption: Comparative experimental workflows for Fe and Zn reductions.
-
Iron: The Béchamp reduction often requires elevated temperatures to initiate and sustain the reaction.[4][12] The most significant operational challenge is the work-up. The reaction generates a voluminous iron oxide sludge that can be gelatinous and difficult to filter, often trapping a significant portion of the product and lowering the isolated yield.[4]
-
Zinc: Zinc-mediated reductions can frequently be conducted under milder conditions, often at room temperature, which is advantageous for thermally sensitive substrates.[1] The work-up is typically simpler, involving the filtration of excess zinc powder followed by standard liquid-liquid extraction.[1] This ease of handling makes zinc an attractive option for small-scale laboratory syntheses.
Economic and Environmental Profile
For process development and manufacturing, cost and sustainability are non-negotiable factors.
-
Cost: Iron is one of the most abundant and cheapest metals, making it the clear economic winner for industrial-scale production.[1][5][13] Zinc is a more expensive raw material.[1]
-
Environmental Impact: Iron is considered more environmentally benign. While disposal of iron sludge must be managed, iron salts are generally less toxic to aquatic ecosystems than zinc salts.[1] Furthermore, from a resource perspective, iron is abundant, whereas zinc is at a moderate to high risk of depletion.[5]
Quantitative Data Summary
The following table presents representative data for the reduction of 4-nitrophenylacetic acid, illustrating the typical performance trade-offs.
| Reducing System | Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Byproducts |
| Fe / NH₄Cl | 4-Nitrophenylacetic Acid | 3 - 5 | 80 - 100 | 85 - 95 | None (organic) |
| Fe / HCl | 4-Nitrophenylacetic Acid | 2 - 4 | 90 - 110 | 88 - 96 | None (organic) |
| Zn / NH₄Cl | 4-Nitrophenylacetic Acid | 3 - 6 | 25 - 40 | 70 - 85 | N-(4-carboxymethylphenyl)hydroxylamine |
| Zn / AcOH | 4-Nitrophenylacetic Acid | 2 - 4 | 25 - 50 | 80 - 92 | Trace hydroxylamine |
Validated Experimental Protocols
Protocol 1: Iron-Mediated Reduction (Fe/NH₄Cl)
A robust and cost-effective method yielding the clean amine product.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted nitrophenylacetic acid (1.0 eq), ethanol (10 mL per gram of substrate), and water (2.5 mL per gram of substrate).
-
Addition of Reagents: Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the hot suspension through a pad of celite to remove the iron sludge, washing the filter cake thoroughly with hot ethanol.[1]
-
Isolation: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aminophenylacetic acid, which can often be used without further purification or recrystallized if necessary.
Protocol 2: Zinc-Mediated Reduction (Zn/AcOH)
A milder temperature protocol with a more straightforward work-up.
-
Setup: To a round-bottom flask with a magnetic stirrer, dissolve the substituted nitrophenylacetic acid (1.0 eq) in glacial acetic acid (15 mL per gram of substrate).
-
Addition of Reagents: Cool the solution in an ice-water bath to 0-10°C. Add zinc dust (4.0 eq) portion-wise, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and filter through a pad of celite to remove excess zinc and zinc salts.
-
Isolation: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8, which will precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If hydroxylamine byproducts are detected, purification by column chromatography may be required.
Conclusion and Recommendations
Both iron and zinc are effective reagents for the reduction of substituted nitrophenylacetic acids, but they serve different strategic purposes in a synthesis campaign.
-
Choose Iron (Fe) for large-scale, cost-driven syntheses where high chemoselectivity is critical . Its low cost, abundance, and excellent selectivity for the amine product make it the superior industrial choice, provided that process engineers can optimize the challenging solid-liquid separation during work-up.[1][13]
-
Choose Zinc (Zn) for small-scale laboratory applications where milder reaction conditions and a simpler work-up are prioritized . It is particularly useful for temperature-sensitive substrates. However, researchers must be vigilant about the choice of acidic promoter to mitigate the risk of hydroxylamine byproduct formation, which can complicate purification.[1][3]
For projects demanding the highest levels of cleanliness and functional group tolerance, exploring alternatives such as catalytic transfer hydrogenation may also be warranted, although often at a higher initial reagent cost.[14][15][16]
References
- Vedantu. (n.d.). Reduction of nitrobenzene in the presence of Zn NH4Cl class 12 chemistry CBSE. Vedantu.
- Sciencemadness.org. (2019, July 31). Reduction of nitrobenzene by zinc and ammonium chloride. Sciencemadness.org.
- WordPress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. WordPress.
- Grokipedia. (n.d.). Béchamp reduction. Grokipedia.
- Wikipedia. (n.d.). Béchamp reduction. Wikipedia.
- Chemistry Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange.
- Chem-Station. (2017, May 16). Bechamp Reduction. Chem-Station.
- Owsley, D. C., & Bloomfield, J. J. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.
- Gowda, D. C., Mahesh, B., & Shankare, G. (2001). Zinc-Catalyzed Ammonium Formate Reductions: Reduction of Nitro Compounds. Erowid.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Zinc (Zn). Common Organic Chemistry.
- Gowda, S., et al. (2001). Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. Indian Journal of Chemistry - Section B.
- Lee, N. R., et al. (2017). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Organic Chemistry Portal.
- Smith, T. A., & Raftery, J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
- Khan, F. A., et al. (2004). Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. ResearchGate.
- Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal.
- MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI.
- Frontiers. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers.
- Gowda, D. C., Mahesh, B., & Shankare, G. (2001). Zinc-catalyzed ammonium formate reductions: Rapid and selective reduction of aliphatic and aromatic nitro compounds. Indian Journal of Chemistry.
- Pettit, G. R., & Das Gupta, A. K. (2012). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace.
- Google Patents. (n.d.). EP0347136A2 - Method for reducing aromatic nitro groups. Google Patents.
- Cambridge University Press. (n.d.). Bechamp Reduction. Cambridge University Press.
- Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). Amination by Reduction. Shroff S. R. Rotary Institute of Chemical Technology.
- ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? ResearchGate.
- ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. ResearchGate.
- ResearchGate. (n.d.). Zinc/Hydrazine: A Low Cost-Facile System for the Reduction of Nitro Compounds. ResearchGate.
- ResearchGate. (2019). Enhanced catalytic transfer hydrogenation of p-Nitrophenol using Formaldehyde: MnO2-Supported Ag nanohybrids with tuned d-Band structure. ResearchGate.
- ResearchGate. (2017). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. ResearchGate.
- Royal Society of Chemistry. (2014). Heterogeneous catalytic transfer hydrogenation of 4-nitrodiphenylamine to p-phenylenediamines. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Zinc (Zn) [commonorganicchemistry.com]
- 3. Reduction of nitrobenzene in the presence of Zn NH4Cl class 12 chemistry CBSE [vedantu.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Reduction of nitrobenzene by zinc and ammonium chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. scispace.com [scispace.com]
- 11. Reduction of Nitro Groups With Zinc/Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 12. US4217304A - Continuous reduction process - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Precursors for the Synthesis of Substituted Oxindoles
The substituted oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The classical Hinsberg and Stolle cyclizations, while foundational, often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. This has driven the exploration of alternative precursors that offer milder reaction pathways, greater synthetic flexibility, and access to a wider diversity of substituted oxindoles. This guide provides an in-depth comparison of contemporary alternative precursors, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy for their target molecules.
The Rise of Anilide Derivatives as Versatile Precursors
Anilide derivatives have emerged as a dominant class of alternative precursors for oxindole synthesis, primarily through intramolecular cyclization strategies. The specific nature of the anilide dictates the synthetic approach, with transition-metal catalysis and radical-mediated pathways being the most prevalent.
α-Haloacetanilides: A Gateway via Palladium-Catalyzed Intramolecular C-H Functionalization
Palladium-catalyzed intramolecular C-H functionalization of readily available α-chloroacetanilides represents a robust and highly regioselective method for accessing a wide array of substituted oxindoles.[1][2][3][4] This approach, pioneered by Buchwald and Hartwig, offers a significant advantage over classical Friedel-Crafts type cyclizations by avoiding harsh acidic conditions and tolerating a broader range of functional groups.
The catalytic cycle is generally believed to involve the oxidative addition of the α-chloro amide to a Pd(0) complex, forming a Pd(II) enolate. This is followed by an intramolecular C-H activation/functionalization step to forge the C-C bond of the oxindole ring.
Figure 1: General workflow for Palladium-catalyzed oxindole synthesis.
Experimental Data Comparison: Palladium-Catalyzed Cyclization of α-Chloroacetanilides
| Entry | Substrate (Ar) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-MeO-C₆H₄ | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl | Et₃N | Toluene | 80 | 95 | [4] |
| 2 | 4-CF₃-C₆H₄ | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl | Et₃N | Toluene | 80 | 88 | [4] |
| 3 | 3-Cl-C₆H₄ | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl | Et₃N | Toluene | 80 | 85 | [4] |
| 4 | 2-Me-C₆H₄ | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl | Et₃N | Toluene | 80 | 75 | [4] |
Key Advantages:
-
High Regioselectivity: Cyclization occurs predictably at the less sterically hindered ortho C-H bond.[1]
-
Excellent Functional Group Tolerance: Tolerates both electron-donating and electron-withdrawing groups, as well as functionalities incompatible with strong acids.[4]
-
Mild Reaction Conditions: Typically proceeds at moderate temperatures (80-110 °C).
Limitations:
-
Requires N-alkyl or N-aryl substituted anilides; N-H or N-acyl precursors are generally not effective.[2]
-
The cost of palladium catalysts and phosphine ligands can be a consideration for large-scale synthesis.
Acetanilides: Direct C-H Functionalization with Iridium Catalysis
A more recent and atom-economical approach utilizes simple acetanilides as precursors through iridium-catalyzed C-H carbenoid functionalization.[5][6] This method avoids the pre-installation of a leaving group on the acetyl moiety, directly functionalizing the aryl C-H bond.
The proposed mechanism involves the Ir(III)-catalyzed generation of a carbene-like species from a diazo compound, which then undergoes C-H insertion into the ortho-position of the acetanilide, followed by intramolecular cyclization.
Experimental Data: Iridium-Catalyzed Synthesis from Acetanilides
| Entry | Substrate (Ar) | Diazo Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | C₆H₅ | Diazotized Meldrum's acid | [IrCpCl₂]₂ | 1,2-DCE | 60 | 92 | [5] |
| 2 | 4-Me-C₆H₄ | Diazotized Meldrum's acid | [IrCpCl₂]₂ | 1,2-DCE | 60 | 95 | [5] |
| 3 | 4-F-C₆H₄ | Diazotized Meldrum's acid | [IrCpCl₂]₂ | 1,2-DCE | 60 | 85 | [5] |
| 4 | 3-Br-C₆H₄ | Diazotized Meldrum's acid | [IrCpCl₂]₂ | 1,2-DCE | 60 | 78 | [5] |
Key Advantages:
-
High Atom Economy: Utilizes readily available and inexpensive acetanilides.
-
Broad Substrate Scope: Tolerates a wide range of substituents on the aniline ring.[5]
Limitations:
-
Requires the use of a diazo compound, which can be hazardous and require careful handling.
-
The iridium catalyst can be expensive.
N-Arylacrylamides: A Platform for Radical-Mediated Cyclizations
N-Arylacrylamides serve as versatile precursors for the synthesis of 3-substituted and 3,3-disubstituted oxindoles via radical-mediated cyclization pathways.[7][8][9][10] These reactions can be initiated by various means, including visible-light photocatalysis, offering a green and sustainable alternative to traditional methods.[7][9][10][11]
The general mechanism involves the generation of a radical species that adds to the double bond of the acrylamide. The resulting radical then undergoes an intramolecular cyclization onto the aryl ring to form the oxindole scaffold.
Figure 2: General mechanism for radical-mediated oxindole synthesis.
Experimental Data Comparison: Radical Cyclization of N-Arylacrylamides
| Entry | Radical Source | Catalyst/Initiator | Solvent | Conditions | Yield (%) | Reference |
| 1 | Aldehydes | [Ru(bpy)₃]Cl₂ | MeCN | Visible Light | 75-90 | [7] |
| 2 | Sulfonyl hydrazides | I₂ | DMSO | 100 °C | 60-85 | [8] |
| 3 | Unactivated Alkyl Bromides | Pd(OAc)₂ / Ligand | Dioxane | Visible Light | 65-92 | [10] |
| 4 | Redox-active esters | NaI/PPh₃ | MeCN | Visible Light | 60-80 | [11] |
Key Advantages:
-
Access to 3,3-Disubstituted Oxindoles: This method is particularly well-suited for the construction of quaternary carbon centers at the C3 position.[7][11]
-
Mild and Green Conditions: Photocatalytic methods often proceed at room temperature using visible light, enhancing the sustainability of the process.[7][10][11]
Limitations:
-
The efficiency of the reaction can be sensitive to the nature of the radical precursor.
-
Control of diastereoselectivity in the formation of 3,3-disubstituted oxindoles can be challenging.
Indole Derivatives: Synthesis through Oxidative Rearrangement
The direct oxidation of substituted indoles provides an alternative and often complementary route to oxindoles.[12][13][14][15][16] This transformation typically involves an oxidative rearrangement where the C2 and C3 positions of the indole ring are modified. Hypervalent iodine reagents are commonly employed as oxidants in these transformations.[16]
Experimental Data: Oxidation of Indoles to Oxindoles
| Entry | Substrate | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Methylindole | PhI(OAc)₂ | MeCN/H₂O | RT | 85 | [16] |
| 2 | 3-Methylindole | m-CPBA | CH₂Cl₂ | 0 | 70 | [15] |
| 3 | Tryptamine | Oxone | H₂O | RT | 65 | [15] |
| 4 | Indole | CAN | MeCN | RT | 78 | [14] |
Key Advantages:
-
Direct Conversion: Offers a direct route from readily available indole starting materials.
-
Metal-Free Options: Many oxidative methods do not require transition metal catalysts.[15][16]
Limitations:
-
Regioselectivity: Controlling the site of oxidation (C2 vs. C3) can be challenging and is often substrate-dependent.[15]
-
Over-oxidation: The reaction can sometimes lead to undesired side products through over-oxidation.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyclization of α-Chloroacetanilides[4]
To a flame-dried Schlenk tube is added Pd(OAc)₂ (2 mol %), 2-(di-tert-butylphosphino)biphenyl (4 mol %), and the α-chloroacetanilide (1.0 mmol). The tube is evacuated and backfilled with argon. Toluene (3 mL) and triethylamine (1.2 mmol) are added via syringe. The reaction mixture is heated to 80 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with saturated aqueous NH₄Cl and brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired oxindole.
General Procedure for Iridium-Catalyzed Synthesis from Acetanilides[6]
A mixture of the acetanilide (0.2 mmol), diazotized Meldrum's acid (0.24 mmol), [IrCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %) in 1,2-dichloroethane (1 mL) is stirred at 60 °C for 12 hours. The reaction mixture is then cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue is purified by preparative thin-layer chromatography to give the corresponding oxindole.
General Procedure for Visible-Light-Mediated Radical Cyclization of N-Arylacrylamides[8]
A mixture of N-arylacrylamide (0.2 mmol), aldehyde (0.4 mmol), and [Ru(bpy)₃]Cl₂ (1 mol %) in degassed MeCN (2 mL) is irradiated with a blue LED lamp at room temperature for 24 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-substituted oxindole.
Conclusion and Future Outlook
The synthesis of substituted oxindoles has been significantly advanced by the development of novel synthetic strategies utilizing a range of alternative precursors. Anilide derivatives, in their various forms, have proven to be exceptionally versatile starting materials, enabling access to a wide diversity of oxindole structures through transition-metal-catalyzed C-H functionalization and radical-mediated cyclizations. The direct oxidative rearrangement of indoles offers a complementary and often metal-free approach.
The choice of precursor and synthetic methodology is ultimately dictated by the specific substitution pattern desired on the oxindole core, functional group compatibility, and considerations of cost and scalability. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the expanded use of earth-abundant metals and photocatalysis. Furthermore, the continued development of enantioselective methodologies will be crucial for the synthesis of chiral oxindoles for applications in drug discovery and development.
References
- Patel, P., & Borah, G. (2016). Synthesis of oxindole from acetanilide via Ir(iii)-catalyzed C–H carbenoid functionalization.
- Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of substituted oxindoles from alpha-chloroacetanilides via palladium-catalyzed C[bond]H functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]
- Wang, H., et al. (2019). Visible light-mediated radical-cascade addition/cyclization of arylacrylamides with aldehydes to form quaternary oxindoles at room temperature. Organic Chemistry Frontiers, 6(15), 2731-2736. [Link]
- Chen, J., et al. (2015). Cyclization of N-Arylacrylamides via Radical Arylsulfenylation of Carbon-Carbon Double Bonds with Sulfonyl Hydrazides. The Journal of Organic Chemistry, 80(24), 12697–12703. [Link]
- Majumdar, N., et al. (2018). Iridium Catalysed Cascade Synthesis of Oxindoles using Diazo Compound: A Quick Entry to the C7-Functionalized Oxindoles. ChemistrySelect, 3(31), 8963-8967. [Link]
- Klein, J. E. M. N., et al. (2010). First C−H Activation Route to Oxindoles using Copper Catalysis. Organic Letters, 12(15), 3446–3449. [Link]
- Wang, Y., et al. (2021). NaI/PPh3-catalyzed visible-light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides for the efficient synthesis of quaternary oxindoles. Beilstein Journal of Organic Chemistry, 17, 1827–1834. [Link]
- Taylor, R. J. K., et al. (2010). First C-H activation route to oxindoles using copper catalysis. Organic Letters, 12(15), 3446-3449. [Link]
- Gao, Y., et al. (2019). Photocatalytic radical arylation/cyclization of N-arylacrylamides to 3-benzyl oxindoles. Tetrahedron Letters, 60(43), 151147. [Link]
- Li, J., et al. (2021). Photoinduced Palladium-Catalyzed Intermolecular Radical Cascade Cyclization of N-Arylacrylamides with Unactivated Alkyl Bromides. Organic Letters, 23(15), 5896–5901. [Link]
- Hennessy, E. J., & Buchwald, S. L. (2003).
- Maras, A., et al. (2016). Oxidative Coupling of 3-Oxindoles with Indoles and Arenes.
- Klare, H. F. T., et al. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Journal of the American Chemical Society, 139(1), 169-172. [Link]
- Jessing, M., & Baran, P. S. (2011). OXIDATIVE COUPLING OF INDOLES WITH 3-OXINDOLES. ARKIVOC, 2011(1), 221-228. [Link]
- Sharma, S., et al. (2021). Oxidation of indoles to 2-oxindoles.
- Lee, S., & Hartwig, J. F. (2001). Palladium-Catalyzed Inter- and Intramolecular α-Arylation of Amides. Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. The Journal of Organic Chemistry, 66(10), 3402–3415. [Link]
- Klein, J. E. M. N., et al. (2010). First C-H Activation Route to Oxindoles using Copper Catalysis. Organic Chemistry Portal. [Link]
- Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization.
- Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14953-14981. [Link]
- Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]
- Kumar, A., et al. (2014). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. Chemistry – An Asian Journal, 9(7), 1935-1939. [Link]
Sources
- 1. Synthesis of substituted oxindoles from alpha-chloroacetanilides via palladium-catalyzed C[bond]H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of oxindole from acetanilide via Ir(iii)-catalyzed C–H carbenoid functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Visible light-mediated radical-cascade addition/cyclization of arylacrylamides with aldehydes to form quaternary oxindoles at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Cyclization of N-Arylacrylamides via Radical Arylsulfenylation of Carbon-Carbon Double Bonds with Sulfonyl Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - NaI/PPh3-catalyzed visible-light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides for the efficient synthesis of quaternary oxindoles [beilstein-journals.org]
- 12. Oxidative Coupling of 3-Oxindoles with Indoles and Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 14. baranlab.org [baranlab.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Chloro-Substituted Nitrophenylacetic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet significant differences in the reactivity of isomeric molecules is paramount. The placement of substituents on an aromatic ring can dramatically alter a molecule's electronic properties, steric profile, and, consequently, its chemical behavior. This guide provides an in-depth comparison of the reactivity of chloro-substituted nitrophenylacetic acid isomers, offering a blend of theoretical principles, experimental data, and practical protocols to inform your research and development endeavors.
Introduction: The Critical Role of Isomerism in Reactivity
Phenylacetic acids are common structural motifs in pharmaceuticals and other bioactive molecules. The introduction of electron-withdrawing groups such as chloro and nitro substituents can significantly modulate the reactivity of both the carboxylic acid moiety and the aromatic ring. The specific placement of these groups—ortho, meta, or para to the acetic acid side chain—creates distinct isomers with unique reactivity profiles. This guide will dissect these differences, providing a framework for predicting and understanding their chemical behavior.
The reactivity of these isomers is governed by a combination of inductive effects, resonance effects, and steric hindrance.
-
Inductive Effect (-I): This is the through-bond polarization caused by the electronegativity of the substituents. Both chloro and nitro groups are electron-withdrawing through induction, pulling electron density away from the phenyl ring and the acetic acid side chain.
-
Resonance Effect (-M/+M): This is the delocalization of electrons through the π-system of the aromatic ring. The nitro group is strongly electron-withdrawing by resonance (-M effect), further decreasing electron density on the ring, particularly at the ortho and para positions. The chloro group, while inductively withdrawing, is capable of donating a lone pair of electrons into the ring through resonance (+M effect), which partially counteracts its inductive effect and directs electrophilic attack to the ortho and para positions.
-
Steric Hindrance: Substituents in the ortho position can physically obstruct the approach of reagents to the reaction center (the carboxylic acid group or the adjacent ring positions), thereby slowing down reaction rates. This is often referred to as the "ortho effect."[1]
Theoretical Framework: Predicting Reactivity with the Hammett Equation
A quantitative understanding of substituent effects can be achieved using the Hammett equation, a cornerstone of physical organic chemistry.[2] The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with a substituted benzene.
-
k₀ is the rate constant for the unsubstituted benzene.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3][4]
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.
For phenylacetic acids, the methylene (-CH₂) group between the phenyl ring and the carboxylic acid group partially insulates the reaction center from the resonance effects of the ring substituents. Therefore, the observed reactivity is a combination of attenuated resonance and inductive effects.
Comparative Analysis of Isomer Reactivity
We will now delve into a comparative analysis of the isomers, focusing on the acidity of the carboxylic acid group as a key indicator of reactivity. A lower pKa value corresponds to a stronger acid, indicating a greater stabilization of the carboxylate anion. This stabilization is directly influenced by the electron-withdrawing power of the ring substituents.
Acidity (pKa) as a Measure of Reactivity
The dissociation of the carboxylic acid is a fundamental measure of the electronic influence of the ring substituents. A more electron-withdrawing environment will stabilize the resulting carboxylate anion, leading to a lower pKa.
| Compound | pKa | Reference(s) |
| Phenylacetic acid | 4.31 | |
| Chlorophenylacetic Acid Isomers | ||
| 2-Chlorophenylacetic acid | 4.07 | |
| 3-Chlorophenylacetic acid | 4.14 | [5][6] |
| 4-Chlorophenylacetic acid | 4.19 | [7] |
| Nitrophenylacetic Acid Isomers | ||
| 2-Nitrophenylacetic acid | 4.00 (estimated) | |
| 3-Nitrophenylacetic acid | 3.97 | [8][9] |
| 4-Nitrophenylacetic acid | 3.85 | [10][11] |
Analysis of pKa Data:
-
Chloro-isomers: All chloro-substituted isomers are more acidic than phenylacetic acid, confirming the electron-withdrawing nature of the chlorine atom. The order of acidity is ortho > meta > para . The greater acidity of the ortho isomer is a classic example of the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid and thereby increasing its acidity.[1]
-
Nitro-isomers: The nitro-substituted isomers are significantly more acidic than their chloro counterparts, reflecting the potent electron-withdrawing ability of the nitro group. The order of acidity is para > meta > ortho (estimated) . The para-nitro group can exert its strong -M effect, which, although attenuated by the -CH₂- group, effectively stabilizes the carboxylate anion. The meta-nitro group can only exert its -I effect. The ortho-nitro group's effect is a combination of a strong -I effect and potential steric interactions.
Reactivity in Nucleophilic Acyl Substitution Reactions
Reactions at the carboxylic acid group, such as esterification or amidation, proceed via nucleophilic acyl substitution. The rate of these reactions is enhanced by a more electrophilic carbonyl carbon. Since electron-withdrawing substituents increase the partial positive charge on the carbonyl carbon, we can predict the following reactivity order based on the pKa data:
Predicted Reactivity Order (Nucleophilic Acyl Substitution):
(4-Nitrophenyl)acetic acid > (3-Nitrophenyl)acetic acid > (2-Nitrophenyl)acetic acid ≈ (2-Chlorophenyl)acetic acid > (3-Chlorophenyl)acetic acid > (4-Chlorophenyl)acetic acid > Phenylacetic acid
Reactivity of Chloro-Substituted Nitrophenylacetic Acids
By combining the effects of both substituents, we can predict the reactivity of the di-substituted isomers. The presence of two electron-withdrawing groups will significantly increase the acidity and reactivity at the carboxyl group compared to the mono-substituted analogues.
Example Isomers:
-
2-Chloro-4-nitrophenylacetic acid: This isomer will be highly reactive. The para-nitro group will strongly withdraw electrons, and the ortho-chloro group will contribute through its inductive effect and the ortho effect.
-
4-Chloro-2-nitrophenylacetic acid: This isomer will also be very reactive. The ortho-nitro group exerts a powerful inductive effect, and the para-chloro group contributes with its own inductive withdrawal. Steric hindrance from the ortho-nitro group might play a role in reactions involving bulky nucleophiles.
-
2-Chloro-5-nitrophenylacetic acid: Here, the nitro group is meta to the chloro group. The combined electron-withdrawing effects will still lead to high reactivity.
General Reactivity Trend: The reactivity of these di-substituted isomers will be significantly higher than the mono-substituted compounds. The precise order will depend on the interplay of the positions of the two groups, with isomers having nitro groups in the para or ortho positions being the most reactive.
Experimental Protocols
To empirically determine and compare the reactivity of these isomers, the following experimental protocols can be employed.
Determination of pKa by Potentiometric Titration
This method provides a direct measure of the acidity of the carboxylic acid group.
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a ~0.01 M solution of the chloro-substituted nitrophenylacetic acid isomer in a 50:50 (v/v) ethanol-water mixture.
-
Prepare and standardize a ~0.01 M solution of NaOH.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Pipette a known volume (e.g., 25.00 mL) of the acid solution into a beaker.
-
Place the calibrated pH electrode and a magnetic stir bar into the beaker.
-
Add the NaOH solution from a burette in small increments (e.g., 0.1-0.2 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain a titration curve.
-
Determine the equivalence point (the point of steepest inflection) from the first or second derivative of the titration curve.
-
The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Kinetic Analysis of Ester Hydrolysis by UV-Vis Spectrophotometry
The hydrolysis of an ester derivative (e.g., the p-nitrophenyl ester) of the chloro-substituted nitrophenylacetic acids can be monitored to determine reaction rates. The release of p-nitrophenolate can be followed spectrophotometrically.[12][13]
Workflow Diagram:
Caption: Workflow for kinetic analysis of ester hydrolysis.
Step-by-Step Protocol:
-
Synthesis of p-Nitrophenyl Esters: Synthesize the p-nitrophenyl esters of the various chloro-substituted nitrophenylacetic acid isomers using a standard esterification procedure (e.g., with dicyclohexylcarbodiimide (DCC) and p-nitrophenol).
-
Kinetic Measurements:
-
Prepare a series of buffer solutions (e.g., phosphate buffers) at a constant temperature (e.g., 25 °C).
-
Set a UV-Vis spectrophotometer to monitor the absorbance at 400 nm (the λ_max of the p-nitrophenolate anion).
-
Place a cuvette containing the buffer solution in the thermostatted cell holder and allow it to equilibrate.
-
Initiate the reaction by injecting a small volume of a concentrated stock solution of the p-nitrophenyl ester (in a non-reactive solvent like acetonitrile) into the cuvette.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to the first-order rate equation: A_t = A_∞ - (A_∞ - A₀)e^(-k_obs*t), where A_t is the absorbance at time t, A_∞ is the final absorbance, and A₀ is the initial absorbance.
-
Alternatively, plot ln(A_∞ - A_t) versus time. The slope of the resulting straight line will be -k_obs.
-
Compare the k_obs values for the different isomers under identical conditions to determine their relative reactivity.
-
Conclusion
The reactivity of chloro-substituted nitrophenylacetic acid isomers is a nuanced interplay of inductive, resonance, and steric effects. By leveraging fundamental principles of physical organic chemistry and empirical data such as pKa values, researchers can make robust predictions about the chemical behavior of these compounds. The nitro group acts as a powerful activating group for reactions at the carboxylic acid center, while the position of both the nitro and chloro substituents fine-tunes the reactivity. For ortho-substituted isomers, steric hindrance can play a significant role, a factor that must be considered in synthetic planning. The experimental protocols outlined in this guide provide a clear path for the quantitative comparison of these isomers, enabling a more informed approach to their use in drug discovery and development.
References
- Hassan, M., & Yousif, G. (1968). Some observations relating to substituent effects in halogenation. Part III. The kinetics of the reaction of diphenylmethane with chlorine acetate in aqueous acetic acid at 25°. Journal of the Chemical Society B: Physical Organic, 459-462.
- Wikipedia. (n.d.). Ortho effect.
- Leigh, W. J., et al. (2003). Steric Effects on Silene Reactivity. The Effects of ortho-Methyl Substituents on the Kinetics and Mechanisms of the Reactions of 1,1-Diarylsilenes with Nucleophiles. Organometallics, 22(25), 5237-5249.
- Jena, A. K., et al. (2023). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals, 7(4), 118-124.
- LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
- Chemistry For Everyone. (2025, February 12). What Is Ortho Effect In Organic Chemistry? [Video]. YouTube. [Link]
- Abramova, N. V., et al. (2018). Observed rate constant of hydrolysis of (a) p-nitrophenyl acetate and (b) p-nitrophenyl laurate as a function of the volume fraction of water in microemulsions... [Image]. ResearchGate.
- Soderberg, T. (2019). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
- Wikipedia. (n.d.). Hammett equation.
- Liptak, M. D., et al. (2010). Diagrammatic representation of the rate constants for the hydrolysis of 4-nitrophenyl chloroacetate without sonication and under ultrasound... [Image]. ResearchGate.
- Kirby, A. J., & Lancaster, P. W. (1972). Summary of the rate constants for the hydrolysis of p- nitrophenyl esters in water at 30 ' C and I = 0 . 2 ~. ResearchGate.
- University of California, Irvine. (n.d.). Unit 4: Free Energy Relationships.
- Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
- National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)acetic acid. PubChem.
- University of Washington. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs.
- National Center for Biotechnology Information. (n.d.). 3-Nitrophenylacetic acid. PubChem.
- Chem LibreTexts. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Chlorophenylacetic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem.
- Reich, H. J. (n.d.). pKa Values in DMSO Compilation. Organic Chemistry Data.
- de Souza, J. C., et al. (2014). pKa values for hydroxyphenylacetic acid isomers and its radical cations... [Image]. ResearchGate.
- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
- Bentley, T. W. (2015). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. International journal of molecular sciences, 16(5), 10601–10623.
- Wahhab, S. A., Awad, B. M., & Nour, N. M. (1969). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 751-754.
- Science.gov. (n.d.). hydrolysis rate constants: Topics by Science.gov.
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. hammett substituent constants: Topics by Science.gov [science.gov]
- 5. 3-Chlorophenylacetic acid CAS#: 1878-65-5 [m.chemicalbook.com]
- 6. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-NITROPHENYLACETIC ACID CAS#: 1877-73-2 [m.chemicalbook.com]
- 9. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 12. irejournals.com [irejournals.com]
- 13. researchgate.net [researchgate.net]
A Strategic Guide to Palladium Catalyst Selection for Reactions of 2-(5-Chloro-2-nitrophenyl)acetic Acid
This guide provides an in-depth analysis of palladium catalyst systems for the synthetic transformation of 2-(5-chloro-2-nitrophenyl)acetic acid. As a substrate featuring both a sterically hindered, electron-deficient aryl chloride and a reducible nitro group, selecting an appropriate catalyst is non-trivial. This document moves beyond a simple catalog of catalysts to explain the causal relationships between catalyst structure, reaction mechanism, and experimental outcomes, providing researchers with a predictive framework for catalyst selection and reaction optimization.
Introduction: The Synthetic Potential and Challenges of a Multifunctional Substrate
This compound is a valuable starting material, particularly for the synthesis of 5-chloro-1H-indole-2-carboxylic acid derivatives and related heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The primary synthetic routes involve either intramolecular cyclization or intermolecular cross-coupling.
However, the molecule presents two distinct challenges for palladium catalysis:
-
The Aryl Chloride (C-Cl) Bond: This bond is notoriously less reactive towards oxidative addition than its bromide or iodide counterparts, often requiring highly active catalyst systems.
-
The Nitro (NO₂) Group: This group is susceptible to reduction under many catalytic conditions, which can either be a desired reaction pathway (for reductive cyclization) or a problematic side reaction during cross-coupling.
This guide will dissect the catalytic strategies for selectively targeting these functionalities.
Key Transformation: Intramolecular Reductive Cyclization to 5-Chloro-oxindole
The most direct pathway to a heterocyclic core from this compound is a palladium-catalyzed intramolecular reductive cyclization. This reaction proceeds via reduction of the nitro group to an amine, which then undergoes an intramolecular condensation/amination to form the oxindole ring.
Mechanistic Considerations
The reaction typically involves a heterogeneous palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The palladium surface facilitates both the reduction of the nitro group and the subsequent cyclization. Transfer hydrogenation, using reagents like ammonium formate or formic acid, is often preferred for its operational simplicity over gaseous hydrogen.
Catalyst System Comparison
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| 10% Pd/C | H₂ (gas) | 1-5 atm, RT-50°C, Methanol/Ethyl Acetate | High atom economy, clean reaction. | Requires specialized hydrogenation equipment. |
| 10% Pd/C | Ammonium Formate | Reflux in Methanol | Operationally simple, no high-pressure gas. | Stoichiometric byproduct formation. |
| Pd(OAc)₂ / Ligand | Phenylsilane | 80-100°C, Toluene | Homogeneous, can be tuned with ligands. | Higher cost, potential for metal contamination. |
Experimental Protocol: Reductive Cyclization using Pd/C and Ammonium Formate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 10% Palladium on Carbon (0.05 equiv Pd), and ammonium formate (5.0 equiv).
-
Solvent Addition: Add methanol to achieve a concentration of 0.1 M with respect to the starting material.
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield 5-chlorooxindole-3-acetic acid.
Intermolecular Cross-Coupling at the Aryl Chloride Bond
For more complex molecular architectures, functionalizing the C-Cl bond via cross-coupling is a critical strategy. The primary challenge is to achieve oxidative addition at the inert C-Cl bond without reducing the nitro group. This necessitates the use of highly active, specialized palladium catalysts, typically featuring bulky, electron-rich phosphine ligands.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For an unactivated aryl chloride like the one in our substrate, the choice of ligand is paramount to the success of the reaction.
The rate-determining step for such substrates is often the initial oxidative addition of the aryl chloride to the Pd(0) center[1]. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are effective for several reasons:
-
Electron-Donating Ability: They increase the electron density on the palladium center, making it more nucleophilic and promoting the oxidative addition step.
-
Steric Bulk: They promote the formation of a coordinatively unsaturated, highly reactive 14-electron Pd(0)L species from the Pd(0)L₂ precursor. This steric pressure also facilitates the final reductive elimination step to release the product[1].
| Catalyst Precursor | Ligand | Base | Typical Yields (for Ar-Cl) | Key Features |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Good to Excellent | Highly active for electron-rich and -neutral Ar-Cl. |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Good to Excellent | Very broad scope, effective for hindered substrates.[2] |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Poor to Moderate | Generally insufficient for unactivated aryl chlorides.[3] |
| Pd/C | - | Na₂CO₃ | Moderate | Heterogeneous option, may require harsher conditions.[4] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides[5]. The catalytic cycle is similar to the Suzuki coupling, and the same principles of ligand design apply. The choice of base is also critical, as it is involved in the deprotonation of the amine to form the active nucleophile[6].
| Catalyst Precursor | Ligand | Base | Typical Yields (for Ar-Cl) | Key Features |
| Pd(OAc)₂ | XPhos | KOt-Bu | Excellent | A robust, general system for C-N coupling of aryl chlorides.[7] |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Excellent | Particularly effective for coupling primary amines. |
| [Pd(NHC)] complexes | - | K₂CO₃ | Good to Excellent | Air-stable precatalysts, often show high turnover numbers. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl boronic acid (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv) in a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., Toluene/Water 10:1) to achieve a concentration of 0.1-0.2 M.
-
Reaction Execution: Seal the tube and heat the reaction to 80-110°C. Monitor progress by LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing Catalytic Processes
Understanding the underlying mechanisms is key to troubleshooting and optimizing reactions. The following diagrams illustrate the fundamental catalytic cycles.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Recommendations
The successful transformation of this compound is highly dependent on the desired outcome.
-
For intramolecular reductive cyclization to form oxindoles, heterogeneous Pd/C with a transfer hydrogenation source is the most straightforward, cost-effective, and reliable method.
-
For intermolecular cross-coupling at the C-Cl bond, homogeneous catalysis is required. The use of Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos) is critical for achieving high efficacy and preventing unwanted side reactions.
Researchers should begin any new transformation on this substrate with a small screening of catalyst systems, varying the ligand, base, and solvent to quickly identify the optimal conditions for their specific application.
References
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ResearchGate. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Semantic Scholar. (n.d.). Buchwald-Hartwig Amination of Nitroarenes.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Semantic Scholar. (n.d.). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction.
- Nature. (n.d.). A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2025). Ligand-Free Heck Reaction: Pd(OAc)2 as an Active Catalyst Revisited.
- National Institutes of Health. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Royal Society of Chemistry. (n.d.). Sonogashira coupling: silica supported aqueous phase palladium catalysts versus their homogeneous analogs.
- ScienceDirect. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- MDPI. (n.d.). Palladium-Catalyzed Reactions.
- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
- University of Parma Research Repository. (2025). Synthesis of Carbolines via Palladium/Carboxylic Acid Joint Catalysis.
- ACS Publications. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides.
- National Institutes of Health. (2025). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide.
- PubMed. (2013). Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides.
- European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.
- Semantic Scholar. (n.d.). Palladium‐Catalyzed Synthesis of Carboxylic Acid Anhydrides from Alkenes via in situ Generated Carboxylic Acids.
- RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- PubMed Central. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine.
- PubMed Central. (2023). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives.
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(5-Chloro-2-nitrophenyl)acetic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(5-Chloro-2-nitrophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical's hazard profile and the rationale behind each disposal step. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste safely and effectively, ensuring both personal and environmental protection.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the associated risks is paramount. This compound is a chlorinated nitroaromatic compound, a class of chemicals known for their potential environmental persistence and toxicological effects.[1]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][4][5]
A summary of the key hazard statements is provided in the table below.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][6], [4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][6], [4] |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | [4], [5] |
Pre-Disposal: Engineering and Personal Protective Controls
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. This begins with robust engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4][7] A chemical fume hood is mandatory for any operation that may generate dust or aerosols. This is critical to minimize the risk of respiratory irritation.[2][4]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][4] This is non-negotiable due to the risk of serious eye irritation.[2][3][4]
-
Hand Protection: Use chemical-impermeable gloves.[7] The choice of glove material should be based on the specific solvent used, if any, and the duration of contact.
-
Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[4][5]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[7]
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, state, and federal regulations. Under no circumstances should this chemical be discharged into sewer systems or contaminate waterways.[7]
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents accidental mixing of incompatible chemicals, which could lead to violent reactions.[8][9][10][11]
-
Procedure:
-
Designate a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).
-
The container must be made of a material compatible with the chemical and any solvents used.
-
Label the container clearly with "HAZARDOUS WASTE" and the full chemical name: "this compound".[12] Include the approximate concentration and any other components in the waste stream.[12]
-
Keep the waste container tightly closed except when adding waste.[3][4][12]
-
Step 2: On-Site Storage
-
Rationale: Safe temporary storage is crucial to prevent spills, leaks, and exposure.
-
Procedure:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[12]
-
The SAA must be in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and strong bases.[6][7][13]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Step 3: Arranging for Final Disposal
-
Rationale: this compound is not suitable for landfilling or sewer disposal.[7] It requires specialized treatment to neutralize its hazardous properties.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the EHS representative or contractor with a complete and accurate description of the waste, including its composition and volume.
-
The approved disposal methods for this compound are:
-
Controlled Incineration: This is the preferred method. The high temperatures of a chemical incinerator, equipped with flue gas scrubbing, will destroy the compound and remove harmful combustion byproducts.[7]
-
Licensed Chemical Destruction Plant: These facilities have the specialized equipment and permits to handle and treat hazardous chemical waste.[7]
-
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then offered for recycling or reconditioning.[7]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[7]
-
Remove all sources of ignition.[7]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste.[3]
-
Clean the spill area thoroughly.
-
-
Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][6]
-
Skin: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[3][4][6]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3][4][6]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3][6]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aksci.com [aksci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 11. acs.org [acs.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(5-Chloro-2-nitrophenyl)acetic Acid
As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 2-(5-Chloro-2-nitrophenyl)acetic acid (CAS No. 22908-28-7) requires more than just following a checklist; it demands a comprehensive understanding of the material's hazards to implement protocols that are both effective and inherently safe. This guide provides an in-depth operational plan for personal protective equipment (PPE) and handling, grounded in the compound's specific risk profile, to ensure your safety and the integrity of your research.
Immediate Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific threats posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust.[2][3]
Table 1: GHS Hazard Profile for this compound
| Hazard Code | Hazard Statement | Implication for Handling |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion; do not eat, drink, or smoke in the lab. |
| H315 | Causes skin irritation | Prevent all skin contact using appropriate gloves and lab coats.[1][4] |
| H319 | Causes serious eye irritation | Mandatory use of protective eyewear is required at all times.[1][4] |
| H335 | May cause respiratory irritation | Avoid generating dust; handle in well-ventilated areas or with respiratory protection.[1] |
This hazard profile dictates that our primary objective is to establish a complete barrier between the researcher and the chemical.
Foundational Safety: Engineering Controls as the First Line of Defense
Personal protective equipment is the final barrier. Your first and most critical line of defense consists of engineering and administrative controls.
-
Ventilation: All handling of this compound as a solid or in solution should be performed within a certified chemical fume hood or a powder containment hood.[2][3][4] This is non-negotiable, as it mitigates the risk of inhaling irritating dust or vapors.
-
Designated Area: Designate a specific area of the lab for working with this compound to prevent cross-contamination.
-
Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4] Ensure safety showers and eyewash stations are readily accessible and unobstructed.[3][5][6]
Essential PPE Protocol: A Head-to-Toe Barrier
The selection of PPE must be deliberate and based on the specific tasks being performed.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1] Therefore:
-
Minimum Requirement: At all times when in the laboratory where this chemical is handled, wear safety glasses with side shields that meet ANSI Z87.1 standards.[3][7]
-
Enhanced Protection: When weighing the solid powder or during any operation with a risk of splashing (e.g., preparing solutions, transferring liquids), upgrade to chemical splash goggles.[3][8] Goggles provide a complete seal around the eyes, offering superior protection against airborne dust and liquid splashes.
-
Maximum Protection: For large-scale operations or when there is a significant risk of explosion or energetic reaction, a face shield should be worn in addition to chemical splash goggles.[7][9]
Skin & Body Protection
Preventing skin contact is crucial to avoid irritation.[1][4]
-
Gloves: Disposable nitrile gloves are a common choice in laboratories, but their resistance to specific chemicals varies.[7] For nitrophenylacetic acid derivatives, a robust barrier is necessary. The choice of glove material depends on the duration of contact and the solvent being used.
Table 2: Glove Selection Guide
| Glove Material | Recommended Use | Rationale & Limitations |
|---|---|---|
| Nitrile | Good for incidental contact and splash protection. | Provides a good barrier against a range of chemicals but should be changed immediately upon contamination.[10][11] Not recommended for prolonged immersion. |
| Neoprene | Better for extended handling or when using organic solvents. | Offers superior chemical and wear resistance compared to natural rubber and protects against acids and caustics.[12] |
| Butyl Rubber | Excellent for high-risk tasks and spill cleanup. | Provides superior resistance to corrosive acids, ketones, and esters.[12] However, it may reduce dexterity.[12] |
Crucial Glove Practice: Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs, keyboards, or phones. Always inspect gloves for tears or degradation before use and replace them immediately if contact with the chemical occurs.[3]
-
Protective Clothing: A professional lab coat that fastens completely is mandatory.[7] Long pants and closed-toe, closed-heel shoes must be worn to cover all exposed skin.[7] For tasks with a higher risk of splashes, consider a PVC apron over the lab coat.[3]
Respiratory Protection
Engineering controls should eliminate the need for respiratory protection. However, in situations where dust cannot be controlled at the source (e.g., during a large spill cleanup or if ventilation fails), respiratory protection is essential.[2][7]
-
Requirement: Use a NIOSH-certified respirator equipped with a particulate filter (N95 or higher) if dust is generated and not adequately contained.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2]
Operational Plans: Step-by-Step Handling Procedures
Protocol 1: Weighing Solid this compound
-
Preparation: Don appropriate PPE: chemical splash goggles, a lab coat, and nitrile or neoprene gloves.
-
Work Area Setup: Perform all work inside a chemical fume hood or powder containment hood. Place a weigh paper on an analytical balance.
-
Handling: Use a spatula to carefully transfer the desired amount of the solid from the reagent bottle to the weigh paper. Avoid any actions that could generate dust.
-
Closure: Securely cap the reagent bottle immediately after use.
-
Cleanup: Transfer the weighed solid to your reaction vessel. Fold the weigh paper and dispose of it as contaminated solid waste. Wipe the spatula and any affected surfaces with a damp cloth (e.g., with 70% ethanol) and dispose of the wipe as solid waste.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly.
Protocol 2: Managing a Minor Spill
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate and call for emergency response.
-
Assess & Secure: For a small, manageable spill, ensure you are wearing appropriate PPE, including double-layered nitrile or butyl gloves, chemical splash goggles, and a lab coat.[12] Prevent the spill from spreading or entering drains.[2]
-
Contain & Clean: Gently cover the solid spill with an inert absorbent material. Use a non-sparking scoop or brush to carefully sweep the material into a designated, labeled waste container.[2][3] Avoid generating dust.[3]
-
Decontaminate: Wipe the spill area with a suitable solvent (check compatibility first) or soap and water.
-
Disposal: Seal the container with the collected waste. Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste according to your institution's guidelines.[2][13]
-
Final Steps: Wash hands thoroughly after the cleanup is complete.
Disposal of Contaminated PPE and Waste
All materials that come into direct contact with this compound must be considered hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coat sleeves, and bench paper should be placed in a sealed, labeled hazardous waste bag for disposal.
-
Chemical Waste: Unused chemical and reaction residues must be collected in a clearly labeled, sealed hazardous waste container.[2] Never dispose of this chemical down the drain.[2] Follow all local, state, and federal regulations for chemical waste disposal.[14]
Visual Workflow: Chemical Spill Response
The following diagram outlines the decision-making process and required actions when responding to a spill of this compound.
Caption: Workflow for minor chemical spill response.
References
- This compound | C8H6ClNO4 | CID 597995. PubChem. [Link]
- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
- Gloves Chemical Resistance Chart. Gloves By Web. [Link]
- Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
- OSHA Glove Selection Chart. University of California, Berkeley EHS. [Link]
Sources
- 1. This compound | C8H6ClNO4 | CID 597995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. uwm.edu [uwm.edu]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
